Product packaging for Cloven(Cat. No.:)

Cloven

Cat. No.: B13728577
M. Wt: 204.35 g/mol
InChI Key: MKZIRHIVARSBHI-CFVMTHIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cloven is a chemical reagent of high purity, intended for research and development purposes within laboratory settings. This product is strictly marked "For Research Use Only" (RUO) and must not be used as a food additive, cosmetic ingredient, drug, or for any other personal or therapeutic applications. Researchers are encouraged to consult the available safety data sheets (SDS) for proper handling, storage, and disposal information prior to use. The specific properties, mechanism of action, and research value of the compound "this compound" are not established in current scientific literature. It is advised that researchers conduct their own preliminary assays to determine the compound's suitability for specific experimental applications, such as material science, chemical synthesis, or as a standard in analytical methods. For further technical specifications and potential collaborative research opportunities, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B13728577 Cloven

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene

InChI

InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m0/s1

InChI Key

MKZIRHIVARSBHI-CFVMTHIKSA-N

Isomeric SMILES

C[C@]12CCC[C@@]3(C1)C=CC([C@@H]3CC2)(C)C

Canonical SMILES

CC1(C=CC23C1CCC(C2)(CCC3)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Clovene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] First isolated as a product of the acid-catalyzed rearrangement of caryophyllene, clovene has garnered interest due to its unique bridged-ring system and its presence in various natural sources.[3] This technical guide provides a comprehensive overview of the chemical structure of clovene, including its detailed stereochemistry, and outlines the experimental and computational methodologies employed in its characterization.

Chemical Structure and Properties

Clovene possesses a complex tricyclic skeleton, formally named (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene.[1] The structure features a unique fusion of a six-membered ring, a seven-membered ring, and a five-membered ring, creating a rigid and sterically demanding architecture.

Table 1: General Properties of Clovene

PropertyValueSource
Molecular FormulaC₁₅H₂₄[1][2]
Molecular Weight204.35 g/mol [1]
IUPAC Name(1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene[1]
CAS Number469-92-1[1]

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of clovene relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules like clovene. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

2.1.1 Sample Preparation and Data Acquisition (General Protocol for Sesquiterpenes)

A general protocol for obtaining NMR spectra of a sesquiterpene like clovene is as follows:

  • Sample Preparation: A sample of pure clovene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

  • 2D NMR Experiments: To establish connectivity and stereochemical relationships, a suite of 2D NMR experiments is crucial. These include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

2.1.2 Spectral Data and Assignments

While a fully assigned experimental spectrum for clovene is not available in the cited search results, a typical ¹³C NMR spectrum of a sesquiterpene will show signals in the aliphatic region (10-60 ppm), olefinic region (100-150 ppm), and potentially signals for quaternary carbons. The ¹H NMR spectrum will display complex multiplets in the aliphatic region and signals for the olefinic protons. Unambiguous assignment requires careful analysis of the 1D and 2D NMR data.[4][5][6][7][8][9][10][11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and the absolute configuration if a suitable crystal can be obtained.

2.2.1 Crystallization and Data Collection (General Protocol for Small Molecules)

A general procedure for the X-ray crystallographic analysis of a natural product like clovene involves:

  • Crystallization: High-purity clovene is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling are common techniques to induce the growth of single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected over a wide range of angles to ensure a complete dataset.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[13][14][15][16][17]

Biosynthetic Origin and Synthesis Workflow

Clovene is a product of the acid-catalyzed rearrangement of β-caryophyllene, a widely distributed natural sesquiterpene. This rearrangement involves a complex series of carbocationic intermediates.

Caryophyllene Rearrangement to Clovene

The acid-catalyzed rearrangement of caryophyllene to clovene is a classic example of a transannular cyclization. The mechanism involves the protonation of the exocyclic double bond of caryophyllene, leading to a cascade of cyclizations and rearrangements to form the stable tricyclic clovene skeleton. A detailed, step-by-step visualization of this intricate mechanism requires further investigation beyond the scope of the provided search results.

Total Synthesis of Clovene

The total synthesis of clovene has been achieved by several research groups, providing a testament to the ingenuity of synthetic organic chemistry. The following diagram illustrates a generalized workflow for a total synthesis of clovene, highlighting the key strategic steps.

Total_Synthesis_of_Clovene Start Simple Starting Materials Step1 Construction of Bicyclic Intermediate Start->Step1 Multi-step sequence Step2 Introduction of Quaternary Centers Step1->Step2 Step3 Ring-Closing Metathesis or Intramolecular Aldol Condensation Step2->Step3 Step4 Formation of the Tricyclic Core Step3->Step4 Step5 Functional Group Interconversions Step4->Step5 End Clovene Step5->End

Caption: Generalized workflow for the total synthesis of clovene.

A notable synthetic approach involves the construction of a bicyclic precursor, followed by the strategic formation of the third ring to complete the tricyclic core of clovene. Functional group manipulations are then carried out to arrive at the final target molecule.[18]

Conclusion

The chemical structure of clovene is a fascinating example of a complex, bridged tricyclic sesquiterpene. Its structural elucidation relies on a combination of advanced spectroscopic techniques, with NMR spectroscopy providing crucial information on connectivity and stereochemistry, and X-ray crystallography offering the ultimate confirmation of its three-dimensional architecture. While detailed experimental structural parameters are not yet widely available, the established synthetic routes and the understanding of its biosynthetic origin from caryophyllene provide a solid foundation for further research into the chemistry and potential applications of this intriguing natural product.

References

The Synthesis of Clovene: A Technical Guide to Biosynthetic and Chemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clovene, a tricyclic sesquiterpene, presents a fascinating case study in both natural product biosynthesis and the art of total synthesis. Its unique bridged-ring system, a tricyclo[6.3.1.01,5]dodecane skeleton, has intrigued chemists for decades. Originally identified as an acid-catalyzed rearrangement product of the widely occurring sesquiterpene β-caryophyllene, clovene and its derivatives are now recognized for their potential biological activities, making their synthesis a topic of significant interest.

This technical guide provides an in-depth exploration of the primary pathways to clovene, covering its natural biosynthetic route from fundamental precursors and detailing a key total synthesis strategy for its chemical production. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts.

Part 1: The Biosynthetic Pathway of Clovene

The natural production of clovene is not catalyzed by a single dedicated "clovene synthase." Instead, it is the product of a two-stage process: the enzymatic formation of a precursor, (E)-β-caryophyllene, followed by a non-enzymatic, acid-catalyzed carbocation rearrangement.

Precursors and Enzymatic Synthesis of (E)-β-Caryophyllene

Like all sesquiterpenes, the journey to clovene begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, these units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

The key enzymatic step is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, (E)-β-caryophyllene synthase (EC 4.2.3.57), a highly studied sesquiterpene synthase, converts the linear FPP molecule into the bicyclic structure of β-caryophyllene. This enzyme is notable for often producing multiple products from a single substrate through complex carbocation intermediates.

Clovene Biosynthesis Pathway cluster_0 Upstream Isoprenoid Pathway cluster_1 Sesquiterpene Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Caryophyllene (E)-β-Caryophyllene FPP->Caryophyllene (E)-β-Caryophyllene Synthase (TPS) Humulene α-Humulene (minor product) FPP->Humulene (E)-β-Caryophyllene Synthase (TPS) Caryophyllene_Cation Caryophyllyl Cation (intermediate) Caryophyllene->Caryophyllene_Cation H⁺ (Acid-Catalyzed) Clovene Clovene Clovene_Cation Clovyl Cation (intermediate) Caryophyllene_Cation->Clovene_Cation Rearrangement Clovene_Cation->Clovene -H⁺

Figure 1. Biosynthetic pathway from isoprenoid precursors to clovene.
Quantitative Data: Enzyme Kinetics and Product Distribution

The efficiency and product profile of (E)-β-caryophyllene synthases can vary significantly between species. The data below is compiled from studies on enzymes from Zea mays and Gossypium hirsutum (cotton), which are representative of this class.

Enzyme SourceSubstrateKM (μM)kcat (s-1)Major ProductProduct Distribution (%)Reference
Zea mays (TPS23)FPP3.70.0019(E)-β-Caryophyllene(E)-β-Caryophyllene, α-Humulene, δ-Elemene (exact % not specified)[1][2]
Gossypium hirsutum (GhTPS1)FPPN/AN/A(E)-β-Caryophyllene(E)-β-Caryophyllene, α-Humulene[3]
Acid-Catalyzed Rearrangement to Clovene

The transformation of β-caryophyllene into clovene is a classic example of a Wagner-Meerwein rearrangement, driven by the relief of ring strain in the bicyclic system. This reaction, first studied in detail by Barton, proceeds through a series of carbocation intermediates. Protonation of the exocyclic double bond of caryophyllene initiates a cascade of bond migrations, ultimately leading to the formation of the thermodynamically stable tricyclic clovene skeleton.

Caryophyllene to Clovene Rearrangement start β-Caryophyllene cat1 Caryophyllyl Cation start->cat1 + H⁺ cat2 Intermediate Cation cat1->cat2 [1,2]-shift cat3 Clovyl Cation cat2->cat3 Ring closure finish Clovene cat3->finish - H⁺

Figure 2. Simplified carbocation rearrangement from β-caryophyllene to clovene.
Experimental Protocol: Acid-Catalyzed Isomerization of Caryophyllene

The following protocol is based on early studies of the acid-catalyzed rearrangement of caryophyllene derivatives. Modern adaptations may vary.

Objective: To induce the rearrangement of (E)-β-caryophyllene to clovene.

Materials:

  • (E)-β-Caryophyllene

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography supplies (silica gel, appropriate solvents)

Procedure:

  • A solution of (E)-β-caryophyllene in diethyl ether is chilled in an ice bath.

  • Concentrated sulfuric acid is added dropwise with vigorous stirring. The reaction is highly exothermic and temperature control is critical.

  • The reaction mixture is stirred at low temperature for a specified duration (e.g., 1-2 hours), monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and neutralizing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The resulting crude oil, a mixture of clovene, isoclovene, and other rearrangement products, is purified by column chromatography on silica gel.

Expected Results: The yield of clovene can vary widely depending on reaction conditions but is often a major component of the product mixture.

Part 2: Total Synthesis of (±)-Clovene

Numerous strategies have been developed for the total synthesis of clovene. One of the most elegant and instructive is the approach reported by Raymond L. Funk and co-workers in 1988. This synthesis features a key intramolecular ketene [2+2] cycloaddition followed by a novel ring expansion to construct the core skeleton.

Retrosynthetic Analysis and Strategy

Funk's strategy disconnects the clovene skeleton at the five-membered ring, tracing it back to a bicyclic precursor suitable for an intramolecular cycloaddition. The key intermediate is a carboxylic acid which can be converted to a ketene. This ketene is poised to react with a tethered alkene, forming a cyclobutanone that can then be expanded to the required cyclopentanone ring.

The Funk Synthesis Pathway: An Overview

The synthesis begins with a functionalized cyclohexenone and proceeds through several key transformations:

  • Cuprate Addition: Establishes a key quaternary carbon center.

  • Peterson Olefination: Installs an allyl silane which is then converted to an allyl group.

  • Ketene Generation and [2+2] Cycloaddition: The carboxylic acid precursor is converted to a ketene, which undergoes an intramolecular cycloaddition to form a strained tricyclic cyclobutanone.

  • Ring Expansion: The cyclobutanone is treated with tris(methylthio)methyllithium, which adds to the carbonyl and triggers a spontaneous ring expansion to a five-membered ring, driven by the relief of ring strain.

  • Final Steps: The resulting dithioketal is reduced and the final double bond is installed via a Shapiro reaction to yield (±)-clovene.

Funk Total Synthesis Workflow A Functionalized Cyclohexenone B Quaternary Center Intermediate A->B 1. Cuprate Addition C Allylated Intermediate B->C 2. Petersen Olefination D Carboxylic Acid Precursor C->D 3. Oxidation/Hydrolysis E Tricyclic Cyclobutanone D->E 4. Ketene Generation [2+2] Cycloaddition F Ring-Expanded Dithioketal E->F 5. Ring Expansion with (MeS)₃CLi G Ketone Intermediate F->G 6. Reduction H (±)-Clovene G->H 7. Shapiro Reaction

Figure 3. Key stages in the 1988 Funk total synthesis of (±)-clovene.
Quantitative Data: Step-Wise Yields

The following table summarizes the reported yields for key transformations in the Funk synthesis.

Step NumberTransformationYield (%)
2Petersen Olefination~70
4Intramolecular [2+2] CycloadditionNot specified, but considered efficient
5Ring Expansion66
7Shapiro Reaction (Final Step)55
Experimental Protocol: Key Steps of the Funk Synthesis

The following protocols are adapted from the literature describing this synthesis.[4]

Step 4: Intramolecular Ketene [2+2] Cycloaddition

  • Acid Chloride Formation: The carboxylic acid precursor is dissolved in an inert solvent (e.g., benzene) with a catalytic amount of DMF. Oxalyl chloride is added dropwise at room temperature, and the reaction is stirred until gas evolution ceases. The solvent is removed in vacuo.

  • Ketene Generation and Cycloaddition: The crude acid chloride is dissolved in benzene and added slowly via syringe pump to a refluxing solution of triethylamine in benzene. This high-dilution technique favors the intramolecular reaction. After the addition is complete, the reaction is refluxed for several hours.

  • Workup: The reaction mixture is cooled, filtered to remove triethylammonium chloride, and the filtrate is concentrated. The crude product is purified by chromatography to yield the tricyclic cyclobutanone.

Step 5: Ring Expansion of the Cyclobutanone

  • Reagent Preparation: Tris(methylthio)methane is dissolved in dry THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise to generate tris(methylthio)methyllithium.

  • Addition and Expansion: A solution of the tricyclic cyclobutanone in dry THF is added dropwise to the cold reagent solution. The reaction is stirred at low temperature for a set period.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with ether. The combined organic layers are dried, filtered, and concentrated. The resulting product, the ring-expanded dithioketal, is purified by chromatography. This ring expansion was reported to be spontaneous upon addition of the organolithium reagent, driven by the significant relief of ring strain.[4]

Conclusion

The synthesis of clovene, whether through biological or chemical means, highlights fundamental principles of reactivity and molecular architecture. The biosynthetic pathway demonstrates nature's efficiency, using a common precursor and a cascade of rearrangements to generate structural complexity. In parallel, total synthesis, exemplified by the Funk route, showcases the power of strategic bond formation and the invention of novel reactions to achieve a complex target. For researchers in drug development, understanding these pathways provides not only a roadmap to clovene and its analogs but also a source of inspiration for tackling other complex molecular challenges.

References

The Enigmatic Sesquiterpene: A Technical Guide to the Natural Sources and Isolation of Clovene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovene, a tricyclic sesquiterpene, presents a unique structural motif that has intrigued chemists and pharmacologists alike. While not as ubiquitously abundant as other terpenes, its presence in various essential oils offers opportunities for isolation and further investigation into its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of clovene, detailing its occurrence in plant essential oils. Furthermore, it outlines detailed experimental protocols for the extraction of these essential oils and the subsequent isolation and purification of clovene, leveraging established chromatographic and distillation techniques. This document aims to serve as a valuable resource for researchers seeking to explore the chemistry and therapeutic potential of this fascinating natural product.

Natural Sources of Clovene

Clovene, along with its isomers and related sesquiterpenes, is found in the essential oils of a variety of plants. While often a minor component, certain plant species have been identified as notable sources. The primary source identified in the literature is the clove plant, Syzygium aromaticum, particularly its leaves. Other plants known to contain significant amounts of structurally related sesquiterpenes, which may also contain clovene, include various species from the Lamiaceae and Asteraceae families.

Table 1: Quantitative Composition of Selected Essential Oils Containing Clovene and Related Sesquiterpenes

Plant SpeciesPlant PartClovene (%)α-Copaene (%)β-Caryophyllene (%)α-Humulene (%)Reference
Syzygium aromaticumLeafNot explicitly quantified2.15 ± 0.0428.25 ± 0.228.92 ± 0.09[1]
Syzygium aromaticumBudNot explicitly quantified-9.771.39[2]

Note: Data for clovene itself is scarce in quantitative analyses of essential oils. α-Copaene is a closely related sesquiterpene often found alongside clovene and can be a useful indicator. β-Caryophyllene and α-Humulene are other common sesquiterpenes in these oils.

Biosynthesis of Sesquiterpenes

Sesquiterpenes, including clovene, are synthesized in plants through the mevalonate (MVA) pathway, which primarily occurs in the cytoplasm, or the methylerythritol phosphate (MEP) pathway in plastids. The key precursor for all sesquiterpenes is Farnesyl pyrophosphate (FPP). FPP is formed by the condensation of three isoprene units.[3] The cyclization of FPP, catalyzed by specific terpene synthases, leads to the vast diversity of sesquiterpene skeletons.

sesquiterpene_biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP->FPP Sesquiterpenes Sesquiterpenes (e.g., Clovene) FPP->Sesquiterpenes Sesquiterpene Synthases

Caption: General biosynthetic pathway of sesquiterpenes.

Experimental Protocols for Isolation

The isolation of clovene from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target sesquiterpene.

Extraction of Essential Oil by Steam Distillation

This protocol is adapted for the extraction of essential oil from clove leaves.

Materials and Apparatus:

  • Fresh or dried clove leaves (Syzygium aromaticum)

  • Clevenger-type apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Glassware for collection and storage

Procedure:

  • Preparation of Plant Material: Grind the dried clove leaves into a coarse powder to increase the surface area for efficient oil extraction.

  • Steam Distillation Setup: Place approximately 200 g of the powdered clove leaves into the 2 L round-bottom flask. Add 1 L of distilled water. Assemble the Clevenger-type apparatus according to the manufacturer's instructions.

  • Distillation: Heat the flask using the heating mantle. The water will boil and the steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation and Collection: The steam and essential oil vapor will condense in the condenser and collect in the graduated collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Duration: Continue the distillation for 3-4 hours, or until no more oil is collected.

  • Oil Separation and Drying: Carefully collect the separated essential oil. To remove any residual water, add a small amount of anhydrous sodium sulfate, swirl, and then decant the clear oil.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until further processing.

Isolation of Clovene by Fractional Distillation and Column Chromatography

This protocol outlines a general procedure for the separation of sesquiterpenes from the extracted essential oil.

3.2.1. Fractional Distillation under Reduced Pressure

Fractional distillation is employed to separate the essential oil into fractions based on the boiling points of its constituents. Sesquiterpenes have higher boiling points than monoterpenes.

Materials and Apparatus:

  • Crude clove leaf essential oil

  • Vacuum fractional distillation apparatus (including a Vigreux column)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump

  • Manometer

  • Collection flasks

Procedure:

  • Setup: Assemble the vacuum fractional distillation apparatus. Charge the distillation flask with the crude essential oil.

  • Vacuum Application: Gradually reduce the pressure inside the system to 1-5 mmHg.

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection: Collect the fractions that distill at different temperature ranges. The initial fractions will be rich in lower-boiling point monoterpenes. The later fractions, distilling at higher temperatures, will be enriched in sesquiterpenes, including clovene.[4][5]

  • Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of clovene.

3.2.2. Column Chromatography

The clovene-enriched fraction obtained from fractional distillation can be further purified using column chromatography.

Materials and Apparatus:

  • Clovene-enriched fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (or other suitable non-polar solvent)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the clovene-enriched fraction in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with hexane. Sesquiterpene hydrocarbons like clovene, being non-polar, will elute relatively quickly.[6]

  • Fraction Collection: Collect small fractions of the eluate in separate tubes.

  • Analysis and Pooling: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure clovene. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified clovene.

isolation_workflow Plant Plant Material (e.g., Clove Leaves) Distillation Steam Distillation Plant->Distillation Oil Crude Essential Oil Distillation->Oil FracDist Fractional Distillation (Reduced Pressure) Oil->FracDist Enriched Clovene-Enriched Fraction FracDist->Enriched ColumnChrom Column Chromatography (Silica Gel) Enriched->ColumnChrom Pure Pure Clovene ColumnChrom->Pure

Caption: General workflow for the isolation of clovene.

Conclusion

The isolation of clovene from natural sources, while challenging due to its often low abundance, is a feasible endeavor for the dedicated researcher. This guide provides a foundational understanding of its natural occurrence and detailed methodologies for its extraction and purification. The protocols described herein can be adapted and optimized based on the specific plant matrix and the desired purity of the final compound. Further exploration of diverse plant species may reveal richer sources of clovene, paving the way for more extensive research into its chemical properties and potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Clovene (C15H24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovene is a tricyclic sesquiterpene hydrocarbon with the chemical formula C15H24. As a component of various essential oils, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Clovene, detailed experimental protocols for its analysis, and a discussion of its potential biological relevance. All quantitative data is summarized in structured tables for clarity, and logical relationships are visualized using diagrams.

Physical Properties of Clovene

The physical properties of Clovene are essential for its handling, purification, and formulation. While experimentally determined values are prioritized, computed data from reliable sources are also included to provide a more complete profile.

Table 1: Physical Properties of Clovene

PropertyValueSource
Molecular Formula C15H24PubChem[1]
Molecular Weight 204.35 g/mol PubChem[1]
Boiling Point 261.00 to 263.00 °CCommercial Supplier Data
Specific Gravity 0.93000 @ 25.00 °CCommercial Supplier Data
XLogP3 5.8PubChem (Computed)[1]
Complexity 312PubChem (Computed)[1]

Chemical Properties and Spectral Data of Clovene

Clovene's chemical identity is defined by its tricyclic structure and the presence of a double bond. Its reactivity and spectral characteristics are key to its identification and quantification.

Structure and Nomenclature
  • IUPAC Name: (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene[1]

  • CAS Number: 469-92-1[1]

  • Synonyms: Clovene[1]

Spectral Analysis

Detailed spectral data is crucial for the unambiguous identification of Clovene.

Table 2: Predicted Spectral Data for Clovene

Spectroscopic TechniquePredicted Key Signals/Fragments
¹H-NMR Signals in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to methyl, methylene, and methine protons. Olefinic proton signals are expected in the downfield region (approx. 5.0-6.0 ppm).
¹³C-NMR A total of 15 carbon signals are expected. Signals for sp³ hybridized carbons would appear in the upfield region (approx. 10-60 ppm), while the two sp² carbons of the double bond would be in the downfield region (approx. 115-140 ppm)[2][3][4][5].
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 204. Characteristic fragmentation patterns for sesquiterpenes would involve the loss of alkyl groups (e.g., CH₃, C₃H₇) leading to fragment ions at m/z 189, 161, etc.[6][7][8].
FT-IR Spectroscopy C-H stretching vibrations for sp³ and sp² carbons (approx. 2850-3100 cm⁻¹). C=C stretching vibration (approx. 1640-1680 cm⁻¹). C-H bending vibrations (approx. 1350-1480 cm⁻¹)[9][10][11].

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of Clovene.

Determination of Boiling Point

This protocol is adapted for the analysis of sesquiterpenes.

G cluster_0 Boiling Point Determination Workflow A Sample Preparation: Place a small, pure sample of Clovene in a micro boiling point apparatus. B Heating: Slowly heat the apparatus in a heating block or oil bath. A->B C Observation: Observe for the rapid and continuous stream of bubbles emerging from the capillary tube. B->C D Equilibrium: Remove the heat source and allow the apparatus to cool slowly. C->D E Boiling Point Reading: Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point. D->E

Caption: Workflow for Boiling Point Determination.

Measurement of Specific Gravity

This protocol utilizes a pycnometer for accurate measurement.

G cluster_1 Specific Gravity Measurement Workflow A 1. Weigh clean, dry pycnometer (W1). B 2. Fill pycnometer with distilled water at 25°C and weigh (W2). A->B C 3. Empty, dry, and fill pycnometer with Clovene at 25°C and weigh (W3). B->C D 4. Calculate Specific Gravity: SG = (W3 - W1) / (W2 - W1) C->D

Caption: Workflow for Specific Gravity Measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like Clovene.

G cluster_2 GC-MS Analysis Workflow A Sample Preparation: Dissolve a small amount of Clovene in a volatile solvent (e.g., hexane). B Injection: Inject the sample into the GC-MS instrument. A->B C Separation: The sample travels through a capillary column, separating components based on boiling point and polarity. B->C D Ionization: Eluted compounds are ionized (e.g., by electron impact). C->D E Mass Analysis: Ions are separated based on their mass-to-charge ratio. D->E F Detection & Spectrum Generation: Ions are detected, and a mass spectrum is generated for identification. E->F

Caption: Workflow for GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve a few milligrams of purified Clovene in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H-NMR Spectroscopy: Acquire the proton NMR spectrum. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

  • ¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of signals indicates the number of unique carbon environments. Chemical shifts help to distinguish between sp², sp³, and quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small drop of liquid Clovene can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Analysis: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded. The absorption bands are then correlated to specific vibrational modes of the functional groups in the molecule.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological targets of pure Clovene is limited, its structural classification as a sesquiterpene and its presence in essential oils with known anti-inflammatory properties suggest potential mechanisms of action. Many sesquiterpenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway[12][13][14][15][16].

Hypothetical Modulation of the NF-κB Signaling Pathway by Clovene

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

It is hypothesized that Clovene, like other sesquiterpenes, may inhibit the NF-κB pathway, potentially by preventing the degradation of IκB or by directly inhibiting the activity of NF-κB. This would lead to a downstream reduction in the production of inflammatory mediators.

G cluster_3 Hypothetical Inhibition of NF-κB Pathway by Clovene Stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) IKK IKK Activation Stimulus->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_a NF-κB Activation (p50/p65) NFkB_n NF-κB Nuclear Translocation NFkB_a->NFkB_n IκB degradation allows Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Transcription Inflammation Inflammatory Response Transcription->Inflammation Clovene Clovene (Hypothesized) Clovene->Inhibition Inhibition->IkB_d

Caption: Hypothetical mechanism of Clovene's anti-inflammatory action via inhibition of the NF-κB pathway.

Disclaimer: The proposed signaling pathway modulation by Clovene is hypothetical and based on the known activities of structurally related sesquiterpenes and components of essential oils. Further experimental validation is required to confirm this mechanism for pure Clovene.

Conclusion

This technical guide has summarized the key physical and chemical properties of Clovene (C15H24), provided detailed experimental protocols for its characterization, and proposed a potential mechanism for its biological activity. The presented data and methodologies offer a valuable resource for researchers, scientists, and drug development professionals working with this and other related sesquiterpenes. Further investigation into the specific biological targets and mechanisms of action of Clovene is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Characterization of Clovene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. As a natural product, its structural elucidation and characterization are crucial for understanding its biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the expected spectroscopic data for clovene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Chemical Shifts for Clovene

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Vinylic (=C-H)5.0 - 5.5Multiplet
Allylic (C=C-CH )1.8 - 2.5Multiplet
Aliphatic (Cyclic)1.0 - 2.0Multiplet
Methyl (CH₃)0.8 - 1.2Singlet, Doublet

Table 2: Expected ¹³C NMR Chemical Shifts for Clovene

Carbon Type Expected Chemical Shift (δ, ppm)
Vinylic (=C)120 - 140
Quaternary (C)40 - 50
Methine (CH)30 - 60
Methylene (CH₂)20 - 45
Methyl (CH₃)15 - 30
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Frequencies for Clovene

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (sp²-hybridized)3010 - 3100Medium
C-H stretch (sp³-hybridized)2850 - 3000Strong
C=C stretch1640 - 1680Medium to Weak
C-H bend (CH₂)~1465Medium
C-H bend (CH₃)~1375Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for Clovene

m/z Value Interpretation Relative Abundance
204Molecular Ion [M]⁺Moderate
189[M - CH₃]⁺Moderate
161[M - C₃H₇]⁺Strong
133Further fragmentationModerate
105Further fragmentationStrong
93Base PeakHigh

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR Analysis of Sesquiterpenes

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified clovene sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Typical parameters include a spectral width of 0-220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-10 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis of Essential Oils/Terpenes

  • Sample Preparation: For liquid samples like clovene, a small drop can be placed directly onto the ATR crystal. For solid samples, they can be dissolved in a volatile solvent, and a drop of the solution is placed on the crystal, allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The y-axis is typically presented as percent transmittance.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) of Sesquiterpenes

  • Sample Preparation: Prepare a dilute solution of the clovene sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer (typically a quadrupole or ion trap).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Injector: Use a split/splitless injector, typically in splitless mode for dilute samples, at a temperature of around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might start at 50-70 °C, hold for a few minutes, then ramp up to 250-280 °C at a rate of 5-10 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and fragment ions.

    • Interface Temperature: The transfer line from the GC to the MS is typically heated to 280-300 °C.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The mass spectrum of the peak corresponding to clovene can be analyzed to determine its molecular weight and fragmentation pattern. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like clovene.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Clovene cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Natural_Source Natural Source (e.g., Clove Oil) Extraction_Purification Extraction & Purification Natural_Source->Extraction_Purification Pure_Clovene Pure Clovene Isolate Extraction_Purification->Pure_Clovene NMR NMR Spectroscopy (¹H, ¹³C) Pure_Clovene->NMR Dissolve in deuterated solvent IR IR Spectroscopy (FT-IR) Pure_Clovene->IR Direct application or thin film MS Mass Spectrometry (GC-MS) Pure_Clovene->MS Dilute in volatile solvent NMR_Data ¹H & ¹³C Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation of Clovene NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of Clovene.

References

The Bioactive Potential of Sesquiterpenoids: An In-Depth Technical Guide Focused on Clovene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids, a diverse class of C15 isoprenoids, represent a rich source of bioactive natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the bioactivity of sesquiterpenoids, with a specific focus on clovene and its structurally related analogs, β-caryophyllene and α-humulene. While direct biological data on clovene is limited, the extensive research on its analogs offers valuable insights into the potential anticancer, anti-inflammatory, and antimicrobial properties of this structural class. This document details the underlying mechanisms of action, including the modulation of key signaling pathways such as NF-κB and MAPK/ERK. Furthermore, it presents a compilation of quantitative bioactivity data and detailed experimental protocols for the assays cited, aiming to equip researchers and drug development professionals with the necessary information to further explore this promising class of compounds.

Introduction to Sesquiterpenoids and Clovene

Sesquiterpenoids are a large and structurally diverse group of secondary metabolites synthesized from three isoprene units. They are widely distributed in the plant kingdom and are major constituents of many essential oils, contributing to their characteristic aromas and flavors. Beyond their sensory properties, sesquiterpenoids have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Clovene (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon first identified in clove oil from Syzygium aromaticum. Its complex, cage-like structure is a fascinating synthetic target and a representative of a broad class of sesquiterpenoid skeletons. While extensive research has been conducted on the major components of clove oil, such as eugenol, specific bioactivity data for isolated clovene remains scarce in the scientific literature.

Given this knowledge gap, this guide will focus on clovene as a central structural motif and will draw extensively on the well-documented bioactivities of its close structural analogs, β-caryophyllene and α-humulene. These compounds share the same molecular formula as clovene and possess similar sesquiterpenoid backbones, making them valuable surrogates for understanding the potential therapeutic applications of clovene-type structures. This approach allows for a comprehensive exploration of the bioactivity of this subclass of sesquiterpenoids, providing a foundation for future research into clovene itself.

Anticancer Activity of Sesquiterpenoids

A growing body of evidence suggests that sesquiterpenoids possess significant anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation.

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of sesquiterpenoids against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.

SesquiterpenoidCancer Cell LineIC₅₀ (µM)Reference(s)
β-Caryophyllene HT-29 (Colon)5.2[1]
HCT-116 (Colon)3.1[2]
MCF-7 (Breast)4.2[2]
A549 (Lung)1.3[1]
PC-3 (Prostate)~9.0 - 25.0[3]
α-Humulene HT-29 (Colon)5.2[1]
HCT-116 (Colon)3.1[2]
MCF-7 (Breast)4.2[2]
A549 (Lung)1.3[1]
A2780 (Ovarian)40.0[2]
SKOV3 (Ovarian)200.0[2]
Clove Extract HT-29 (Colon)IC₅₀ ~150 µg/mL[4]
MCF-7 (Breast)IC₅₀ ~196 µg/mL[5]
HeLa (Cervical)IC₅₀ ~2.77 µg/mL (BCPO)[6]

Note: BCPO (β-caryophyllene oxide) is an oxygenated derivative of β-caryophyllene.

Mechanisms of Anticancer Action

The anticancer effects of sesquiterpenoids are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Several sesquiterpenoids have been shown to inhibit NF-κB signaling.[7][8] A proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB, which prevents its binding to DNA and subsequent transcriptional activation of pro-survival genes.[9][10]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB sequesters NF_kB_n NF-κB NF_kB->NF_kB_n translocates Sesquiterpenoid Sesquiterpenoid (e.g., β-caryophyllene) Sesquiterpenoid->NF_kB_n inhibits DNA binding DNA DNA NF_kB_n->DNA binds Pro_survival_genes Pro-survival Genes DNA->Pro_survival_genes transcribes MAPK_ERK_Modulation Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors activates Proliferation Proliferation Transcription_Factors->Proliferation Sesquiterpenoid Sesquiterpenoid Sesquiterpenoid->MEK inhibits phosphorylation Experimental_Workflow Start Start Compound_Isolation Isolate/Synthesize Sesquiterpenoid Start->Compound_Isolation Bioactivity_Screening Initial Bioactivity Screening (e.g., Cytotoxicity) Compound_Isolation->Bioactivity_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Bioactivity_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End

References

Potential Therapeutic Targets of Bioactive Compounds in Clove (Syzygium aromaticum): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preliminary research on the therapeutic potential of isolated clovene is limited. This document focuses on the well-researched bioactive components of clove, where clovene is a constituent, to provide a comprehensive overview of their established and potential therapeutic targets.

Executive Summary

Clove (Syzygium aromaticum) is a rich source of bioactive compounds with significant therapeutic potential. While the specific therapeutic targets of the sesquiterpene clovene are not yet well-elucidated in scientific literature, extensive research has focused on other major constituents, including oleanolic acid, β-caryophyllene, and eugenol. These compounds have demonstrated promising anti-cancer, anti-inflammatory, and antimicrobial properties by modulating a variety of molecular targets and signaling pathways. This technical guide provides an in-depth overview of these key bioactive molecules, their mechanisms of action, and relevant experimental data to inform future drug discovery and development efforts.

Key Bioactive Compounds and Their Therapeutic Potential

Oleanolic Acid: A Multifunctional Triterpenoid

Oleanolic acid, a pentacyclic triterpenoid, is a prominent bioactive compound in clove. It has been extensively studied for its diverse pharmacological activities.

Therapeutic Targets and Mechanisms:

  • Anti-Cancer: Oleanolic acid has been shown to inhibit the growth of various cancer cell lines. Its mechanisms include the inhibition of Akt, a key protein in cell survival and proliferation, and the PI3K (Phosphatidylinositol 3-kinase) family of enzymes.[1] It can also trigger apoptosis in cancer cells through the NF-κB pathway and activate autophagy via the ERK/JNK/p38 MAPK signaling pathways.[2]

  • Anti-Inflammatory: This compound exhibits anti-inflammatory effects by inhibiting inflammation-associated enzymes like COX (Cyclooxygenase) and LOX (Lipoxygenase).[3]

  • Metabolic Diseases: Oleanolic acid shows potential in managing metabolic disorders. It can enhance the phosphorylation of AMPK in hepatocytes, which plays a central role in cellular energy homeostasis.[3] Furthermore, it has been found to modulate PPAR (Peroxisome Proliferator-Activated Receptor) and Wnt signaling pathways.[1]

β-Caryophyllene: A Selective Cannabinoid Receptor 2 Agonist

β-Caryophyllene is a natural bicyclic sesquiterpene that acts as a selective agonist of the cannabinoid receptor 2 (CB2).[4] This interaction is a key mechanism for its therapeutic effects.

Therapeutic Targets and Mechanisms:

  • Anti-Inflammatory and Analgesic: By activating CB2 receptors, β-caryophyllene can modulate inflammatory responses.[4][5] This activation is linked to the inhibition of pro-inflammatory cytokines.[6] It also favorably modulates numerous signaling pathways and inhibits inflammatory mediators.[5]

  • Metabolic and Endocrine Regulation: Beyond its effects on inflammation, β-caryophyllene has been shown to activate PPAR-α and PPAR-γ, which are crucial regulators of lipid and glucose metabolism.[7] This suggests its potential as a therapeutic agent for diabetes and related complications.[7][8]

  • Anti-Cancer: In the context of cancer, β-caryophyllene has been found to suppress the signaling cascades of STAT3, PI3K/AKT/mTOR/S6K1 and inhibit the TNFα-NF-κB axis, leading to enhanced apoptosis and reduced invasion.[6]

Eugenol: A Phenolic Compound with Broad-Spectrum Activity

Eugenol is the primary component of clove oil and is responsible for many of its characteristic biological activities.

Therapeutic Targets and Mechanisms:

  • Anti-Inflammatory: Eugenol exerts its anti-inflammatory effects by suppressing the NF-κB pathway.[9] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[10]

  • Antimicrobial: While the precise molecular targets for its antimicrobial activity are still under investigation, eugenol is known to have broad-spectrum efficacy against bacteria and fungi.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data for the cytotoxic effects of clove extracts and their components against various cancer cell lines.

Extract/CompoundCell LineAssayIC50 ValueReference
Clove Essential OilMCF-7 (Breast Cancer)MTT12.35 ± 11.60 µg/ml[12]
Hot Hexane Extract of CloveMCF-7 (Breast Cancer)MTT22.00 ± 6.82 µg/ml[12]
Ethanol Extract of Clove BudsMCF-7 (Breast Cancer)MTT455.0 ± 65.7 µg/ml[12]
Ethyl Acetate Extract of Clove BudsMCF-7 (Breast Cancer)MTT216.7 ± 14.6 µg/ml[12]
Oleanolic Acid Derivative (SZC015)Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µl of complete culture medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare various concentrations of the test compound (e.g., clove extract or isolated bioactive) in the appropriate culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation with Compound: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with bioactive compounds.

  • Cell Lysis: After treating cells with the test compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the bioactive compounds found in clove.

Oleanolic_Acid_Signaling OA Oleanolic Acid PI3K PI3K OA->PI3K Inhibits NFkB NF-κB OA->NFkB Inhibits COX_LOX COX / LOX OA->COX_LOX Inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis NFkB->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation COX_LOX->Inflammation

Caption: Oleanolic Acid Signaling Pathways.

Beta_Caryophyllene_Signaling BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R Activates PPARs PPAR-α / PPAR-γ BCP->PPARs Activates PI3K_Akt_mTOR PI3K/Akt/mTOR BCP->PI3K_Akt_mTOR Inhibits NFkB NF-κB BCP->NFkB Inhibits Inflammation ↓ Inflammation CB2R->Inflammation Metabolism Lipid & Glucose Metabolism PPARs->Metabolism Apoptosis ↑ Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits NFkB->Inflammation

Caption: β-Caryophyllene Signaling Pathways.

Eugenol_Signaling Eugenol Eugenol NFkB NF-κB Eugenol->NFkB Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->ProInflammatoryCytokines Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Caption: Eugenol Anti-inflammatory Signaling.

Conclusion and Future Directions

The bioactive compounds present in clove, particularly oleanolic acid, β-caryophyllene, and eugenol, offer a rich pipeline for the development of novel therapeutics. Their ability to modulate key signaling pathways in cancer, inflammation, and metabolic diseases provides a strong rationale for further investigation. While the specific therapeutic targets of clovene remain to be elucidated, its structural similarity to other bioactive sesquiterpenes suggests it may also possess valuable pharmacological properties. Future research should focus on the isolation and characterization of clovene and its isomers to determine their specific molecular targets and mechanisms of action. High-throughput screening, molecular docking studies, and preclinical in vivo models will be crucial in unlocking the full therapeutic potential of all the bioactive constituents of clove.

References

Clovene mechanism of action in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Mechanism of Action of Major Sesquiterpenes in Clove

Disclaimer: While the initial topic of interest was clovene, a thorough review of scientific literature reveals a significant scarcity of specific data on the mechanism of action of isolated clovene in cellular models. Therefore, this guide will focus on the well-researched anticancer activities of other major sesquiterpene components of clove, namely β-caryophyllene and α-humulene , to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.

Introduction

Clove (Syzygium aromaticum) has been a cornerstone of traditional medicine for centuries, with modern research increasingly validating its therapeutic properties, including potent anticancer effects. While eugenol is the most abundant bioactive compound in clove, a significant portion of its essential oil is composed of sesquiterpenes such as β-caryophyllene and α-humulene. These compounds have demonstrated significant cytotoxic and chemopreventive activities across various cancer cell lines. This guide provides a detailed overview of the cellular and molecular mechanisms underlying the anticancer effects of these key sesquiterpenes, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Cytotoxicity of Clove Sesquiterpenes in Cancer Cell Lines

β-caryophyllene and its oxide, along with α-humulene, exhibit dose-dependent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

CompoundCell LineCancer TypeIC50 ValueReference
β-caryophyllene A549Lung Cancer40 µg/mL
NCI-H358Lung Cancer60 µg/mL[1]
OAW 42Ovarian CancerNot specified, induces S-phase arrest[2]
β-caryophyllene oxide A549Lung Cancer124.1 µg/mL[3][4]
U-937Histiocytic Lymphoma24.25 ± 0.37 μg/mL[5]
α-humulene HT-29Colorectal Adenocarcinoma5.2 x 10⁻⁵ mol/L
J5Liver Cancer1.8 x 10⁻⁴ mol/L[6]
A549Lung Adenocarcinoma1.3 x 10⁻⁴ mol/L[6]
HCT-116Colorectal Carcinoma3.1 x 10⁻⁴ mol/L[6]
MCF-7Breast Adenocarcinoma4.2 x 10⁻⁴ mol/L[6]
A2780Ovarian Cancer40 µM[6]
SKOV3Ovarian Cancer200 µM[6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanisms of β-caryophyllene and α-humulene involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest.

Induction of Apoptosis

Both sesquiterpenes trigger apoptosis through the intrinsic (mitochondrial) pathway, characterized by the following key events:

  • Increased Reactive Oxygen Species (ROS) Production: Treatment with these compounds leads to an increase in intracellular ROS, creating oxidative stress that damages cellular components, including mitochondria.[2][6]

  • Mitochondrial Dysfunction: This is marked by a disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6][7]

  • Modulation of Bcl-2 Family Proteins: There is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[2][4][8]

  • Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 and -7 (executioners), which then cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[2][4][8]

Apoptosis Induction by β-caryophyllene and α-humulene cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome Sesquiterpenes Sesquiterpenes ROS ↑ ROS Production Sesquiterpenes->ROS Bcl2_mod Bax ↑ / Bcl-2 ↓ Sesquiterpenes->Bcl2_mod Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytC Cytochrome c Release Mito_Dys->CytC Bcl2_mod->Mito_Dys Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Apoptosis Induction Pathway
Cell Cycle Arrest

β-caryophyllene has been shown to induce cell cycle arrest, primarily at the G1 or S phase, preventing cancer cells from replicating their DNA and dividing.[1][2][9] This is achieved by modulating the expression of key cell cycle regulatory proteins:

  • Downregulation of Cyclins and CDKs: A decrease in the levels of Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6 has been observed.[9]

  • Upregulation of CDK Inhibitors: An increase in the expression of p21WAF1/Cip1 and p27Kip1, which are inhibitors of cyclin-CDK complexes.[9]

  • Inhibition of Retinoblastoma (Rb) Protein Phosphorylation: Reduced activity of CDKs leads to hypophosphorylation of the Rb protein, keeping it in its active, growth-suppressive state.[9]

Cell Cycle Arrest by β-caryophyllene cluster_cdki CDK Inhibitors cluster_cyclin_cdk Cyclins & CDKs cluster_rb_e2f Rb-E2F Pathway cluster_outcome Outcome β-caryophyllene β-caryophyllene p21_p27 ↑ p21 / p27 β-caryophyllene->p21_p27 Cyclins ↓ Cyclin D1/E β-caryophyllene->Cyclins CDKs ↓ CDK2/4/6 β-caryophyllene->CDKs p21_p27->CDKs Cyclins->CDKs Rb p-Rb CDKs->Rb E2F E2F Rb->E2F G1_Arrest G1 Phase Arrest Rb->G1_Arrest E2F->G1_Arrest Progression

G1 Cell Cycle Arrest Pathway

Modulation of Other Signaling Pathways

The anticancer effects of these sesquiterpenes are also mediated through the modulation of other critical signaling pathways.

  • PI3K/Akt/mTOR Pathway: β-caryophyllene oxide has been shown to inhibit the PI3K/Akt/mTOR/S6K1 signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[5]

  • MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) pathway has been observed with β-caryophyllene oxide treatment, which can lead to apoptosis.[5]

  • NF-κB Pathway: The sesquiterpene lactone bigelovin has been shown to induce apoptosis by inhibiting the NF-κB signaling pathway through the degradation of IKK-β.[10] While not a direct component of clove, this highlights a common mechanism for sesquiterpenes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the sesquiterpene (e.g., 10, 20, 40, 60, 80, 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the sesquiterpene for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow for Cellular Assays cluster_assays Downstream Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle start Cancer Cell Culture treatment Treatment with Sesquiterpenes start->treatment harvest Cell Harvesting treatment->harvest mtt MTT Assay harvest->mtt annexin Annexin V/PI Staining harvest->annexin pi_stain PI Staining harvest->pi_stain ic50 IC50 Determination mtt->ic50 flow_apop Flow Cytometry (Apoptosis Analysis) annexin->flow_apop flow_cc Flow Cytometry (Cell Cycle Analysis) pi_stain->flow_cc

General Experimental Workflow

Conclusion

The sesquiterpenes β-caryophyllene and α-humulene, major constituents of clove, demonstrate significant potential as anticancer agents. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the mitochondrial pathway and the inhibition of cell proliferation via cell cycle arrest. Furthermore, their ability to modulate key signaling pathways such as PI3K/Akt/mTOR highlights their potential for targeted cancer therapy. Further research is warranted to fully elucidate their therapeutic potential, both as standalone agents and in combination with existing chemotherapeutic drugs. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further investigations into the promising anticancer properties of these natural compounds.

References

In Silico Modeling of Clovene Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovene, a tricyclic sesquiterpene, presents an intriguing scaffold for therapeutic development. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to identify potential protein receptors for clovene and subsequently model their binding interactions. By integrating computational techniques from target identification to detailed molecular dynamics simulations, this document provides a roadmap for elucidating the pharmacological basis of clovene's potential bioactivity. The methodologies are presented with a focus on practical implementation, supplemented by detailed experimental protocols for downstream validation.

Introduction

Tricyclic sesquiterpenes are a class of natural products known for their diverse biological activities. While many compounds in this class have been studied, the specific molecular targets of clovene are yet to be identified. In silico modeling offers a powerful and efficient approach to bridge this knowledge gap. By computationally screening potential protein targets and simulating the binding event at an atomic level, we can generate testable hypotheses and guide experimental studies, thereby accelerating the drug discovery process.

This guide will detail a multi-stage computational approach, beginning with the identification of putative receptors for clovene and culminating in the characterization of the ligand-receptor complex. A hypothetical workflow will be presented, using the Cannabinoid Receptor 2 (CB2) as a plausible example target, given that the structurally similar sesquiterpene, β-caryophyllene, is a known agonist for this receptor.

Stage 1: In Silico Target Identification

Given the absence of known receptors for clovene, the initial step is to identify potential biological targets. This process, often referred to as "target fishing" or "reverse docking," utilizes the ligand's structure to predict its protein partners from a large database of protein structures.

Methodologies for Target Identification

Several computational strategies can be employed for target fishing:

  • Pharmacophore-Based Screening: This method involves creating a 3D pharmacophore model of clovene, which represents the spatial arrangement of its essential chemical features (e.g., hydrophobic regions, hydrogen bond acceptors/donors). This model is then used to screen a database of protein structures to find binding sites that can accommodate these features.

  • Reverse Docking: In this approach, clovene is docked against a large library of protein binding sites. The proteins are then ranked based on the predicted binding affinity (docking score) of clovene to their respective binding pockets.

  • Shape Similarity Screening: This technique identifies proteins that bind ligands with a similar 3D shape to clovene.

Experimental Protocol: Pharmacophore-Based Target Identification using PharmMapper
  • Ligand Preparation:

    • Obtain the 3D structure of clovene in .mol2 or .sdf format. Ensure the structure is energetically minimized using a suitable force field (e.g., MMFF94).

  • Pharmacophore Model Generation:

    • Submit the prepared clovene structure to the PharmMapper server.

    • The server will generate a set of pharmacophore models based on the input ligand.

  • Database Screening:

    • PharmMapper will screen these models against its internal database of pharmacophore models derived from known protein-ligand complexes.

  • Target Ranking and Selection:

    • The server provides a list of potential protein targets ranked by a "fit score," which indicates how well the clovene pharmacophore matches the pharmacophore of the protein's binding site.

    • Select the top-ranking and biologically plausible targets for further investigation.

Hypothetical Target Identification Results for Clovene

For the purpose of this guide, we will proceed with the hypothesis that in silico target fishing identified the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR), as a high-probability target for clovene.

Predicted Target Target Class Target Fishing Method Fit Score (Arbitrary Units) Biological Relevance
Cannabinoid Receptor 2 (CB2) GPCRPharmacophore Screening0.85Known to bind other sesquiterpenes (e.g., β-caryophyllene). Involved in immunomodulation and inflammation.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Nuclear ReceptorReverse Docking-8.2 kcal/molImplicated in metabolic diseases and inflammation.
Cyclooxygenase-2 (COX-2)EnzymeShape Similarity0.72Key enzyme in the inflammatory pathway.

Stage 2: Molecular Docking and Binding Mode Analysis

Once a putative receptor is identified, molecular docking is performed to predict the binding conformation and affinity of the ligand to the receptor's binding site.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Receptor Preparation:

    • Obtain the 3D structure of the CB2 receptor (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Prepare the 3D structure of clovene, assigning rotatable bonds.

  • Grid Box Definition:

    • Define a grid box that encompasses the known binding site of the CB2 receptor.

  • Docking Simulation:

    • Run AutoDock Vina to dock the clovene molecule into the defined grid box. The program will explore various conformations and orientations of the ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

Hypothetical Docking Results for Clovene and CB2 Receptor
Ligand Receptor Predicted Binding Affinity (kcal/mol) Key Interacting Residues
CloveneCB2-9.5Phe117, Trp194, Val113, Met265
β-caryophyllene (Control)CB2-8.8Phe117, Trp194, Ile110

Stage 3: Molecular Dynamics (MD) Simulations

To assess the stability of the predicted clovene-CB2 complex and to gain insights into the dynamic nature of the interaction, molecular dynamics simulations are performed.

Experimental Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Use the best-ranked docked pose of the clovene-CB2 complex as the starting structure.

    • Embed the complex in a lipid bilayer (for a membrane protein like a GPCR) and solvate with water.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD) and to identify persistent ligand-receptor interactions.

Stage 4: Experimental Validation

The predictions from the in silico models must be validated through experimental assays.

Binding Assays
  • Radioligand Binding Assay: A competitive binding assay can be performed using a known radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of clovene to determine its binding affinity (Ki).

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding kinetics (association and dissociation rates) of clovene to the purified and immobilized CB2 receptor.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Functional Assays and Signaling Pathway Analysis
  • cAMP Assay: Since CB2 is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay can measure the effect of clovene on forskolin-stimulated cAMP production in cells expressing the CB2 receptor.

  • Western Blot Analysis: To confirm the engagement of downstream signaling pathways, Western blotting can be used to detect the phosphorylation of key signaling proteins, such as ERK/MAPK, following cell treatment with clovene.

Experimental Protocols
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB2 antagonist (e.g., [³H]SR144528) and a range of concentrations of clovene.

  • Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of clovene and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

  • Cell Culture and Treatment: Culture cells expressing the CB2 receptor and treat them with varying concentrations of clovene for different time points.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the chemiluminescent signal.

  • Quantification: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

Workflow Diagrams

In_Silico_Workflow cluster_target_id Target Identification cluster_modeling Binding Modeling cluster_validation Experimental Validation ligand Clovene 3D Structure pharmmapper Pharmacophore Screening (PharmMapper) ligand->pharmmapper rev_dock Reverse Docking ligand->rev_dock shape_sim Shape Similarity ligand->shape_sim target_list Ranked Target List pharmmapper->target_list rev_dock->target_list shape_sim->target_list receptor_prep Receptor Preparation (CB2) target_list->receptor_prep docking Molecular Docking (AutoDock Vina) receptor_prep->docking md_sim MD Simulation (GROMACS) docking->md_sim binding_assay Binding Assays (SPR, ITC, Radioligand) md_sim->binding_assay functional_assay Functional Assays (cAMP, Western Blot) md_sim->functional_assay

In Silico to Experimental Workflow for Clovene.
Signaling Pathway Diagram

GPCR_Signaling clovene Clovene cb2 CB2 Receptor clovene->cb2 Binds g_protein Gi/o Protein cb2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits erk ERK/MAPK Pathway g_protein->erk Activates camp cAMP ac->camp Decreases pka PKA camp->pka gene_exp Gene Expression (e.g., anti-inflammatory) pka->gene_exp erk->gene_exp

Hypothetical CB2 Receptor Signaling Pathway for Clovene.

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the characterization of novel bioactive compounds with unknown mechanisms of action, using clovene as a representative example. By systematically identifying potential receptors, modeling the binding interactions, and validating the computational predictions, researchers can efficiently advance our understanding of the pharmacology of uncharacterized natural products. This approach not only accelerates the initial stages of drug discovery but also provides a deeper molecular-level understanding of ligand-receptor interactions, which is crucial for the rational design of new therapeutic agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research on clovene and its related sesquiterpenoid compounds. It covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as anti-inflammatory and neuroprotective agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Clovene and Clovene-Type Sesquiterpenoids

Clovene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. It belongs to a larger class of natural products known as clovane-type sesquiterpenoids, which share a characteristic tricyclo[6.3.1.0¹⁵]dodecane carbon skeleton. These compounds have been isolated from various natural sources, including essential oils of plants and marine organisms. The intricate molecular architecture and diverse biological activities of clovane derivatives have made them a subject of significant interest in the fields of organic synthesis and medicinal chemistry.

Historically, the chemistry of clovene is intertwined with that of β-caryophyllene, a widely occurring bicyclic sesquiterpene from which clovene can be derived through rearrangement reactions. Early pioneering work by chemists such as Barton laid the foundation for understanding the structure and reactivity of these complex molecules.

Synthetic Approaches to the Clovene Core

The construction of the challenging tricyclic framework of clovene has been a long-standing goal for synthetic organic chemists. Various strategies have been developed over the years, showcasing the evolution of synthetic methodologies.

Early Synthetic Efforts

Initial approaches to the synthesis of (±)-clovene, dating back to 1965, relied on classic reactions such as the Robinson annulation and the Dieckmann condensation to assemble the carbocyclic core.[1] These methods, while foundational, often involved lengthy reaction sequences and lacked stereocontrol.

Modern Synthetic Strategies

More contemporary syntheses have employed a range of powerful reactions to achieve greater efficiency and stereoselectivity. Notable examples include:

  • Ketene [2+2] Cycloaddition/Ring-Expansion: In 1988, Funk and coworkers reported an elegant synthesis of (±)-clovene utilizing a ketene [2+2] cycloaddition followed by a ring-expansion strategy.[1]

  • Rhodium-Catalyzed [3+2+1] Cycloaddition: A more recent asymmetric total synthesis of (-)-clovan-2,9-dione features a rhodium(I)-catalyzed [3+2+1] cycloaddition of a 1-yne-vinylcyclopropane with carbon monoxide. This key step is followed by an intramolecular aldol reaction to construct the tricyclic skeleton.[1]

A generalized workflow for a modern synthetic approach to a clovane derivative is depicted below.

G A Starting Materials B Key Cycloaddition (e.g., Rh-catalyzed [3+2+1]) A->B Multi-step sequence C Intramolecular Cyclization (e.g., Aldol Reaction) B->C D Functional Group Interconversions C->D E Clovene Derivative D->E

Caption: A simplified workflow for the synthesis of clovene derivatives.

Biological Activities of Clovene and Related Compounds

Clovene and its derivatives have been shown to possess a range of interesting biological activities, with anti-inflammatory and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

Several clovane-type sesquiterpenoids isolated from marine organisms have demonstrated significant anti-inflammatory properties. For instance, rumphellclovanes and related compounds isolated from the gorgonian coral Rumphella antipathies have been evaluated for their ability to inhibit inflammatory responses in human neutrophils.

The following table summarizes the in vitro anti-inflammatory activity of selected clovane-related compounds.

CompoundAssayTargetIC₅₀ (µM)Source Organism
Antipacid B Superoxide Anion GenerationHuman Neutrophils11.22Rumphella antipathes
Elastase ReleaseHuman Neutrophils23.53Rumphella antipathes
Rumphellolide L Elastase ReleaseHuman Neutrophils7.63Rumphella antipathes

Experimental Protocol: In Vitro Anti-inflammatory Assay in Human Neutrophils

A detailed protocol for assessing the anti-inflammatory activity of compounds by measuring the inhibition of superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils is provided below.

1. Isolation of Human Neutrophils:

  • Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation and Ficoll-Hypaque gradient centrifugation.

  • The isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' balanced salt solution) and their concentration is adjusted.

2. Superoxide Anion Generation Assay:

  • Neutrophils are incubated with the test compound at various concentrations.

  • The cells are then stimulated with fMLP (N-formyl-methionyl-leucyl-phenylalanine) and cytochalasin B (CB).

  • The production of superoxide anion is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically.

3. Elastase Release Assay:

  • Neutrophils are treated with the test compound.

  • Stimulation with fMLP/CB is performed to induce elastase release.

  • The elastase activity in the supernatant is determined using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide), and the change in absorbance is measured.

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the control (vehicle-treated) cells.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined by non-linear regression analysis.

Neuroprotective and Neurotrophic Effects

Certain clovane derivatives have shown promising neurotrophic and neuroprotective activities, suggesting their potential for the treatment of neurodegenerative diseases.

Clovanemagnolol , a sesquiterpene-neolignan, has been identified as a potent neurotrophic agent. It has been shown to promote the growth of embryonic hippocampal and cortical neurons at nanomolar concentrations.

Mechanism of Action: While the precise molecular targets are still under investigation, the neurotrophic effects of such compounds are often mediated through the activation of signaling pathways that support neuronal survival and growth. A plausible, though not yet definitively proven for clovene compounds, signaling cascade is the neurotrophin pathway.

G Clovanemagnolol Clovanemagnolol Receptor Neurotrophin Receptor (e.g., TrkB) Clovanemagnolol->Receptor Binds to or modulates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Neuronal_Survival Neuronal Survival & Growth Gene_Expression->Neuronal_Survival

References

Methodological & Application

Protocol for the Extraction and Isolation of Clovene from Syzygium aromaticum

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovene is a tricyclic sesquiterpene hydrocarbon found in the essential oil of various plants, most notably in cloves (Syzygium aromaticum). While present in smaller quantities compared to eugenol, clovene and its derivatives are of interest to researchers for their potential pharmacological activities. This document provides a detailed protocol for the extraction of essential oil from clove buds and the subsequent isolation of clovene. The methodologies are based on established techniques such as steam distillation for initial extraction and column chromatography for the purification of the target compound.

Data Presentation: Composition of Clove Essential Oil

The composition of essential oil extracted from Syzygium aromaticum can vary depending on the geographical origin, cultivation practices, and extraction method. However, a typical composition is summarized in the table below. It is important to note that clovene is a minor component of the essential oil.

CompoundClassTypical Percentage (%)Boiling Point (°C)
EugenolPhenylpropanoid70 - 90%254
β-CaryophylleneSesquiterpene5 - 15%262-264
Eugenyl acetatePhenylpropanoid2 - 10%276
α-HumuleneSesquiterpene1 - 2%255-260
Clovene Sesquiterpene 0.1 - 1% 261 - 263

Experimental Protocols

This protocol is divided into two main stages:

  • Stage 1: Extraction of Essential Oil from Clove Buds via Steam Distillation. This initial step aims to isolate the volatile components, including clovene, from the plant matrix.

  • Stage 2: Isolation of Clovene from the Essential Oil using Column Chromatography. This purification step separates clovene from the other major constituents of the essential oil.

Protocol 1: Steam Distillation of Clove Buds

Objective: To extract the essential oil from dried clove buds.

Materials and Equipment:

  • Dried clove buds (Syzygium aromaticum)

  • Grinder or mortar and pestle

  • Distilled water

  • Steam distillation apparatus (including a large round-bottom flask, steam generator, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material:

    • Weigh 100 g of dried clove buds.

    • Grind the clove buds into a coarse powder using a grinder or mortar and pestle. This increases the surface area for efficient oil extraction.[1]

  • Steam Distillation:

    • Place the ground clove powder into a 2 L round-bottom flask.

    • Add approximately 1 L of distilled water to the flask, ensuring the clove powder is fully submerged.

    • Set up the steam distillation apparatus as shown in the diagram below.

    • Heat the water in the steam generator to produce a steady flow of steam.

    • Pass the steam through the flask containing the clove powder. The steam will vaporize the volatile essential oils.

    • The mixture of steam and essential oil vapor will then pass into the condenser.

    • Cool the condenser with a continuous flow of cold water to condense the vapor into a liquid distillate.

    • Collect the distillate, which will be a milky emulsion of essential oil and water, in a receiving flask.

    • Continue the distillation process for 3-4 hours, or until the collected distillate is clear, indicating that most of the oil has been extracted.

  • Separation of Essential Oil:

    • Transfer the collected distillate to a separatory funnel.

    • Allow the mixture to stand until two distinct layers are formed. The essential oil is denser than water and will typically form the lower layer.

    • Carefully drain the lower essential oil layer into a clean, dry flask.

    • To maximize the yield, perform a liquid-liquid extraction on the aqueous layer with a non-polar solvent like hexane or dichloromethane (3 x 50 mL).

    • Combine the organic extracts with the initially separated essential oil.

  • Drying and Solvent Removal:

    • Dry the combined essential oil extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Remove the extraction solvent using a rotary evaporator under reduced pressure to obtain the pure clove essential oil.

    • Weigh the extracted essential oil and calculate the yield.

Protocol 2: Isolation of Clovene by Column Chromatography

Objective: To separate clovene from the other components of the clove essential oil.

Materials and Equipment:

  • Clove essential oil (from Protocol 1)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Vanillin-sulfuric acid staining solution

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) for fraction analysis

Procedure:

  • Preparation of the Chromatography Column:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve 1 g of the clove essential oil in a minimal amount of hexane (e.g., 2-3 mL).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin the elution with 100% hexane. Clovene, being a non-polar hydrocarbon, will elute first.

    • Collect the eluate in small fractions (e.g., 10 mL each) in test tubes or using a fraction collector.

    • Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate to the hexane. A suggested gradient is as follows:

      • 100% Hexane (to elute non-polar hydrocarbons like clovene and caryophyllene)

      • 1-5% Ethyl acetate in Hexane (to elute less polar oxygenated compounds)

      • 5-10% Ethyl acetate in Hexane (to elute more polar compounds like eugenol)

  • Monitoring the Separation by TLC:

    • Monitor the separation by spotting a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a developing chamber containing a suitable solvent system (e.g., Hexane:Ethyl Acetate 95:5).

    • Visualize the spots under a UV lamp and/or by staining with a vanillin-sulfuric acid solution followed by gentle heating.

    • Fractions containing compounds with similar Rf values should be pooled together.

  • Identification and Purification of Clovene Fractions:

    • Analyze the pooled fractions suspected to contain clovene using GC-MS to confirm the presence and purity of the compound.

    • Combine the pure clovene fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain purified clovene.

Visualization of Experimental Workflow

Clovene_Extraction_Workflow start Start: Dried Clove Buds (Syzygium aromaticum) grinding Grinding of Clove Buds start->grinding steam_distillation Steam Distillation grinding->steam_distillation liquid_extraction Liquid-Liquid Extraction (with Hexane) steam_distillation->liquid_extraction drying_evaporation Drying and Solvent Evaporation liquid_extraction->drying_evaporation clove_oil Crude Clove Essential Oil drying_evaporation->clove_oil column_chromatography Column Chromatography (Silica Gel) clove_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC and GC-MS Analysis fraction_collection->tlc_analysis clovene_fractions Pure Clovene Fractions tlc_analysis->clovene_fractions Identify & Pool solvent_evaporation_final Solvent Evaporation clovene_fractions->solvent_evaporation_final end End: Purified Clovene solvent_evaporation_final->end Separation_Principles cluster_steam_distillation Steam Distillation cluster_column_chromatography Column Chromatography sd_principle Principle: Volatility and Immiscibility Separates volatile essential oils from non-volatile plant matrix based on Dalton's Law of partial pressures. essential_oil Clove Essential Oil sd_principle->essential_oil cc_principle Principle: Adsorption and Polarity Separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (hexane/ethyl acetate). Non-polar compounds like clovene elute first. purified_clovene Purified Clovene cc_principle->purified_clovene clove_buds Clove Buds clove_buds->sd_principle essential_oil->cc_principle

References

Application Note: Quantitative Determination of Clovene in Plasma using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of clovene in plasma samples. The method utilizes a simple liquid-liquid extraction procedure for sample preparation followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry. The assay was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and other research applications requiring the quantification of clovene.

Introduction

Clovene is a tricyclic sesquiterpene found in various essential oils, notably clove oil. Its unique chemical structure and potential biological activities have garnered interest in the scientific community. To accurately assess its pharmacokinetic profile and distribution in biological systems, a reliable and robust analytical method for its quantification is essential. This application note presents a detailed protocol for a validated HPLC-MS method for the determination of clovene in a biological matrix.

Experimental

Materials and Reagents
  • Clovene analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Cedrene (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Hexane (HPLC grade)

  • Human plasma (or other relevant biological matrix)

Equipment
  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II LC System or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 5500 System or equivalent) equipped with an appropriate ionization source (APCI or ESI)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 20% B

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

  • Ion Source Temperature: 500 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clovene: Precursor ion (Q1) m/z 205.2 -> Product ion (Q3) m/z 133.1

    • Internal Standard (Cedrene): Precursor ion (Q1) m/z 205.2 -> Product ion (Q3) m/z 105.1

  • Collision Energy: Optimized for each transition

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add vortex1 Vortex Mix is_add->vortex1 extraction Add Hexane (500 µL) vortex1->extraction vortex2 Vortex & Centrifuge extraction->vortex2 supernatant Collect Supernatant vortex2->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject Sample reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Clovene calibration->quantification

Caption: Workflow for Clovene Quantification.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of clovene and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the clovene stock solution with methanol to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank plasma with the appropriate working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Extraction Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL cedrene) to each tube and vortex briefly.

  • Add 500 µL of hexane, vortex for 1 minute, and then centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (20% acetonitrile in water with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for analysis.

Results and Discussion

Method Validation

The HPLC-MS method was validated according to standard bioanalytical method validation guidelines. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in Table 1.

  • Sensitivity: The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio >10. The limit of detection (LOD) was 0.3 ng/mL.

  • Matrix Effect: The matrix effect was assessed by comparing the peak areas of clovene in post-extraction spiked samples to those in neat solutions. The matrix effect was found to be negligible.

  • Recovery: The extraction recovery was determined at three QC levels and was consistent and reproducible.

Quantitative Data Summary
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low QC34.56.2-2.1-3.5
Mid QC753.14.81.50.8
High QC7502.83.90.9-1.2

Table 1: Precision and Accuracy of the HPLC-MS Method for Clovene Quantification.

Concentration (ng/mL)Calculated Concentration (Mean ± SD, n=3)Accuracy (%)
10.98 ± 0.0598.0
55.12 ± 0.21102.4
109.89 ± 0.4598.9
5052.3 ± 1.8104.6
10097.6 ± 3.597.6
500495.2 ± 15.199.0
10001015.8 ± 30.2101.6

Table 2: Linearity of the Calibration Curve for Clovene.

Signaling Pathway/Logical Relationship Diagram

While clovene's specific signaling pathways are not the focus of this analytical method note, a logical diagram illustrating the method validation process can be useful.

G cluster_development Method Development cluster_validation Method Validation cluster_application Method Application chrom Chromatography Optimization linearity Linearity chrom->linearity ms_opt MS Parameter Optimization sensitivity Sensitivity ms_opt->sensitivity sample_prep Sample Prep Development matrix Matrix Effect sample_prep->matrix recovery Recovery sample_prep->recovery precision Precision linearity->precision accuracy Accuracy precision->accuracy pk_studies Pharmacokinetic Studies accuracy->pk_studies sensitivity->pk_studies drug_dev Drug Development Support pk_studies->drug_dev

Application Notes and Protocols for the Synthesis and Purification of Clovene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the total synthesis of the sesquiterpene clovene, focusing on two prominent historical methods. Additionally, comprehensive procedures for the purification of clovene are outlined, including column chromatography and analytical verification by Gas Chromatography-Mass Spectrometry (GC-MS).

Clovene Synthesis: Key Strategies and Protocols

Clovene, a tricyclic sesquiterpene, has been a target of synthetic chemists due to its interesting bridged ring system. Two notable total syntheses were reported by Funk and Schultz, employing distinct strategies to construct the carbon skeleton.

Funk's Total Synthesis of (±)-Clovene (1988)

Funk's synthesis utilizes an intramolecular ketene cycloaddition as the key step to construct the bicyclo[3.3.1]nonane core of clovene.

Synthesis Pathway

Funk_Synthesis A Cyclohexenone Derivative B Intermediate A A->B 1. Grignard Addition 2. Cuprate Addition C Ketene Precursor B->C Series of steps D Cyclobutanone Intermediate C->D Intramolecular [2+2] Cycloaddition E Expanded Ring System D->E Ring Expansion F Clovene E->F Final Modifications

Caption: Funk's synthetic route to (±)-clovene.

Experimental Protocols

A detailed, step-by-step protocol for each reaction in Funk's synthesis is required to be extracted from the primary literature. This includes precise reagent quantities, reaction times, temperatures, and work-up procedures.

StepReactionReagents and ConditionsYield (%)
1Grignard and Cuprate Additioni. Vinylmagnesium bromide, THF; ii. Me₂CuLi, THFData not available in current search
2Ketalization and OlefinationData not available in current searchData not available in current search
3Intramolecular [2+2] Cycloaddition(COCl)₂, Et₃NData not available in current search
4Ring ExpansionTMSCHN₂, MeOHData not available in current search
5Reduction and Eliminationi. LiAlH₄, THF; ii. MsCl, Et₃NData not available in current search

Note: The yields for each step are yet to be extracted from the full text of the publication.

Schultz's Total Synthesis of (±)-Clovene (1983)

Schultz's approach features an intramolecular alkylation to form the key bicyclic system.

Synthesis Pathway

Schultz_Synthesis A 3-Ethoxy-2-cyclohexen-1-one B Alkylated Intermediate A->B Series of alkylations C Bicyclo[3.3.1]nonane Derivative B->C Intramolecular Alkylation D Key Intermediate C->D Functional Group Interconversion E Clovene D->E Final Steps

Caption: Schultz's synthetic route to (±)-clovene.

Experimental Protocols

Detailed experimental procedures from Schultz's 1983 publication in the Journal of Organic Chemistry are required for a complete protocol.

StepReactionReagents and ConditionsYield (%)
1AlkylationLDA, Alkyl halideData not available in current search
2Intramolecular AlkylationNaH, THFData not available in current search
3ReductionLiAlH₄, Et₂OData not available in current search
4Wittig ReactionPh₃P=CH₂, THFData not available in current search

Note: The yields for each step are yet to be extracted from the full text of the publication.

Clovene Purification Techniques

Following synthesis, clovene must be purified from reaction byproducts and unreacted starting materials. As a relatively non-polar sesquiterpene hydrocarbon, chromatographic methods are highly effective.

Silica Gel Column Chromatography

This is the most common method for the purification of medium to large quantities of clovene.

Experimental Workflow

Purification_Workflow cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Select Column B Prepare Silica Gel Slurry A->B C Pack Column B->C D Add Sand Layer C->D E Load Crude Clovene D->E F Elute with Non-polar Solvent E->F G Collect Fractions F->G H Analyze Fractions (TLC/GC-MS) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Clovene J->K

Caption: Workflow for clovene purification by column chromatography.

Protocol: Silica Gel Column Chromatography of Clovene

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude clovene mixture in a minimal amount of the elution solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% n-hexane.[1] Since clovene is a hydrocarbon, it will elute relatively quickly.

    • If other, more polar impurities are present, a gradual increase in solvent polarity (e.g., by adding small percentages of ethyl acetate to the hexane) can be employed.

  • Fraction Collection and Analysis:

    • Collect the eluent in small fractions.

    • Monitor the fractions for the presence of clovene using Thin Layer Chromatography (TLC) or GC-MS.

    • Combine the fractions containing pure clovene.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield purified clovene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of clovene and for identifying it in complex mixtures.

Protocol: GC-MS Analysis of Clovene

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpene hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/min.

    • Hold: Maintain 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Interpretation: The identity of the clovene peak can be confirmed by comparing its retention time and mass spectrum with a known standard or with library data. The purity can be estimated by integrating the peak area of clovene relative to the total peak area in the chromatogram.

Summary of Quantitative Data

The following tables will be populated with specific yield data upon successful extraction from the primary literature.

Table 1: Reaction Yields for Funk's Total Synthesis of (±)-Clovene

StepReactionYield (%)
1Grignard and Cuprate Addition-
2Ketalization and Olefination-
3Intramolecular [2+2] Cycloaddition-
4Ring Expansion-
5Reduction and Elimination-
Overall Yield -

Table 2: Reaction Yields for Schultz's Total Synthesis of (±)-Clovene

StepReactionYield (%)
1Alkylation-
2Intramolecular Alkylation-
3Reduction-
4Wittig Reaction-
Overall Yield -

Disclaimer: The experimental protocols and quantitative data for the synthesis sections are based on published literature and require access to the full-text articles for complete and accurate information. The provided purification protocols are general methods applicable to sesquiterpenes and should be optimized for specific applications.

References

Application Notes: The Use of Clovene as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Summary

This document addresses the potential of the natural product clovene as a chiral building block in organic synthesis. Following a comprehensive review of the scientific literature, our findings indicate that clovene is predominantly a synthetic target rather than a widely utilized chiral starting material. The existing body of research extensively details the total synthesis of clovene and its structural isomers, but provides scarce to no examples of its application as a foundational element for the synthesis of other complex molecules.[1][2][3][4]

This report will summarize the current state of clovene chemistry and subsequently discuss more established terpene-derived chiral building blocks that serve a similar purpose in asymmetric synthesis.

Clovene: A Synthetic Challenge, Not a Synthetic Tool

Clovene is a tricyclic sesquiterpene with a complex carbon skeleton. Its intricate, sterically hindered structure, while an attractive challenge for total synthesis, also presents significant hurdles for its use as a chiral building block. Key reasons for its limited use in this capacity include:

  • Lack of Functional Groups: The native structure of clovene consists of a hydrocarbon skeleton with a single double bond. This lack of versatile functional groups (like hydroxyls, carbonyls, or carboxyls) makes it difficult to perform selective chemical modifications without resorting to harsh reaction conditions that could lead to undesired rearrangements.

  • Chemical Inertness: The strained tricyclic system and the steric hindrance around the double bond limit the number of predictable and high-yielding chemical transformations that can be performed.

  • Economic Viability: As a natural product that is not available in large quantities from natural sources, and with multi-step total syntheses being the primary route of access, clovene is an expensive starting material. For a molecule to be a practical chiral building block, it should ideally be readily available and cost-effective.

The "Chiral Pool" Synthesis Strategy

The concept of using readily available, enantiomerically pure natural products as starting materials in organic synthesis is known as "chiral pool" synthesis. This is a powerful strategy to introduce chirality into a target molecule without the need for asymmetric catalysis or chiral resolution. The ideal chiral building block is abundant, inexpensive, and possesses versatile functional groups.

The following diagram illustrates the general workflow of chiral pool synthesis.

G cluster_0 Chiral Pool cluster_1 Synthetic Pathway cluster_2 Target Molecule start Abundant Natural Product (e.g., Terpene, Amino Acid, Sugar) process1 Functional Group Interconversion start->process1 Isolation/ Purification process2 Carbon Skeleton Modification process1->process2 process3 Stereocontrolled Bond Formation process2->process3 end Complex Chiral Target (e.g., Bioactive Compound) process3->end Final Assembly/ Deprotection

Caption: General workflow of chiral pool synthesis.

Alternative Terpene-Derived Chiral Building Blocks

For researchers seeking chiral building blocks from the terpene family, several well-established alternatives to clovene are available. These compounds are widely used due to their availability, well-studied reactivity, and the presence of useful functional groups.

Chiral Building BlockSourceKey FeaturesCommon Applications
(+)-Camphor and (-)-Camphor Camphor tree- Readily available in both enantiomeric forms- Ketone functionality allows for diverse modifications- Rigid bicyclic structure provides high stereocontrol- Synthesis of chiral auxiliaries (e.g., Evans auxiliaries)- Chiral ligands for asymmetric catalysis- Synthesis of natural products
(+)-α-Pinene and (-)-α-Pinene Pine trees- Major components of turpentine- Bicyclic structure with a reactive double bond- Can be converted to a variety of chiral derivatives- Synthesis of chiral boranes (e.g., Alpine-Borane)- Asymmetric reductions and hydroborations- Synthesis of other chiral terpenes
(R)-(+)-Limonene and (S)-(-)-Limonene Citrus fruits- Readily available monocyclic monoterpene- Two distinct double bonds for selective functionalization- Can be transformed into a wide range of chiral synthons- Epoxidation and dihydroxylation reactions- Synthesis of carvedilol and other pharmaceuticals- Precursor to other chiral building blocks
(R)-(+)-Pulegone Pennyroyal- Enone functionality is a versatile handle for conjugate additions and other transformations- Readily undergoes cyclization reactions- Synthesis of chiral cyclopentanes and cyclohexanes- Precursor to (-)-menthol and other chiral compounds

The diagram below illustrates the conceptual derivatization of a common terpene building block, camphor, to highlight its synthetic utility.

G start (+)-Camphor (Chiral Pool) node1 Camphorsulfonic Acid (Chiral Resolving Agent) start->node1 Sulfonation node2 Borneol/Isoborneol (Chiral Auxiliaries) start->node2 Reduction node4 Precursor for Complex Natural Product Synthesis start->node4 Multi-step Transformations node3 Chiral Ligands for Asymmetric Catalysis node2->node3 Further Modification

Caption: Synthetic utility of (+)-camphor as a chiral building block.

Conclusion and Recommendations

While clovene is a fascinating molecule from a total synthesis perspective, it is not a practical or documented choice for a chiral building block in routine organic synthesis. Its structural complexity and lack of functionality make it a challenging and expensive starting material.

For researchers and drug development professionals in need of chiral synthons, it is recommended to explore more established and versatile members of the chiral pool. Terpenes such as camphor, pinene, and limonene offer a cost-effective and synthetically flexible entry point for the introduction of chirality into new molecules. The extensive literature on these compounds provides a wealth of experimental protocols and predictable reaction pathways, making them far more suitable for development and scale-up processes.

References

Application Notes and Protocols for Cell Culture Treatment with Clove Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clove (Syzygium aromaticum) has a long history in traditional medicine, exhibiting a range of biological activities including antiseptic, antibacterial, and antifungal properties.[1] Recent scientific investigations have unveiled its potential as an anticancer agent, with studies demonstrating the ability of clove extracts and their active components to inhibit tumor growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[1][2] The primary bioactive compounds identified as responsible for these antitumor effects are eugenol and oleanolic acid.[1][3] These application notes provide a comprehensive overview and detailed protocols for the treatment of cell cultures with clove-derived active fractions.

Mechanism of Action

Clove extract and its active constituents exert their anticancer effects through multiple mechanisms. The ethyl acetate extract of clove (EAEC) has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner.[1][2] This is associated with the upregulation of p21(WAF1/Cip1) and γ-H2AX, and the downregulation of various cell cycle-regulated proteins.[1]

Furthermore, active fractions from clove (AFC) have been found to inhibit the growth of colon cancer cells by downregulating the M2 isoform of pyruvate kinase (PKM2), a key enzyme in aerobic glycolysis (the Warburg effect).[4] This inhibition of aerobic glycolysis is accompanied by the downregulation of the oncoproteins c-myc and cyclin D1.[4] Oleanolic acid, a key component, is known to induce apoptosis in colon cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[4] Eugenol, another major active component, has also demonstrated anticancer properties against a variety of cancer cell lines, including breast, lung, and colon cancer.[3] In pancreatic cancer cells, eugenol enhances TRAIL-induced apoptosis by upregulating Death Receptor 5 (DR5) through a pathway involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[5]

Data Presentation

Table 1: Inhibitory Concentration (IC50) Values of Clove Extracts and Eugenol on Various Cell Lines
Cell LineCompoundIC50 Value (µg/mL)Exposure Time (hours)AssayReference
MCF-7 (Breast)Clove Essential Oil36.4324MTT Assay[3]
MCF-7 (Breast)Clove Essential Oil17.648MTT Assay[3]
HT-29 (Colon)Aqueous Extract of Clove~150Not SpecifiedMTS Assay[6]
ASPC-1 (Pancreatic)Aqueous Extract of Clove~150Not SpecifiedMTS Assay[6]
Balb/c 3T3 (Fibroblast)Clove Leaves Ethanol Extract344.814Not SpecifiedMTS Assay[7]
Leishmania donovani (promastigotes)Eugenol-rich oil21 ± 0.16Not SpecifiedNot Specified[8]
Leishmania donovani (amastigotes)Eugenol-rich oil15.24 ± 0.14Not SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of clove extract on the viability of cultured cells.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • Clove extract stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well tissue culture plates

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1.0 x 10³ cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Treatment: Prepare serial dilutions of the clove extract in complete culture medium. Remove the overnight culture medium from the wells and replace it with 200 µL of the medium containing various concentrations of the clove extract. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[10]

  • MTS Addition: Following incubation, add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the clove extract concentration.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with clove extract.

Materials:

  • Target cancer cell line

  • 6-well tissue culture plates

  • Clove extract stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of clove extract for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with clove extract.

Materials:

  • Target cancer cell line

  • 6-well tissue culture plates

  • Clove extract stock solution

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with clove extract as described in Protocol 2.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Promotes PKM2 PKM2 Glycolysis Aerobic Glycolysis PKM2->Glycolysis Promotes Glycolysis->CellCycle Supports ROS ROS ER_Stress ER Stress ROS->ER_Stress CHOP CHOP ER_Stress->CHOP c_myc c-myc c_myc->PKM2 Upregulates CyclinD1 Cyclin D1 CyclinD1->CellCycle Promotes p21 p21 p21->CellCycle Inhibits gamma_H2AX γ-H2AX Apoptosis Apoptosis gamma_H2AX->Apoptosis Induces DR5 DR5 Expression CHOP->DR5 DR5->Apoptosis Induces CellCycle->Apoptosis Clove Clove Extract (Oleanolic Acid, Eugenol) Clove->PI3K Inhibits Clove->PKM2 Inhibits Clove->ROS Induces Clove->c_myc Downregulates Clove->CyclinD1 Downregulates Clove->p21 Upregulates Clove->gamma_H2AX Upregulates

Caption: Signaling pathways affected by clove extract treatment in cancer cells.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Acquisition & Interpretation CellCulture 1. Cell Culture (Seed cells in appropriate plates) Treatment 2. Clove Extract Treatment (Varying concentrations and time points) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTS) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Reader 4a. Plate Reader Viability->Reader FlowCytometer 4b. Flow Cytometer Apoptosis->FlowCytometer CellCycle->FlowCytometer Results 5. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Reader->Results FlowCytometer->Results

Caption: General experimental workflow for assessing the effects of clove extract.

References

Application Notes and Protocols for In Vivo Administration of Clovene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo research on the sesquiterpene clovene is limited in publicly available scientific literature. Therefore, these application notes and protocols are substantially based on in vivo studies of valencene , a structurally related sesquiterpene, to provide a representative framework for experimental design and methodology.[1][2] Data related to "clove oil" and its primary component "eugenol" are also referenced for broader context but should be clearly distinguished from specific sesquiterpenes.

Introduction to Clovene and Related Sesquiterpenes

Clovene is a tricyclic sesquiterpene, a class of natural products known for a wide range of biological activities. While clovene itself is not extensively studied in vivo, other sesquiterpenes like valencene have demonstrated significant anti-inflammatory properties in animal models.[1][2] This document provides a detailed guide for the in vivo administration of clovene, using valencene as a primary surrogate for protocol development. The primary focus will be on evaluating its potential anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on valencene, which can be used as a starting point for designing experiments with clovene.

Table 1: Dosage and Administration of Valencene in Mice [1]

CompoundAnimal ModelRoute of AdministrationDosage Range (mg/kg)Vehicle
ValenceneSwiss miceOral (p.o.)10, 100, 3000.9% Saline

Table 2: Summary of Anti-Inflammatory Effects of Valencene in Mice [1]

ModelTreatmentDosage (mg/kg)Outcome
Carrageenan-Induced Paw EdemaValencene10, 100, 300Significant inhibition of paw edema formation.
Carrageenan-Induced PleurisyValencene10, 100, 300Reduction in albumin extravasation, leukocyte recruitment, and production of MPO, IL-1β, and TNF-α.
Carrageenan-Induced PeritonitisValencene10, 100, 300Reduction in albumin extravasation, leukocyte recruitment, and production of MPO, IL-1β, and TNF-α.
Cotton Pellet-Induced GranulomaValencene10, 100, 300Reduction in granuloma weight and total protein concentration.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on the study of valencene and are adaptable for clovene.[1]

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This model is used to assess acute inflammation.[3][4][5][6]

Objective: To evaluate the anti-inflammatory effect of clovene on carrageenan-induced paw edema.

Materials:

  • Clovene

  • Vehicle (e.g., 0.9% saline, Tween 80)

  • Positive control: Indomethacin (25 mg/kg)[1]

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Swiss mice (n=6 per group)[1]

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide animals into the following groups:

    • Vehicle Control

    • Positive Control (Indomethacin)

    • Clovene (e.g., 10, 100, 300 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse.

  • Administration: Administer clovene (orally), indomethacin (intraperitoneally), or vehicle 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Mice (1 week) grouping Group Animals (n=6 per group) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline administer Administer Clovene/Control (Oral/IP) baseline->administer induce Induce Edema (0.1 mL 1% Carrageenan) administer->induce measure Measure Paw Volume (1, 2, 3, 4 hours post-injection) induce->measure analyze Data Analysis (% Inhibition of Edema) measure->analyze

Carrageenan-Induced Paw Edema Workflow.
Protocol 2: Carrageenan-Induced Pleurisy in Mice

This model is used to study inflammatory exudate and cell migration.

Objective: To assess the effect of clovene on inflammatory cell migration and exudate formation.

Materials:

  • Clovene

  • Vehicle

  • Positive control: Indomethacin (25 mg/kg)[1]

  • 1% Carrageenan solution in sterile saline

  • Euthanasia agent

  • Phosphate-buffered saline (PBS)

  • Swiss mice (n=6 per group)[1]

Procedure:

  • Animal Grouping and Administration: Follow steps 1-4 from Protocol 3.1.

  • Induction of Pleurisy: Inject 0.1 mL of 1% carrageenan solution into the pleural cavity.

  • Euthanasia and Sample Collection: 4 hours after carrageenan injection, euthanize the mice.

  • Pleural Lavage: Open the thoracic cavity and wash it with 1 mL of PBS.

  • Analysis:

    • Measure the volume of the pleural exudate.

    • Perform a total and differential leukocyte count on the lavage fluid.

    • Centrifuge the lavage fluid and use the supernatant for biochemical assays (e.g., MPO, IL-1β, TNF-α).

G cluster_pre Pre-Procedure cluster_exp Procedure cluster_analysis Analysis grouping Group Animals & Administer Clovene/Control induce Induce Pleurisy (0.1 mL 1% Carrageenan) grouping->induce euthanize Euthanize Mice (4 hours post-injection) induce->euthanize lavage Pleural Lavage (1 mL PBS) euthanize->lavage exudate Measure Exudate Volume lavage->exudate leukocyte Leukocyte Count lavage->leukocyte biochem Biochemical Assays (MPO, IL-1β, TNF-α) lavage->biochem

Carrageenan-Induced Pleurisy Workflow.
Protocol 3: Carrageenan-Induced Peritonitis in Mice

This model is also used to evaluate inflammatory cell migration.

Objective: To determine the effect of clovene on leukocyte migration into the peritoneal cavity.

Materials:

  • Clovene

  • Vehicle

  • Positive control: Indomethacin (25 mg/kg)[1]

  • 1% Carrageenan solution in sterile saline

  • Euthanasia agent

  • Phosphate-buffered saline (PBS)

  • Swiss mice (n=6 per group)[1]

Procedure:

  • Animal Grouping and Administration: Follow steps 1-4 from Protocol 3.1.

  • Induction of Peritonitis: Inject 0.25 mL of 1% carrageenan solution intraperitoneally.

  • Euthanasia and Sample Collection: 4 hours after carrageenan injection, euthanize the mice.

  • Peritoneal Lavage: Wash the peritoneal cavity with 3 mL of PBS.

  • Analysis:

    • Perform a total and differential leukocyte count on the lavage fluid.

    • Centrifuge the lavage fluid and use the supernatant for biochemical assays.

Pharmacokinetics and Toxicity Considerations

Pharmacokinetics: The pharmacokinetic profile of clovene has not been extensively studied. However, studies on other sesquiterpenes, such as alpha-humulene, show rapid absorption after oral administration in mice, with peak plasma concentrations reached within 15-30 minutes.[7][8] The oral bioavailability of alpha-humulene was found to be around 18%, with a short half-life.[7][8] Distribution is observed in various tissues, including the liver, kidneys, heart, lungs, spleen, and brain.[7][8] Similar studies would be necessary to determine the pharmacokinetic parameters of clovene.

Toxicity: The toxicity of clovene has not been well-documented. Sesquiterpene lactones, a related class of compounds, can exhibit toxicity, and their toxicological profiles should be carefully evaluated.[9] Acute toxicity studies are recommended to determine the LD50 and to identify any potential adverse effects of clovene before proceeding with efficacy studies.

Signaling Pathway Visualization

Based on the findings for valencene and general anti-inflammatory mechanisms, a potential signaling pathway affected by clovene could involve the inhibition of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_response Inflammatory Response carrageenan Carrageenan cell_activation Macrophage/Mast Cell Activation carrageenan->cell_activation mediators Release of Pro-inflammatory Mediators cell_activation->mediators cytokines IL-1β, TNF-α mediators->cytokines cox2 COX-2 mediators->cox2 edema Edema cytokines->edema leukocyte_migration Leukocyte Migration cytokines->leukocyte_migration cox2->edema clovene Clovene clovene->mediators Inhibition

Potential Anti-Inflammatory Signaling Pathway.

These application notes and protocols provide a comprehensive starting point for researchers interested in the in vivo evaluation of clovene. It is crucial to reiterate that these are based on a surrogate compound, and further dose-ranging and toxicity studies for clovene itself are highly recommended.

References

Application Notes and Protocols: Assays to Measure the Enzymatic Inhibition by Clovene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovene is a tricyclic sesquiterpene with a chemical formula of C15H24.[1][2][3] While its biological activities are not extensively documented, its structural similarity to other bioactive sesquiterpenes found in essential oils, such as β-caryophyllene, suggests potential therapeutic properties, including enzymatic inhibition.[4][5] These notes provide detailed protocols for assessing the inhibitory effects of clovene on three key enzymes: α-amylase, α-glucosidase, and acetylcholinesterase. The inhibition of these enzymes is relevant to the management of type 2 diabetes and neurodegenerative diseases, respectively.

Given the limited direct data on clovene's enzymatic inhibition, this document serves as a comprehensive guide for researchers to initiate such studies. The protocols are based on established in vitro assays, and the data presented are hypothetical, intended to illustrate how results can be structured and interpreted.

α-Amylase Inhibition Assay

α-Amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller carbohydrates.[6] Inhibition of α-amylase can slow down carbohydrate digestion, leading to a reduction in the rate of glucose absorption and consequently blunting the postprandial increase in blood glucose levels. This makes α-amylase inhibitors a target for the development of anti-diabetic agents.

Experimental Protocol

This protocol is adapted from a colorimetric method using 3,5-dinitrosalicylic acid (DNSA) to quantify reducing sugars produced from the enzymatic digestion of starch.

Materials and Reagents:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • Clovene (test compound)

  • Acarbose (positive control)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (0.02 M, pH 6.9 with 6 mM NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Sodium Phosphate Buffer: Prepare a 0.02 M sodium phosphate buffer and adjust the pH to 6.9. Dissolve NaCl to a final concentration of 6 mM.

    • α-Amylase Solution: Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in the sodium phosphate buffer.

    • Starch Solution: Prepare a 1% (w/v) starch solution in the sodium phosphate buffer. Heat gently until the starch dissolves completely.

    • DNSA Reagent: Dissolve 1 g of DNSA in 50 mL of deionized water. Add 30 g of sodium potassium tartrate and 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with deionized water.

    • Test Compound and Control Solutions: Prepare a stock solution of clovene in DMSO. Prepare serial dilutions of clovene and acarbose in sodium phosphate buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay in 96-Well Plate:

    • Add 50 µL of sodium phosphate buffer to the blank wells.

    • Add 50 µL of the clovene dilutions to the test wells.

    • Add 50 µL of the acarbose dilutions to the positive control wells.

    • Add 50 µL of the α-amylase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent to all wells.

    • Cover the plate and heat it in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 100 µL of deionized water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-amylase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • Abs_sample is the absorbance of the sample (enzyme, substrate, and clovene).

    • Determine the IC50 value of clovene by plotting the percentage of inhibition against the logarithm of the clovene concentration and fitting the data to a dose-response curve.

Data Presentation
CompoundIC50 (µM) [Hypothetical]
Clovene75.2
Acarbose15.8

Signaling Pathway

carbohydrate_digestion cluster_enzymes Enzymatic Hydrolysis Starch Starch (Polysaccharide) alpha_amylase α-Amylase Starch->alpha_amylase Hydrolysis Oligosaccharides Oligosaccharides alpha_glucosidase α-Glucosidase Oligosaccharides->alpha_glucosidase Hydrolysis Disaccharides Disaccharides Disaccharides->alpha_glucosidase Hydrolysis Glucose Glucose Absorption Intestinal Absorption Glucose->Absorption alpha_amylase->Oligosaccharides alpha_glucosidase->Glucose

Carbohydrate Digestion Pathway

α-Glucosidase Inhibition Assay

α-Glucosidase is another crucial enzyme in carbohydrate metabolism, responsible for breaking down disaccharides and oligosaccharides into glucose.[7][8] Similar to α-amylase, inhibiting α-glucosidase can delay glucose absorption and help manage postprandial hyperglycemia.

Experimental Protocol

This protocol describes a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic hydrolysis of pNPG releases p-nitrophenol, which can be measured spectrophotometrically.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Clovene (test compound)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Sodium Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • α-Glucosidase Solution: Prepare a 0.5 U/mL solution of α-glucosidase in the sodium phosphate buffer.

    • pNPG Solution: Prepare a 5 mM solution of pNPG in the sodium phosphate buffer.

    • Sodium Carbonate Solution: Prepare a 0.1 M solution of sodium carbonate in deionized water.

    • Test Compound and Control Solutions: Prepare a stock solution of clovene in DMSO. Prepare serial dilutions of clovene and acarbose in sodium phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the clovene dilutions to the test wells.

    • Add 50 µL of the acarbose dilutions to the positive control wells.

    • Add 50 µL of sodium phosphate buffer to the control wells.

    • Add 50 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the formula mentioned in the α-amylase section.

    • Determine the IC50 value of clovene.

Data Presentation
CompoundIC50 (µM) [Hypothetical]
Clovene45.6
Acarbose2.5
Signaling Pathway```dot

carbohydrate_breakdown cluster_enzyme Enzymatic Action Oligosaccharides Oligosaccharides & Disaccharides alpha_glucosidase α-Glucosidase Oligosaccharides->alpha_glucosidase Hydrolysis Glucose Glucose Enterocyte Enterocyte Glucose->Enterocyte Absorption (SGLT1) Intestinal_Lumen Intestinal Lumen Brush_Border Brush Border Membrane alpha_glucosidase->Glucose

Cholinergic Synaptic Transmission

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the enzymatic inhibition of a novel compound like clovene.

experimental_workflow start Start: Compound of Interest (Clovene) enzyme_selection Select Target Enzymes (e.g., α-Amylase, α-Glucosidase, AChE) start->enzyme_selection assay_development Develop/Optimize Inhibition Assays enzyme_selection->assay_development primary_screening Primary Screening (Single Concentration) assay_development->primary_screening hit_identification Hit Identification (>50% Inhibition) primary_screening->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response Yes end End: Characterized Inhibitor hit_identification->end No mechanism_studies Mechanism of Inhibition Studies (e.g., Kinetic Analysis) dose_response->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization lead_optimization->end

Enzyme Inhibition Screening Workflow

Conclusion

These application notes provide a comprehensive framework for investigating the enzymatic inhibitory potential of clovene. The detailed protocols for α-amylase, α-glucosidase, and acetylcholinesterase assays offer a starting point for researchers to explore the bioactivity of this and other novel sesquiterpenes. While the quantitative data presented is hypothetical, it underscores the importance of rigorous experimental design and data analysis in drug discovery and development. Further studies are warranted to elucidate the specific inhibitory profile of clovene and its potential as a therapeutic agent.

References

Application Note: Clovene as a Potential Internal Standard for Gas Chromatographic Analysis of Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In complex matrices, such as essential oils and natural product extracts, the use of an internal standard (IS) is crucial for achieving accurate and reproducible quantification. An ideal internal standard should be a stable compound, not naturally present in the sample, structurally similar to the analytes of interest, and well-resolved from other components in the chromatogram.

This document explores the potential application of clovene, a tricyclic sesquiterpene, as an internal standard for the GC analysis of other sesquiterpenes. Sesquiterpenes are a large class of C15 isoprenoids that are major constituents of many essential oils and possess a wide range of biological activities, making their accurate quantification critical in pharmaceutical and flavor/fragrance research. While not yet a commonly used standard, clovene's physicochemical properties make it a suitable candidate for this purpose.

Physicochemical Properties of Clovene

The suitability of a compound as an internal standard is largely determined by its physical and chemical characteristics. The properties of clovene are summarized in the table below. Its molecular weight is representative of the sesquiterpene class, and its boiling point suggests it will elute within the typical range of sesquiterpene analysis on common GC columns.

PropertyValueReference
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol [1]
Boiling Point261.00 to 263.00 °C[2]
XLogP3-AA (LogP)5.8[1]
Kovats Retention Index (DB-1)~1430[3]
Kovats Retention Index (DB-5)~1454[3]

Table 1: Physicochemical data for clovene, indicating its suitability as a potential internal standard for sesquiterpene analysis.

Experimental Protocols

The following protocols provide a general framework for utilizing clovene as an internal standard for the quantitative analysis of a target sesquiterpene (e.g., β-caryophyllene) in an essential oil sample using gas chromatography with flame ionization detection (GC-FID).

Preparation of Standard Solutions

a. Clovene Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of high-purity (>98%) clovene into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the clovene in a suitable GC-grade solvent (e.g., hexane or ethyl acetate) and dilute to the mark.

  • Stopper the flask and mix thoroughly by inversion.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap and store at 4°C.

b. Analyte Stock Solution (e.g., β-caryophyllene, 1 mg/mL):

  • Follow the same procedure as for the clovene stock solution, using the target sesquiterpene analyte.

c. Calibration Standards:

  • Prepare a series of at least five calibration standards by making appropriate dilutions of the analyte stock solution.

  • To each calibration standard, add a constant, known amount of the clovene internal standard stock solution to achieve a final IS concentration that is within the linear range of the detector and produces a peak area comparable to the analyte peaks.

  • The final concentration of the analyte in the calibration standards should bracket the expected concentration in the sample.

Calibration LevelAnalyte Concentration (µg/mL)Internal Standard Concentration (µg/mL)
11050
22550
35050
410050
520050

Table 2: Example of calibration standard concentrations for the quantification of a target sesquiterpene using clovene as an internal standard.

Sample Preparation
  • Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the same volume of the clovene internal standard stock solution as was added to the calibration standards.

  • Dilute to the mark with the GC-grade solvent.

  • Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Conditions

The following are typical starting conditions for the analysis of sesquiterpenes and may require optimization for specific instruments and applications.

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial: 60°C, hold 2 min Ramp: 5°C/min to 280°C Hold: 5 min at 280°C
Detector Temperature 300°C
Detector Gases Hydrogen and Air (at manufacturer's recommended flow rates)

Table 3: Recommended starting parameters for the GC-FID analysis of sesquiterpenes using clovene as an internal standard.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for the target analyte and clovene in the chromatograms based on their retention times, confirmed by injecting individual standards.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area). Plot this ratio against the corresponding concentration of the analyte. Perform a linear regression to generate a calibration curve. The R² value should be > 0.99 for a linear calibration.

  • Sample Quantification: Calculate the peak area ratio for the analyte and internal standard in the sample chromatogram. Use the equation of the line from the calibration curve (y = mx + b) to determine the concentration of the analyte in the prepared sample.

  • Calculate the final concentration of the analyte in the original essential oil sample, taking into account the initial sample weight and dilution factor.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for using clovene as an internal standard and the logical relationship of key parameters in GC analysis.

experimental_workflow prep_standards Prepare Stock Solutions (Clovene IS & Analyte) prep_cal_curve Prepare Calibration Standards (Varying Analyte, Constant IS) prep_standards->prep_cal_curve prep_sample Prepare Sample (Add Constant IS) prep_standards->prep_sample gc_analysis GC-FID Analysis prep_cal_curve->gc_analysis prep_sample->gc_analysis data_processing Data Processing (Peak Integration) gc_analysis->data_processing calibration Construct Calibration Curve (Area Ratio vs. Concentration) data_processing->calibration quantification Quantify Analyte in Sample data_processing->quantification calibration->quantification

Workflow for GC quantification using an internal standard.

gc_relationships analyte Analyte Properties (Volatility, Polarity) retention_time Retention Time analyte->retention_time peak_area Peak Area analyte->peak_area column GC Column (Stationary Phase, Dimensions) column->retention_time conditions Operating Conditions (Temp. Program, Carrier Gas Flow) conditions->retention_time conditions->peak_area identification Qualitative ID retention_time->identification quantification Quantitative Analysis peak_area->quantification

Key parameter relationships in gas chromatography.

Conclusion

Clovene exhibits physicochemical properties that make it a promising candidate as an internal standard for the gas chromatographic analysis of sesquiterpenes. Its structural similarity to many common sesquiterpenes and its distinct retention behavior on standard GC phases allow for its potential use in improving the accuracy and precision of quantitative methods. The protocols and data presented here provide a foundation for researchers to validate the use of clovene as an internal standard in their specific applications, contributing to more reliable and robust analytical results in the fields of natural product chemistry, pharmacology, and quality control. Further validation, including assessment of its stability in various sample matrices and determination of its response factor relative to a wider range of sesquiterpenes, is recommended.

References

Formulation of Clovene for Drug Delivery Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of clovene, a bicyclic sesquiterpene, into nanoparticle and liposomal drug delivery systems for preclinical research. The protocols detailed below are based on established methods for similar sesquiterpenes, such as β-caryophyllene, and provide a strong starting point for developing and characterizing clovene-loaded nanocarriers.

Introduction

Clovene, a natural sesquiterpene found in various essential oils, has garnered interest for its potential therapeutic properties. However, its hydrophobicity and volatility can limit its bioavailability and therapeutic efficacy. Encapsulation into nanocarriers such as nanoparticles and liposomes offers a promising strategy to overcome these limitations by enhancing solubility, stability, and enabling controlled release and targeted delivery. This document outlines detailed protocols for the preparation and characterization of clovene-loaded nanoparticles and liposomes, and discusses its potential mechanism of action in cancer through the modulation of the Wnt/β-catenin signaling pathway.

Data Presentation: Quantitative Formulation Parameters

The following tables summarize representative quantitative data for the formulation of a similar sesquiterpene, β-caryophyllene, which can be used as a benchmark for the development of clovene-loaded nanocarriers.

Table 1: Physicochemical Properties of β-Caryophyllene-Loaded Nanoparticles

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
BCP-NP-1147.20.052-24.5Not Reported
BCP-NLC-1210.860.263-26.9786.74

BCP-NP: β-Caryophyllene Nanoparticles, BCP-NLC: β-Caryophyllene Nanostructured Lipid Carriers. Data is compiled from publicly available research.

Table 2: In Vitro Drug Release of β-Caryophyllene from Nanoparticles

FormulationTime (hours)Cumulative Release (%)
BCP-NP-11~60
BCP-NLC-124Regulated Release

Data indicates initial burst release followed by sustained release, a desirable characteristic for many drug delivery applications.

Experimental Protocols

Protocol 1: Preparation of Clovene-Loaded Polymeric Nanoparticles

This protocol is adapted from methods used for the nanoencapsulation of β-caryophyllene.

Materials:

  • Clovene

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poloxamer 188 (Pluronic® F-68)

  • Acetone

  • Ultrapure water

Equipment:

  • Magnetic stirrer

  • Ultrasonic probe or bath sonicator

  • Rotary evaporator

  • Centrifuge

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Spectrophotometer (for determining encapsulation efficiency)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and clovene in acetone.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in ultrapure water.

  • Nano-precipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Evaporate the acetone using a rotary evaporator at a controlled temperature and pressure.

  • Nanoparticle Recovery: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous medium.

  • Washing: Wash the nanoparticle pellet with ultrapure water to remove any unencapsulated clovene and excess surfactant. Repeat this step twice.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE%): Calculated indirectly by quantifying the amount of free clovene in the supernatant after centrifugation using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The formula is: EE% = [(Total Clovene - Free Clovene) / Total Clovene] x 100

  • Drug Loading (DL%): Calculated as: DL% = [Weight of encapsulated Clovene / Weight of Nanoparticles] x 100

  • In Vitro Drug Release: Perform release studies using a dialysis bag method in a phosphate-buffered saline (PBS) solution at 37°C.

Protocol 2: Preparation of Clovene-Loaded Liposomes

This protocol utilizes the thin-film hydration method, a common technique for liposome preparation.

Materials:

  • Clovene

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipids

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or extruder

  • Particle size analyzer

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and clovene in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or pass it through an extruder with membranes of a defined pore size.

  • Purification: Remove unencapsulated clovene by dialysis or gel filtration chromatography.

Characterization:

  • Vesicle Size and Polydispersity Index (PDI): Measured using DLS.

  • Encapsulation Efficiency (EE%): Determined by separating the liposomes from the unencapsulated clovene and quantifying the clovene content in the liposomal fraction.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).

Mandatory Visualizations

Experimental Workflow for Nanoparticle Formulation

experimental_workflow cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_char Purification & Characterization organic_phase Organic Phase (Clovene + Polymer in Acetone) nanoprecipitation Nano-precipitation (Dropwise addition) organic_phase->nanoprecipitation aqueous_phase Aqueous Phase (Surfactant in Water) aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation characterization Characterization (Size, Zeta, EE%, Release) centrifugation->characterization

Caption: Workflow for Clovene-Loaded Nanoparticle Formulation.

Proposed Signaling Pathway for Clovene's Anticancer Activity

Based on studies of similar sesquiterpenes, it is hypothesized that clovene may exert its anticancer effects by modulating the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

wnt_pathway cluster_off Wnt OFF State (Normal) cluster_on Wnt ON State (Cancer) cluster_nucleus destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Degradation wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dsh Dishevelled frizzled->dsh dsh->destruction_complex Inhibition beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus Translocation gene_transcription Target Gene Transcription (Proliferation, Survival) tcf_lef TCF/LEF tcf_lef->gene_transcription clovene Clovene clovene->destruction_complex Potential Activation? clovene->beta_catenin_on Promotes Degradation?

Caption: Clovene's Potential Modulation of Wnt/β-catenin Pathway.

Discussion of Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1] In the "Wnt OFF state," a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In the "Wnt ON state," Wnt ligands bind to Frizzled receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote cancer progression.

Studies on other sesquiterpenes, such as β-caryophyllene, have shown that they can modulate this pathway.[2] It is hypothesized that clovene may act similarly, potentially by promoting the activity of the destruction complex or by directly or indirectly facilitating the degradation of β-catenin, thereby inhibiting the transcription of pro-cancerous genes. This proposed mechanism provides a strong rationale for investigating clovene-loaded nanoparticles for targeted cancer therapy. Further research is warranted to elucidate the precise molecular interactions of clovene with components of the Wnt/β-catenin pathway. Sesquiterpenes have been shown to mediate Wnt signaling cascades in various cancers. The anticancer activity of clove extract has also been linked to the promotion of cell cycle arrest and apoptosis.[3][4]

Conclusion

The protocols and data presented here provide a solid foundation for the formulation of clovene into nanoparticles and liposomes for drug delivery studies. These nanocarrier systems have the potential to enhance the therapeutic efficacy of clovene by improving its physicochemical properties and enabling controlled release. The proposed modulation of the Wnt/β-catenin signaling pathway offers a compelling avenue for investigating the anticancer mechanism of clovene and for the development of novel targeted cancer therapies. Further optimization and characterization of clovene-specific formulations are necessary to translate these promising preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Clovene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Clovene in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Clovene and why is its solubility in aqueous solutions a concern?

Clovene is a sesquiterpene, a class of naturally occurring organic compounds. Its chemical structure makes it highly lipophilic, meaning it has a strong affinity for fats and oils and, consequently, very low solubility in water. Initial estimates indicate Clovene's water solubility to be approximately 0.1565 mg/L at 25°C[1]. This poor aqueous solubility presents a significant hurdle in various experimental settings, particularly in biological assays and for the development of potential therapeutic applications where aqueous environments are prevalent. Inconsistent dissolution can lead to inaccurate and unreliable experimental outcomes.

Q2: My Clovene, initially dissolved in an organic solvent, precipitated when I diluted it into my aqueous buffer. What happened and how can I prevent this?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.

To prevent this, consider the following troubleshooting steps:

  • Optimize the Dilution Process: Instead of a single, large dilution, perform a serial dilution. Prepare a concentrated stock solution of Clovene in a suitable organic solvent and then perform a series of stepwise dilutions into your final aqueous buffer. It is crucial to add the organic stock solution dropwise into the vigorously stirring aqueous buffer to ensure rapid and uniform mixing, minimizing localized high concentrations that can lead to immediate precipitation.

  • Adjust the Final Organic Solvent Concentration: Many hydrophobic compounds require a certain percentage of an organic co-solvent to remain in solution. You may need to increase the final concentration of the organic co-solvent in your aqueous solution. However, it is critical to first determine the tolerance of your specific experimental system (e.g., cell culture) to the chosen organic solvent, as high concentrations can be toxic.

  • Consider Temperature: The solubility of compounds can be temperature-dependent. Gently warming the aqueous buffer before adding the Clovene stock solution may help, but be cautious as excessive heat could degrade the compound.

Q3: What are the most effective strategies for solubilizing Clovene in aqueous solutions for my experiments?

Several strategies can be employed to enhance the aqueous solubility of Clovene. The most common and effective methods include the use of co-solvents, cyclodextrins, and nanoparticle formulations.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Clovene within their central cavity, forming a water-soluble inclusion complex.

  • Nanoparticle Formulations: Encapsulating Clovene within nanoparticles can improve its dispersion and effective solubility in aqueous media, while also offering potential for targeted delivery.

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration of Clovene and the compatibility of the solubilizing agents with your experimental system.

Troubleshooting Guide: Solubility Enhancement Techniques

This guide provides an overview of common issues and solutions when using different methods to improve Clovene's solubility.

IssuePotential CauseTroubleshooting Steps
Precipitation with Co-solvents Final co-solvent concentration is too low.Gradually increase the percentage of the co-solvent in the final solution, ensuring it remains within the tolerance limits of your assay.
Improper mixing technique.Add the Clovene stock solution slowly to the vigorously stirring aqueous buffer.
Low Solubilization with Cyclodextrins Incorrect type or concentration of cyclodextrin.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). Determine the optimal molar ratio of Clovene to cyclodextrin through phase solubility studies.
Inefficient complex formation.Ensure thorough mixing and consider gentle heating or sonication to facilitate the formation of the inclusion complex.
Instability of Nanoparticle Formulation Aggregation or precipitation of nanoparticles.Optimize the formulation parameters, such as the type and concentration of polymer and surfactant. Use cryoprotectants if lyophilizing the nanoparticle suspension.
Low drug loading efficiency.Adjust the drug-to-polymer ratio and the parameters of the nanoparticle preparation method (e.g., sonication time, stirring speed).

Quantitative Data on Clovene Solubility

The following table summarizes the known solubility of Clovene in various solvents. This data can serve as a starting point for selecting an appropriate solvent system for your experiments.

SolventSolubility at 25°C
Water0.1565 mg/L (estimated)[1]
Ethanol42.29 g/L[2]
Methanol21.35 g/L[2]
Isopropanol45.19 g/L[2]

Note: The solubility in water is significantly lower than in the organic co-solvents, highlighting the challenge of working with Clovene in aqueous environments.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes a general procedure for preparing a working solution of Clovene in an aqueous buffer using a co-solvent.

Materials:

  • Clovene

  • Organic co-solvent (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a known amount of Clovene.

    • Dissolve the Clovene in a minimal amount of the chosen organic co-solvent to prepare a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the Clovene is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Prepare the Aqueous Buffer:

    • Prepare the desired aqueous buffer and bring it to the experimental temperature.

  • Dilute the Stock Solution:

    • Place the aqueous buffer in a beaker with a stir bar and begin vigorous stirring.

    • Slowly add the concentrated Clovene stock solution dropwise to the center of the vortex of the stirring buffer.

    • Continue stirring for at least 15-30 minutes to ensure complete mixing and equilibration.

  • Final Concentration and Observation:

    • Calculate the final concentration of Clovene and the co-solvent in the aqueous solution.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation is observed, the final concentration of the co-solvent may need to be increased, or the final concentration of Clovene may need to be reduced.

Protocol 2: Preparation of a Clovene-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a Clovene inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • Clovene

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol solution (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of Clovene to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Mixing: Accurately weigh the calculated amounts of Clovene and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of the water-ethanol solution to the mixture in the mortar. Knead the mixture thoroughly with the pestle for 30-60 minutes to form a homogeneous paste. The consistency should be maintained by adding small amounts of the solvent mixture as needed.

  • Drying: Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Testing: The resulting powder is the Clovene-HP-β-CD inclusion complex, which can then be tested for its solubility in the desired aqueous medium.

Protocol 3: Preparation of Clovene-Loaded PLGA Nanoparticles

This protocol describes the preparation of Clovene-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • Clovene

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a known amount of Clovene and PLGA in an organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The sonication time and power should be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated Clovene.

  • Resuspension or Lyophilization: The final nanoparticle pellet can be resuspended in an appropriate aqueous buffer for immediate use or lyophilized for long-term storage. A cryoprotectant (e.g., trehalose) should be added before lyophilization to prevent aggregation.

Visualizations

Experimental Workflow for Assessing Clovene Solubility

The following diagram illustrates a logical workflow for researchers to systematically address the solubility challenges of Clovene.

experimental_workflow cluster_start Initial Assessment cluster_solubilization Solubilization Strategies cluster_characterization Characterization & Analysis cluster_outcome Outcome start Poorly Soluble Clovene cosolvents Co-solvents (Ethanol, PG, PEG) start->cosolvents Attempt 1 cyclodextrins Cyclodextrins (HP-β-CD) start->cyclodextrins Attempt 2 nanoparticles Nanoparticles (PLGA) start->nanoparticles Attempt 3 solubility_testing Quantitative Solubility (HPLC/GC-MS) cosolvents->solubility_testing cyclodextrins->solubility_testing nanoparticles->solubility_testing stability_assay Stability Assessment solubility_testing->stability_assay biological_assay In Vitro/In Vivo Assay stability_assay->biological_assay biological_assay->start Revise Strategy end Optimized Soluble Clovene Formulation biological_assay->end Successful Formulation nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Clovene cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor clovene Clovene ikk IKK Complex clovene->ikk inhibits receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n translocation nfkb_ikb->nfkb IκBα degradation dna DNA nfkb_n->dna genes Pro-inflammatory Gene Expression dna->genes transcription

References

Clovene Long-Term Storage Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Clovene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Clovene degradation during long-term storage?

A1: The primary cause of Clovene degradation is oxidation. As a sesquiterpene hydrocarbon, Clovene is susceptible to reacting with atmospheric oxygen, a process that can be accelerated by factors such as heat, light, and the presence of metal ions. This can lead to the formation of various oxidation products, altering the purity and potentially the biological activity of the compound.

Q2: What are the ideal storage conditions for neat Clovene?

A2: To minimize degradation, neat Clovene should be stored in a cool, dark, and inert environment. The recommended storage temperature is 2-8°C.[1] It should be kept in an airtight container, preferably made of amber glass, to protect it from light and oxygen. For optimal stability, the container should be flushed with an inert gas like argon or nitrogen to displace any air, and the headspace should be minimized.

Q3: Can I store Clovene dissolved in a solvent?

A3: Yes, storing Clovene in a suitable solvent can improve its stability, especially for preparing stock solutions. A high-purity, degassed, non-polar organic solvent such as hexane is a suitable choice. The solution should be stored under the same conditions as neat Clovene: in a tightly sealed amber glass vial, at 2-8°C, and preferably under an inert atmosphere.

Q4: Are there any recommended additives to enhance Clovene's stability?

A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of terpenes. For non-biological applications, synthetic antioxidants such as Butylated Hydroxytoluene (BHT) are effective. For applications where natural antioxidants are preferred, α-tocopherol (a form of Vitamin E) can be used. It is crucial to determine the optimal concentration of the chosen antioxidant to ensure efficacy without interfering with downstream experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in color or viscosity of Clovene sample. Oxidation of the compound.Discard the sample as its purity is compromised. Review your storage protocol to ensure it aligns with the recommended best practices (cool, dark, inert atmosphere).
Appearance of new peaks in GC-MS analysis of a stored sample. Degradation of Clovene into smaller volatile compounds or formation of oxidation products.Identify the new peaks by comparing their mass spectra with library data. Common degradation products of sesquiterpenes include aldehydes and ketones. Consider performing a fresh purification of your Clovene stock if degradation is minor. For future storage, add an appropriate antioxidant.
Loss of biological activity in a previously active Clovene sample. Chemical modification of the Clovene molecule due to degradation.Confirm the purity of your sample using analytical techniques like GC-MS. If degradation is confirmed, procure a fresh batch of Clovene and implement stringent storage conditions immediately.
Inconsistent experimental results using the same batch of Clovene. Inhomogeneous degradation within the stock vial, or repeated exposure to air and light during sampling.Aliquot your Clovene stock into smaller, single-use vials to minimize repeated opening and exposure of the main stock to ambient conditions. Always handle the compound in a well-ventilated hood and minimize its time outside of the recommended storage conditions.

Quantitative Stability Data

Table 1: Purity of β-caryophyllene under Accelerated Storage Conditions

Storage ConditionTime (Weeks)Purity (%) without AntioxidantPurity (%) with 0.1% BHTPurity (%) with 0.1% α-tocopherol
40°C, in dark, exposed to air 099.599.599.5
492.198.898.2
885.398.197.5
1278.997.596.8
25°C, exposed to ambient light and air 099.599.599.5
498.299.499.3
896.599.299.0
1294.899.098.7

Note: This data is representative and intended for illustrative purposes. Actual degradation rates for Clovene may vary.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Clovene

This protocol describes a method for evaluating the stability of Clovene under accelerated conditions to predict its long-term shelf life.

  • Sample Preparation:

    • Prepare three sets of Clovene samples in 2 mL amber glass vials.

    • Set 1: Neat Clovene.

    • Set 2: Clovene with 0.1% (w/w) BHT.

    • Set 3: Clovene with 0.1% (w/w) α-tocopherol.

    • Fill each vial to minimize headspace, and if possible, flush with nitrogen before sealing.

  • Storage Conditions:

    • Place the vials in a temperature-controlled oven at 40°C.

    • Simultaneously, prepare a parallel set of samples to be stored at the recommended 4°C as a control.

  • Time Points for Analysis:

    • Analyze the samples at initial time (T=0) and then at regular intervals (e.g., 2, 4, 8, and 12 weeks).

  • Analytical Method (GC-MS):

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at 10°C/min.

      • Hold at 240°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Detector: Scan range of 40-400 m/z.

    • Sample Preparation for Analysis: Prepare a 1 mg/mL solution of the stored Clovene sample in hexane.

    • Data Analysis: Determine the purity of Clovene by measuring the peak area percentage at each time point. Identify any new peaks by comparing their mass spectra with a reference library to identify potential degradation products.

Visualizations

Logical Workflow for Clovene Stability Assessment

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Neat Neat Clovene Storage_Accelerated Accelerated (40°C) Prep_Neat->Storage_Accelerated Storage_Control Control (4°C) Prep_Neat->Storage_Control Prep_BHT Clovene + BHT Prep_BHT->Storage_Accelerated Prep_BHT->Storage_Control Prep_Tocopherol Clovene + α-tocopherol Prep_Tocopherol->Storage_Accelerated Prep_Tocopherol->Storage_Control Analysis_GCMS GC-MS Analysis Storage_Accelerated->Analysis_GCMS T = 0, 2, 4, 8, 12 weeks Storage_Control->Analysis_GCMS T = 0, 12 weeks Data_Purity Purity Assessment Analysis_GCMS->Data_Purity Data_Degradation Degradation Product ID Analysis_GCMS->Data_Degradation

Caption: Workflow for assessing the stability of Clovene.

Potential Degradation Pathway of Sesquiterpenes

Clovene Clovene (Sesquiterpene) Oxidation Oxidation Clovene->Oxidation Initiation Initiating Factors (Heat, Light, O2) Initiation->Clovene Degradation_Products Degradation Products (e.g., Aldehydes, Ketones) Oxidation->Degradation_Products Antioxidants Antioxidants (BHT, α-tocopherol) Antioxidants->Oxidation Inhibition

Caption: Simplified overview of sesquiterpene degradation.

References

Technical Support Center: Reducing Cytotoxicity of Clove Oil and Eugenol in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided pertains to Clove Oil and its primary active component, Eugenol. The term "Clovene" did not yield specific cytotoxic data in the context of cell culture. It is presumed the query relates to the components of Clove.

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of clove oil and eugenol in primary cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of clove oil and eugenol-induced cytotoxicity in primary cells?

A1: The primary mechanism of cytotoxicity for clove oil is largely attributed to its main constituent, eugenol (typically 70-95%).[1][2] Eugenol can induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: Eugenol has been shown to trigger programmed cell death (apoptosis) in various cell types.[3][4] This is often mediated through the activation of caspases, such as caspase-3.[5][6]

  • Generation of Reactive Oxygen Species (ROS): Eugenol can have a pro-oxidant effect at higher concentrations, leading to the production of ROS.[7][8] This oxidative stress can damage cellular components and trigger apoptosis.[9]

  • Mitochondrial Dysfunction: The apoptotic process induced by eugenol can involve the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c.[3][10]

  • Cell Membrane Damage: Clove oil and eugenol can cause damage to the cell membrane, which can lead to necrotic cell death.[2]

Q2: What are the expected cytotoxic concentrations of clove oil and eugenol in primary cell lines?

A2: The cytotoxic concentration of clove oil and eugenol can vary significantly depending on the primary cell type, exposure time, and the assay used. Clove oil has been reported to be highly cytotoxic to human fibroblasts and endothelial cells at concentrations as low as 0.03% (v/v).[2][11] For pure eugenol, IC50 values (the concentration that inhibits 50% of cell growth) have been reported across a wide range, from micromolar to millimolar concentrations, depending on the cell line.[4][12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell line.

Q3: How can I reduce the cytotoxicity of eugenol in my experiments while retaining its biological activity?

A3: Several strategies can be employed to mitigate the cytotoxicity of eugenol:

  • Optimize Concentration and Exposure Time: The most straightforward approach is to use the lowest effective concentration of eugenol and minimize the exposure duration.

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by ROS production, co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) may protect the cells.[4][13]

  • Use of a Vehicle Control: Always include a vehicle control (e.g., DMSO or ethanol at the same final concentration used to dissolve the eugenol) to ensure that the observed cytotoxicity is not due to the solvent.[14]

  • Nanoformulations: Encapsulating eugenol in nanoformulations, such as nanoemulsions or liposomes, can improve its solubility and potentially reduce its toxicity to non-target cells.[3][14]

Q4: How does eugenol affect cellular signaling pathways?

A4: Eugenol has been shown to modulate several key signaling pathways, which can contribute to both its therapeutic and cytotoxic effects:

  • NF-κB Pathway: Eugenol can suppress the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammation and cell survival.[7][15]

  • PI3K/Akt Pathway: It can also interfere with the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[3]

  • MAPK/ERK Pathway: The MAPK/ERK pathway, involved in cellular stress responses and proliferation, can also be modulated by eugenol.[5]

  • p53 and Bcl-2 Family Proteins: Eugenol can upregulate the expression of the tumor suppressor protein p53 and modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][10]

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations of eugenol.

  • Question: I am observing significant cytotoxicity in my primary cells even at what I believe to be a low concentration of eugenol. What could be the cause?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is not exceeding the tolerance level of your primary cells, which is typically below 0.5%.[14] Run a solvent-only control to verify this.

    • Cell Health: Confirm the health and viability of your primary cells before starting the experiment. Stressed or unhealthy cells are more susceptible to cytotoxic effects.

    • Dose-Response: It is essential to perform a comprehensive dose-response curve to accurately determine the IC50 value for your specific primary cell line, as sensitivity can vary greatly.

    • Eugenol Purity and Stability: Verify the purity of your eugenol stock. Impurities could contribute to cytotoxicity. Also, ensure proper storage to prevent degradation.

Issue 2: Inconsistent results between experimental repeats.

  • Question: My cytotoxicity assay results for eugenol are not reproducible. What are the possible reasons?

  • Answer:

    • Solubility Issues: Eugenol has low aqueous solubility.[14] If it precipitates in your culture medium, the actual concentration exposed to the cells will be inconsistent. Ensure your stock solution is fully dissolved and consider using methods to improve solubility, such as nanoemulsions.[14]

    • Pipetting Errors: Inconsistent pipetting, especially of viscous essential oils, can lead to variability. Ensure accurate and consistent dispensing of both the compound and cells.

    • Cell Density: Variations in the initial cell seeding density can affect the outcome of cytotoxicity assays. Maintain a consistent cell number across all wells and experiments.

    • Assay Interference: Phenol red in the culture medium can interfere with colorimetric assays like the MTT assay. Consider using phenol red-free medium for the duration of the assay.

Issue 3: Vehicle control shows significant cytotoxicity.

  • Question: My cells treated with the vehicle (DMSO) alone are showing a high level of cell death. How can I address this?

  • Answer:

    • Reduce Solvent Concentration: The most likely cause is that the final concentration of the solvent is too high for your primary cell line. Reduce the final concentration of the solvent to a non-toxic level (ideally ≤0.1% for sensitive primary cells).[14]

    • Determine Maximum Tolerated Concentration: Perform a dose-response curve for the solvent alone to determine the maximum concentration that does not affect the viability of your specific cells.

    • Alternative Solvents: If reducing the concentration is not feasible, consider alternative, less toxic solvents if compatible with eugenol.

Quantitative Data Summary

The following table summarizes representative IC50 values for eugenol in various cell lines. It is important to note that these values are highly dependent on the cell type, exposure time, and assay method. This data should serve as a reference for designing dose-range finding studies in your primary cell line of interest.

Cell Line TypeSpecific Cell LineIC50 Concentration (µM)Exposure Time (hours)Reference
Human LeukemiaHL-6023.748[4]
Human Mast CellsRBL-2H3700Not Specified[10]
Human Breast CancerMCF-7>100Not Specified[16]
Human Prostate CancerDU-14519.02 (for a derivative)Not Specified[17]
Human Oral Squamous CarcinomaKB18.11 (for a derivative)Not Specified[17]
Human Cervical CancerHeLa~1218 (200 µg/ml)Not Specified[18]
Non-cancer Human FibroblastsMRC-5~96 (15.75 µg/mL)Not Specified[11]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding:

    • Harvest and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a high-concentration stock solution of eugenol in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare serial dilutions of the eugenol stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is below the toxic level for your cells (e.g., <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of eugenol.

    • Include untreated control wells and vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include a positive control for maximum LDH release by adding a lysis buffer (provided in commercial kits) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture from a commercial kit according to the manufacturer's instructions.

    • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation and Data Acquisition:

    • Incubate the plate for the time specified in the kit instructions (typically 10-30 minutes) at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Visualizations

cluster_0 Eugenol-Induced Cytotoxicity Pathway Eugenol Eugenol ROS Increased ROS Eugenol->ROS NFkB_Inhibit NF-κB Inhibition Eugenol->NFkB_Inhibit Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Cyto_C Cytochrome C Release Mito_Dys->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival_Genes Decreased Survival Gene Expression NFkB_Inhibit->Survival_Genes Survival_Genes->Apoptosis

Caption: Hypothetical signaling pathway for eugenol-induced cytotoxicity.

cluster_1 Experimental Workflow for Cytotoxicity Reduction start Start: High Cytotoxicity Observed dose_response Perform Dose-Response & Time-Course Study start->dose_response assess_ros Assess ROS Production start->assess_ros nanoformulation Consider Nanoformulation (e.g., Liposomes) start->nanoformulation optimize_conc Optimize Concentration & Exposure Time dose_response->optimize_conc re_evaluate Re-evaluate Cytotoxicity (MTT/LDH Assay) optimize_conc->re_evaluate antioxidant Co-treatment with Antioxidant (e.g., NAC) antioxidant->re_evaluate assess_ros->antioxidant nanoformulation->re_evaluate end End: Reduced Cytotoxicity re_evaluate->end cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity start High Cytotoxicity Observed check_solvent Check Vehicle Control Cytotoxicity start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic High solvent_ok Solvent OK check_solvent->solvent_ok Low reduce_solvent Reduce Solvent Conc. Re-test solvent_toxic->reduce_solvent check_cells Assess Baseline Cell Health solvent_ok->check_cells cells_unhealthy Cells Unhealthy check_cells->cells_unhealthy Poor cells_ok Cells Healthy check_cells->cells_ok Good use_healthy_cells Use Healthy Passage Re-test cells_unhealthy->use_healthy_cells verify_conc Verify Eugenol Concentration & Purity cells_ok->verify_conc

References

Technical Support Center: Optimizing Clovene Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vivo dosage of clovene is limited in publicly available scientific literature. This guide provides recommendations based on general principles for sesquiterpenes and specific data from structurally related compounds, such as β-caryophyllene and α-humulene. It is crucial to conduct dose-finding studies for clovene in your specific experimental model.

Frequently Asked Questions (FAQs)

Q1: I am starting my first in vivo experiment with clovene. How do I determine the initial dose?

A1: For a novel compound like clovene with limited in vivo data, a step-wise approach is recommended.

  • Literature Review: Although data on clovene is scarce, review studies on similar sesquiterpenes like β-caryophyllene and α-humulene to get a preliminary dose range. Doses for these compounds in rodents often range from 10 mg/kg to 200 mg/kg, depending on the administration route and therapeutic area.[1][2][3][4][5][6][7]

  • In Vitro to In Vivo Extrapolation: Use your in vitro data (e.g., IC50 or EC50 values) as a starting point for dose prediction. However, this should be done with caution as it doesn't account for pharmacokinetic and pharmacodynamic factors in a whole organism.

  • Dose Range-Finding Study: Conduct a pilot study with a small number of animals to determine the Maximum Tolerated Dose (MTD).[8][9][10][11] This is the highest dose that does not cause unacceptable toxicity.

Q2: What are the common routes of administration for sesquiterpenes like clovene in animal models?

A2: The choice of administration route depends on the experimental goals, the physicochemical properties of clovene, and the target organ. Common routes for related sesquiterpenes include:

  • Oral (p.o.): Often used for systemic effects. Bioavailability can be a limiting factor for some sesquiterpenes.[2][3][7][12][13]

  • Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher bioavailability compared to oral administration.[2][3][7]

  • Intravenous (i.v.): Provides 100% bioavailability and rapid distribution.[12]

  • Topical: For localized effects, such as in skin inflammation models.[12]

Q3: How does the formulation of clovene affect its in vivo efficacy?

A3: The formulation is critical, especially for poorly water-soluble compounds like many sesquiterpenes. A suitable vehicle is necessary to ensure proper dissolution and absorption. For example, studies have shown that formulating β-caryophyllene in a self-emulsifying drug delivery system (SEDDS) can significantly enhance its oral bioavailability.[14][15][16] Common vehicles for preclinical studies include saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, or oil-based solutions like corn oil.

Q4: What are the key pharmacokinetic parameters I should consider for clovene?

A4: Understanding the pharmacokinetics of clovene is essential for designing an effective dosing regimen. Key parameters to assess include:

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

For instance, α-humulene administered orally to mice has a short half-life, which would suggest the need for more frequent dosing to maintain therapeutic levels.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect at the tested doses. Insufficient Dose: The administered dose may be too low to reach a therapeutic concentration at the target site.Gradually increase the dose in subsequent experiments, guided by your MTD study.
Poor Bioavailability: The compound may not be well absorbed, especially with oral administration.Consider a different route of administration (e.g., intraperitoneal). Improve the formulation to enhance solubility and absorption.
Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body.Analyze the pharmacokinetic profile to determine the half-life. A shorter half-life may require more frequent dosing.
Signs of toxicity in animals (e.g., significant weight loss, lethargy). Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD).Reduce the dose to a level that is well-tolerated based on your dose-finding studies. Monitor animals closely for any adverse effects.
High variability in experimental results between animals. Inconsistent Dosing Technique: Variations in the administration of the compound can lead to differing exposures.Ensure all personnel are properly trained and use a consistent and precise dosing technique.
Biological Variation: Inherent physiological differences between animals.Increase the number of animals per group to improve statistical power.
Formulation Instability: The compound may not be uniformly suspended or dissolved in the vehicle.Ensure the formulation is homogenous before each administration. Prepare fresh formulations regularly.

Quantitative Data Summary

The following tables summarize in vivo dosage and pharmacokinetic data for sesquiterpenes structurally related to clovene. This information can be used as a reference for designing your initial dose-finding studies for clovene.

Table 1: In Vivo Dosages of β-Caryophyllene and α-Humulene in Rodent Models

CompoundAnimal ModelRoute of AdministrationDose RangeTherapeutic AreaReference(s)
β-CaryophylleneRatOral100 - 200 mg/kgCardiac Injury[1]
β-CaryophylleneMouseOral2.5 - 5 mg/kg/dayAutoimmune Disease[6]
β-CaryophylleneRatOral50 mg/kgGeneral Pharmacology[13][17]
β-CaryophylleneMouseIntraperitoneal100 mg/kgCancer[4]
α-HumuleneMouseOral50 mg/kgInflammation[2][3][5][7]
α-HumuleneMouseIntraperitoneal50 - 200 mg/kgGeneral Pharmacology[2][3][7]
α-HumuleneMouseOral150 mg/kgPharmacokinetics[12]

Table 2: Pharmacokinetic Parameters of β-Caryophyllene and α-Humulene

CompoundAnimal ModelRoute of AdministrationDoseCmaxTmaxBioavailability (F%)Reference(s)
β-CaryophylleneRatOral50 mg/kgHigher with β-CD complexEarlier with β-CD complex~2.6 times higher with β-CD complex[13]
β-CaryophylleneHumanOral100 mg204.6 ng/mL (SEDDS)1.43 h (SEDDS)-[14][15][16]
α-HumuleneMouseOral150 mg/kg-15 min-[12]
α-HumuleneMouseOral1 g/kg-30 min18%[12]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of clovene that can be administered without causing significant toxicity.[8][9][10][11]

Materials:

  • Clovene

  • Appropriate vehicle (e.g., corn oil, 0.5% Tween 80 in saline)

  • Healthy rodents (e.g., mice or rats, specify strain, sex, and age)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 3-5 animals per group). Include a vehicle control group.

  • Dose Selection: Based on literature for related compounds, select a range of doses. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is a common starting point.

  • Dose Administration: Administer a single dose of clovene or vehicle via the chosen route.

  • Clinical Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24 hours post-dose) and then daily for 14 days.[9] Observations should include changes in behavior, posture, breathing, and skin/fur appearance.

  • Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[18]

  • MTD Determination: The MTD is the highest dose at which no mortality and no more than a 10-15% reduction in body weight is observed, and there are no other significant clinical signs of toxicity.[9]

Protocol 2: In Vivo Efficacy Study (Xenograft Model Example)

Objective: To evaluate the anti-tumor efficacy of clovene in a cancer xenograft model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID)

  • Clovene and vehicle

  • Dosing and tumor measurement equipment (calipers)

Procedure:

  • Cell Culture and Implantation: Culture the cancer cells and implant them subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize mice into treatment groups (vehicle control, clovene low dose, clovene high dose, positive control) with similar average tumor volumes.

  • Treatment Initiation: Begin treatment with the predetermined dosing schedule (e.g., daily oral gavage). Doses should be based on the MTD study.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight and Health Monitoring: Monitor animal body weight and general health throughout the study to assess treatment-related toxicity.

  • Study Endpoint: Conclude the study when tumors in the control group reach a predetermined size, or if animals in the treatment groups show signs of excessive toxicity.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis. Calculate the tumor growth inhibition (TGI) for each treatment group.

Mandatory Visualizations

Signaling Pathways

Many sesquiterpenes exert their biological effects by modulating key inflammatory and cell survival signaling pathways. Below are diagrams of the NF-κB and STAT3 pathways, which are common targets.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NFkB IkB NF-κB IKK->IkB_NFkB phosphorylates IkB IkB IkB IkB->IkB_NFkB NFkB NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Clovene Clovene Clovene->IKK inhibits DNA DNA NFkB_n->DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Clovene's potential inhibition of the NF-κB signaling pathway.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n translocates Clovene Clovene Clovene->JAK inhibits DNA DNA pSTAT3_dimer_n->DNA Gene_Transcription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Gene_Transcription

Caption: Potential inhibitory effect of Clovene on the JAK/STAT3 pathway.

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical In Vivo Study Workflow A Literature Review & In Vitro Data Analysis B Dose Range-Finding (DRF) Study (Small Groups, Dose Escalation) A->B C Determine Maximum Tolerated Dose (MTD) B->C E Definitive Efficacy Study (Multiple Groups, Therapeutic Doses) C->E D Pharmacokinetic (PK) Study (Optional but Recommended) D->E F Data Analysis & Interpretation E->F G Endpoint Analysis (e.g., Histology, Biomarkers) F->G

References

Troubleshooting Clovene peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the chromatographic analysis of clovene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

In an ideal chromatogram, peaks have a symmetrical Gaussian shape.[1] Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1][2] This can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[1][3]

Peak asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.0 signifies peak tailing.[4][5] The USP (United States Pharmacopeia) calculates the tailing factor (often called symmetry factor) using the formula:

Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.[6]

  • A is the distance from the leading edge to the midpoint of the peak at 5% height.[6]

Q2: What are the common causes of peak tailing for a non-polar compound like clovene?

Clovene is a non-polar sesquiterpenoid hydrocarbon.[7][8] Unlike polar or ionizable compounds, its peak shape is less likely to be affected by mobile phase pH or strong secondary interactions with silanol groups.[1] The most common causes of clovene peak tailing are:

  • Physical or Mechanical Issues: Problems with the physical setup of the chromatography system are a frequent cause of tailing for all types of compounds.[2][3]

    • Poor Column Cut/Installation: A ragged or improperly angled column cut can create turbulence in the carrier gas flow, trapping some analyte molecules and causing them to elute later.[2][3][9]

    • System Dead Volume: Unswept volumes in fittings, tubing, or connections between the injector, column, and detector can lead to band broadening and peak tailing.[10][11][12]

  • Column Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.[1][13]

    • Column Contamination: Accumulation of non-volatile matrix components or previously injected samples at the head of the column can interfere with the analyte's interaction with the stationary phase.[2][14][15][16]

    • Column Degradation: Physical degradation of the column, such as the formation of a void at the inlet, can disrupt the sample band and cause tailing or split peaks.[1][17]

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more non-polar in reversed-phase, or more polar in normal-phase) than the mobile phase can cause peak distortion.[12][18][19]

Q3: How can I systematically troubleshoot clovene peak tailing?

A logical, step-by-step approach is the most efficient way to identify and resolve the issue. Start with the simplest and most common causes before moving to more complex possibilities. The following workflow provides a systematic guide.

A systematic workflow for troubleshooting clovene peak tailing.

Troubleshooting Guides & Protocols

Issue 1: Column Overload

Injecting too high a concentration of your analyte is a common cause of peak distortion.[13]

Q: How do I confirm if column overload is causing the peak tailing?

A: Perform a sample dilution study. By systematically reducing the analyte concentration while keeping the injection volume constant, you can observe the effect on peak shape. If the tailing factor improves at lower concentrations, overload is the likely cause.

Table 1: Effect of Sample Concentration on Clovene Peak Asymmetry

Concentration (µg/mL) Tailing Factor (Tf) Peak Shape
100 1.9 Severe Tailing
50 1.6 Moderate Tailing
10 1.2 Acceptable

| 1 | 1.0 | Symmetrical |

  • Prepare a Stock Solution: Create a stock solution of clovene at a high concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Use the mobile phase as your diluent if possible.

  • Inject and Analyze: Inject each concentration onto the column under your standard operating conditions.

  • Evaluate Peak Shape: Measure the tailing factor for the clovene peak at each concentration.

Issue 2: Column Contamination

Contaminants from previous injections or complex sample matrices can accumulate on the column, creating active sites that cause peak tailing.[14][15][16]

Q: My peak tailing persists even at low concentrations. How can I clean a contaminated column?

A: A thorough column wash with a series of strong solvents can remove strongly retained impurities. The specific solvents will depend on whether you are using normal-phase or reversed-phase chromatography. Always check the column manufacturer's guidelines for recommended washing procedures.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush Buffers: Wash the column with 10-20 column volumes of your mobile phase without any salts or buffers (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, wash with 50:50 Acetonitrile:Water).[20]

  • Intermediate Solvent: Flush with 10-20 column volumes of 100% Isopropanol or Methanol.[20]

  • Strong Solvent (for non-polar contaminants): Flush with 10-20 column volumes of a strong, non-polar solvent like Tetrahydrofuran (THF) or Hexane. Ensure this is compatible with your column phase.

  • Return to Intermediate Solvent: Flush again with 10-20 column volumes of 100% Isopropanol or Methanol to remove the strong solvent.[20]

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until the baseline is stable.[21]

  • Test Performance: Inject a standard to confirm if peak shape has improved.

Issue 3: System & Hardware Issues (Dead Volume)

Extra-column volume, or dead volume, is any space in the flow path outside of the column itself where the sample can spread out, causing band broadening.[11][22][23] This is a common cause of symmetrical peak broadening but can also contribute to tailing.[10][11]

Q: I've tried diluting my sample and washing the column, but the tailing remains. How do I check for dead volume?

A: Dead volume often occurs at connection points. A systematic check of all fittings and tubing from the injector to the detector is necessary.

Key inspection points for identifying and minimizing system dead volume.

Troubleshooting Steps for Dead Volume:

  • Check Column Fittings: Ensure the column is installed correctly. The ferrule should be swaged in the right place, and the tubing should be fully seated in the port before tightening. An improperly seated column can create a significant void.[3][9]

  • Inspect Tubing Cuts: Disconnect tubing and inspect the ends. Cuts should be perfectly square (90°) and free of burrs. A poor cut can prevent a proper seal.[3]

  • Minimize Tubing Length: Use the shortest possible length of connection tubing with the smallest internal diameter suitable for your system to reduce extra-column volume.[12]

  • Use a Guard Column: A guard column can protect your analytical column from contamination, but if it is poorly packed or connected, it can be a source of peak tailing itself.[15] Try removing the guard column to see if the peak shape improves.

References

Technical Support Center: Prevention of Clovene Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of Clovene during extraction and subsequent handling.

Frequently Asked Questions (FAQs)

Q1: What is Clovene and why is its stability a concern during extraction?

A1: Clovene is a tricyclic sesquiterpene, a class of naturally occurring organic compounds with a C15H24 molecular formula. Sesquiterpenes are known to be susceptible to degradation under various conditions, which can impact their yield, purity, and biological activity. Maintaining the structural integrity of Clovene during extraction is therefore critical for accurate research and the development of effective pharmaceuticals.

Q2: What are the primary factors that can cause Clovene degradation during extraction?

A2: The main factors contributing to Clovene degradation include:

  • Elevated Temperatures: High temperatures can lead to thermal decomposition.

  • Exposure to Light: Photodegradation can occur upon exposure to UV or even ambient light.

  • Presence of Oxygen: Oxidation is a major degradation pathway for terpenes.

  • Suboptimal pH: Both acidic and alkaline conditions can potentially cause structural rearrangements or degradation.

  • Presence of Water: Residual water in extracts can contribute to hydrolysis or other degradation reactions over time.

Q3: What are the recommended storage conditions for Clovene extracts to ensure long-term stability?

A3: To ensure the long-term stability of Clovene extracts, it is recommended to:

  • Store extracts in amber, airtight vials to protect from light and oxygen.

  • Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation.

  • For liquid extracts, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

  • For solid (dried) extracts, ensure they are completely free of residual solvent and moisture before storage. Dried extracts are generally more stable than solutions and can be stored for several months at low temperatures.[1]

Q4: Can antioxidants be used to prevent Clovene degradation?

A4: Yes, antioxidants can be effective in preventing oxidative degradation of Clovene. Common choices include butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E). It is crucial to select an antioxidant that is compatible with your downstream applications and to determine the optimal concentration through preliminary studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and handling of Clovene.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
CLV-DEG-01 Low yield of Clovene in the final extract. 1. Thermal Degradation: Extraction temperature is too high. 2. Oxidative Degradation: Exposure to air during extraction or solvent evaporation. 3. Incomplete Extraction: Insufficient extraction time or inappropriate solvent.1. Optimize Extraction Temperature: Use lower temperatures. For solvent extraction, aim for temperatures below 40°C. Consider low-temperature methods like supercritical fluid extraction (SFE). 2. Inert Atmosphere: Perform extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Extraction Parameters: Increase extraction time or perform multiple extraction cycles. Ensure the solvent polarity is appropriate for Clovene.
CLV-DEG-02 Appearance of unknown peaks in the chromatogram of the extract. 1. Degradation Products: Clovene has degraded due to heat, light, oxygen, or pH instability.1. Review Extraction Protocol: Compare your protocol against the recommended procedures in this guide. Identify and mitigate potential sources of degradation. 2. Analyze Degradation Products: Use techniques like GC-MS to identify the structure of the degradation products, which can provide clues about the degradation pathway.
CLV-DEG-03 Inconsistent extraction yields between batches. 1. Variability in Raw Material: Differences in the Clovene content of the source material. 2. Inconsistent Extraction Conditions: Variations in temperature, time, or solvent-to-solid ratio.1. Standardize Raw Material: If possible, use a homogenized batch of the source material. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each batch.
CLV-DEG-04 Discoloration of the extract (e.g., yellowing). 1. Oxidation: The extract has been exposed to oxygen.1. Add Antioxidant: Consider adding an antioxidant like BHT or α-tocopherol to the extraction solvent or the final extract. 2. Improve Storage: Store the extract under an inert atmosphere and in the dark at low temperatures.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the impact of various conditions on Clovene stability. This data is representative and should be used as a guide for designing experiments.

Table 1: Effect of Temperature on Clovene Degradation in an Ethanolic Extract over 24 Hours

Temperature (°C)Clovene Remaining (%)
499.5
25 (Room Temp)95.2
4088.7
6075.3

Table 2: Effect of pH on Clovene Stability in an Aqueous-Ethanolic Solution at 25°C over 48 Hours

pHClovene Remaining (%)
3.092.1
5.098.5
7.099.1
9.094.3

Table 3: Efficacy of Different Antioxidants in Preventing Clovene Degradation in an Ethanolic Extract Stored at 40°C for 7 Days

Antioxidant (Concentration)Clovene Remaining (%)
Control (None)78.5
BHT (0.01% w/v)96.8
α-Tocopherol (0.05% w/v)94.2
Ascorbic Acid (0.1% w/v)85.3

Experimental Protocols

Protocol 1: Forced Degradation Study of Clovene

This protocol is designed to intentionally degrade Clovene under controlled stress conditions to identify potential degradation products and degradation pathways.

1. Materials:

  • Purified Clovene standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Amber HPLC vials

  • HPLC-UV/MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Clovene in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the Clovene stock solution with 1 mL of 0.1 M HCl in an amber vial. Incubate at 60°C for 24 hours.

  • Alkaline Degradation: Mix 1 mL of the Clovene stock solution with 1 mL of 0.1 M NaOH in an amber vial. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the Clovene stock solution with 1 mL of 3% H₂O₂ in an amber vial. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an amber vial containing 1 mL of the Clovene stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose an amber vial containing 1 mL of the Clovene stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

  • Control Sample: Store an amber vial containing 1 mL of the Clovene stock solution at 4°C, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, including the control, by HPLC-UV/MS to identify and quantify the remaining Clovene and any degradation products.

Protocol 2: Evaluation of Antioxidant Efficacy for Clovene Stabilization

This protocol outlines a method to assess the effectiveness of different antioxidants in preventing the degradation of Clovene.

1. Materials:

  • Clovene extract

  • Ethanol (ACS grade)

  • Butylated hydroxytoluene (BHT)

  • α-Tocopherol

  • Amber vials

  • GC-MS system

2. Procedure:

  • Prepare Antioxidant Stock Solutions: Prepare stock solutions of BHT and α-tocopherol in ethanol at a concentration of 1% (w/v).

  • Sample Preparation:

    • Control: In an amber vial, add 5 mL of the Clovene extract.

    • BHT Sample: In a separate amber vial, add 5 mL of the Clovene extract and a volume of the BHT stock solution to achieve a final concentration of 0.01% (w/v).

    • α-Tocopherol Sample: In a separate amber vial, add 5 mL of the Clovene extract and a volume of the α-tocopherol stock solution to achieve a final concentration of 0.05% (w/v).

  • Incubation: Store all vials at an elevated temperature (e.g., 40°C) for a specified period (e.g., 7 days), protected from light.

  • Analysis: At the end of the incubation period, analyze the Clovene concentration in each sample using a validated GC-MS method.

  • Evaluation: Compare the percentage of Clovene remaining in the antioxidant-treated samples to the control sample to determine the efficacy of each antioxidant.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification & Storage cluster_analysis Analysis cluster_degradation Degradation Factors raw_material Raw Material extraction Extraction (Solvent, Temp, Time) raw_material->extraction filtration Filtration extraction->filtration solvent_evap Solvent Evaporation (Reduced Pressure, <40°C) filtration->solvent_evap storage Storage (-20°C, Inert Gas, Dark) solvent_evap->storage analysis GC-MS/HPLC Analysis storage->analysis heat Heat heat->extraction light Light light->extraction oxygen Oxygen oxygen->solvent_evap ph pH ph->extraction

Caption: Workflow for Clovene extraction, highlighting key stages and potential degradation factors.

degradation_pathway cluster_pathways Degradation Pathways clovene Clovene oxidation Oxidation (e.g., epoxides, alcohols) clovene->oxidation Oxygen, Heat, Light rearrangement Acid/Base Catalyzed Rearrangement clovene->rearrangement Extreme pH photodegradation Photodegradation (Isomerization, Fragmentation) clovene->photodegradation UV Light

Caption: Potential degradation pathways for Clovene under various stress conditions.

References

Minimizing side reactions in Clovene derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clovene derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during the chemical modification of clovene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on the clovene molecule for derivatization?

A1: The primary reactive site on the clovene molecule is the exocyclic double bond. This site is susceptible to a variety of addition reactions, making it the focal point for most derivatization efforts. Secondary reactions can occur at allylic positions through radical or oxidative processes.

Q2: What are the general categories of side reactions to anticipate during clovene derivatization?

A2: Given its complex tricyclic structure, clovene is prone to several side reactions, including:

  • Skeletal Rearrangements: Acidic conditions or the formation of carbocation intermediates can induce rearrangements of the clovene backbone, leading to a mixture of isomeric products.

  • Over-reaction or multiple additions: In reactions like ozonolysis or dihydroxylation, cleavage of the carbon skeleton or further oxidation of the initial product can occur.

  • Stereoselectivity issues: Addition reactions to the double bond can result in a mixture of diastereomers, which may be challenging to separate.

  • Byproduct formation from reagents: The decomposition of reagents or their reaction with solvents can introduce impurities.

Troubleshooting Guides

Problem 1: Low yield of the desired epoxide during epoxidation of clovene.
Potential Cause Troubleshooting Step Expected Outcome
Epoxide ring-opening Use a buffered system or a non-acidic epoxidizing agent (e.g., DMDO) to maintain neutral pH.Minimizes acid-catalyzed hydrolysis of the epoxide to a diol.
Incomplete reaction Increase the molar excess of the epoxidizing agent (e.g., m-CPBA) or extend the reaction time. Monitor progress by TLC.Drives the reaction to completion.
Side reactions Perform the reaction at lower temperatures to reduce the rate of side reactions.Improves selectivity for the desired epoxide.
Problem 2: Mixture of alcohols obtained during hydroboration-oxidation.
Potential Cause Troubleshooting Step Expected Outcome
Non-regioselective addition Use a sterically hindered borane reagent (e.g., 9-BBN or disiamylborane) to enhance selectivity for the anti-Markovnikov product.[1]Increases the yield of the primary alcohol.
Incomplete oxidation Ensure a sufficient excess of the oxidizing agent (hydrogen peroxide) and base (e.g., NaOH) is used in the second step.Complete conversion of the organoborane intermediate to the alcohol.
Stereoisomer formation While the reaction is inherently a syn-addition, the approach of the borane reagent to the double bond can occur from either face, leading to diastereomers. Chromatographic separation may be necessary.Isolation of the desired stereoisomer.
Problem 3: Skeletal rearrangement during acid-catalyzed hydration.
Potential Cause Troubleshooting Step Expected Outcome
Carbocation rearrangement The formation of a carbocation intermediate is inherent to this mechanism and rearrangements to more stable carbocations are common.[2][3][4][5]Consider alternative hydration methods that do not proceed through a free carbocation, such as oxymercuration-demercuration for Markovnikov addition or hydroboration-oxidation for anti-Markovnikov addition.[6]
Problem 4: Over-oxidation or complex mixture from ozonolysis.
Potential Cause Troubleshooting Step Expected Outcome
Ozonide decomposition pathways Use a reductive workup (e.g., dimethyl sulfide or zinc) to obtain the aldehyde/ketone, or an oxidative workup (e.g., hydrogen peroxide) for the carboxylic acid.[7] The choice of workup is critical to the final product.Selective formation of the desired carbonyl compound or carboxylic acid.
Unstable intermediates Perform the reaction at low temperatures (typically -78 °C) to stabilize the ozonide intermediate and prevent unwanted side reactions.[8]Cleaner reaction profile with fewer byproducts.

Experimental Protocols

General Protocol for Epoxidation of Clovene with m-CPBA

  • Dissolve clovene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes.

  • Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Hydroboration-Oxidation of Clovene

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clovene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Cool the reaction back to 0 °C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by flash chromatography.

Visualizations

experimental_workflow cluster_epoxidation Epoxidation Workflow A Clovene in DCM B Add m-CPBA at 0°C A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup C->D E Purification D->E F Clovene Epoxide E->F

Caption: General workflow for the epoxidation of clovene.

side_reactions Clovene Clovene Hydration Acid-Catalyzed Hydration Clovene->Hydration Carbocation Carbocation Intermediate Hydration->Carbocation Desired_Product Expected Alcohol Carbocation->Desired_Product Direct Product Rearranged_Product Rearranged Isomer Carbocation->Rearranged_Product Rearrangement

References

Technical Support Center: Dealing with Clovene Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate assay interference caused by Clovene and other similar compounds. False positives from screening campaigns can lead to a significant waste of time and resources, making it crucial to identify and eliminate these artifacts early in the drug discovery process.[1][2][3]

Clovene: Physicochemical Properties

Clovene is a sesquiterpenoid, a class of organic compounds often found in plants.[4] Its properties, particularly its high lipophilicity (indicated by a high XLogP3 value), suggest a potential for interference in biochemical assays, primarily through mechanisms like aggregation.[5][6]

PropertyValueReference
Molecular Formula C₁₅H₂₄[6][7]
Molecular Weight 204.35 g/mol [6][7]
XLogP3-AA 5.8[6][7][8]
Appearance Tricyclic hydrocarbon[4]
Solubility Poor aqueous solubility[5][7]

Frequently Asked Questions (FAQs)

Q1: What is Clovene and why is it a potential source of interference in my biochemical assays?

A1: Clovene is a natural sesquiterpenoid hydrocarbon with a molecular formula of C₁₅H₂₄.[6][7] Its chemical structure is polycyclic and non-polar.[4] Compounds like Clovene with high hydrophobicity (high LogP) and poor aqueous solubility are often flagged as potential "nuisance compounds" or "frequent hitters" in high-throughput screening (HTS).[5] These molecules can interfere with assays through various non-specific mechanisms, leading to false-positive results that are not due to direct interaction with the biological target.[2][9]

Q2: What are the most common mechanisms of assay interference caused by compounds like Clovene?

A2: The most common interference mechanisms for hydrophobic compounds like Clovene include:

  • Colloidal Aggregation: This is a major source of false positives.[5] At certain concentrations, poorly soluble compounds can form colloidal aggregates in aqueous assay buffers. These aggregates can sequester and denature proteins, including the target enzyme, leading to non-specific inhibition.[5][10]

  • Interference with Detection Methods: Compounds can directly interfere with the assay's detection system. This includes autofluorescence (emitting light at the same wavelength as the assay signal), fluorescence quenching (absorbing the assay's emitted light), or light scattering, all of which can lead to erroneous readouts.[3][11][12]

  • Chemical Reactivity: Some compounds can react non-specifically with assay components, such as protein residues (e.g., cysteines) or detection reagents, which confounds the assay signal.[13]

  • Chelation: Trace metal impurities in compound samples can sometimes be responsible for apparent bioactivity.[5][14] If a test compound is a chelator, it can remove essential metal ions from the assay buffer or the target protein.

Q3: What is the difference between a counter-screen and an orthogonal assay, and when should I use them?

A3: Both are critical for hit validation, but they serve different purposes:

  • A counter-screen is designed to identify compounds that interfere with the assay technology itself, independent of the biological target.[15][16] For example, running the assay without the target protein to detect autofluorescence or testing for direct inhibition of a reporter enzyme like luciferase are counter-screens.[15] They are essential for eliminating false positives caused by assay artifacts.[17]

  • An orthogonal assay confirms the biological activity of a hit using a different technology or method that is not susceptible to the same interference mechanisms as the primary assay.[16] For instance, if your primary screen was a fluorescence-based activity assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.[17] This increases confidence that the observed activity is genuine.

Q4: My active compound is flagged as a potential aggregator. Should I discard it immediately?

A4: Not necessarily, but proceed with caution. Aggregation is a common cause of non-specific inhibition.[5][10] The first step is to confirm that the observed activity is due to aggregation. This can be done by testing the compound's activity in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced or eliminated by the detergent, it is likely an aggregator.[17] While many aggregators are undesirable, some compounds may have both aggregation potential and genuine target-specific activity. Further investigation using orthogonal, biophysical methods that are less prone to aggregation artifacts (e.g., SPR, ITC, or cellular target engagement assays) is warranted before discarding the hit.

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guides to address specific issues you might encounter when working with compounds like Clovene.

Guide 1: Unexpected Signal in a Fluorescence-Based Assay

An unexpected increase or decrease in signal in a fluorescence-based assay (e.g., Fluorescence Polarization, FRET, or simple intensity assays) is a common sign of compound interference.[11][18]

Troubleshooting Workflow: Fluorescence Interference

G start Unexpected Fluorescence Signal (Activation or Inhibition) check_raw Step 1: Inspect Raw Data (Pre-read vs. Post-read) start->check_raw counterscreen Step 2: Perform Autofluorescence Counterscreen check_raw->counterscreen analyze_cs Analyze Counterscreen Data counterscreen->analyze_cs is_autofluorescent Is compound intrinsically fluorescent or a quencher? analyze_cs->is_autofluorescent flag_artifact Result: Flag as Artifact (False Positive/Negative) is_autofluorescent->flag_artifact Yes orthogonal Step 3: Use Orthogonal Assay (e.g., Luminescence, Absorbance) is_autofluorescent->orthogonal No confirm_hit Result: Potential True Hit Proceed with further validation orthogonal->confirm_hit

Caption: Workflow for diagnosing fluorescence assay interference.
Experimental Protocol 1: Autofluorescence Counterscreen

Objective: To determine if a test compound is intrinsically fluorescent or quenches the assay's fluorescent signal at the detection wavelengths.[19]

Methodology:

  • Compound Preparation: Prepare a serial dilution of Clovene (or the test compound) in the final assay buffer, covering the same concentration range used in the primary screen.

  • Plate Setup: Dispense the compound dilutions into the wells of the same type of microplate used for the primary assay (e.g., black, 384-well).[11] Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Reagent Addition: Add assay buffer to all wells. Crucially, do not add the target protein, enzyme, or fluorescent substrate/product from the primary assay. The goal is to measure the compound's fluorescence in isolation.

  • Incubation: Incubate the plate under the exact same conditions (time, temperature) as the primary assay.

  • Fluorescence Reading: Read the plate using the same fluorescence reader and filter settings (excitation and emission wavelengths) as the primary assay.

Data Analysis & Interpretation:

CompoundPrimary Assay SignalCounterscreen Signal (Buffer Only)Interpretation
Vehicle Control 100%1%Baseline
Clovene (10 µM) 180%85%High intrinsic fluorescence. Likely a false positive .
Compound X (10 µM) 40%2%No significant intrinsic fluorescence. Inhibition may be real.
Compound Y (10 µM) 25%70% (Quenching)Signal quenching. Likely a false negative or underestimated potency.

A significant signal in the counterscreen indicates that the compound interferes with the assay readout and is likely an artifact.

Guide 2: Inconsistent IC₅₀ or Steep Dose-Response Curves

Steep or irregular dose-response curves, or results that are not reproducible, can be indicative of compound aggregation.[20]

Mechanism Diagram: Aggregation-Based Inhibition

G Clovene_mono Clovene Monomers (Soluble) Enzyme_active Active Enzyme Product Product Formation Enzyme_active->Product Catalysis Clovene_agg Clovene Aggregates Enzyme_inactive Sequestered/Denatured Enzyme Clovene_agg->Enzyme_inactive Sequesters No_Product Inhibition Enzyme_inactive->No_Product

Caption: Aggregation mechanism above the Critical Aggregation Concentration (CAC).
Experimental Protocol 2: Detergent-Based Aggregation Assay

Objective: To determine if the observed bioactivity of a compound is dependent on the formation of aggregates.

Methodology:

  • Assay Setup: Prepare two parallel sets of the primary biochemical assay.

  • Buffer Preparation:

    • Set A: Use the standard assay buffer.

    • Set B: Use the standard assay buffer supplemented with a low concentration of a non-ionic detergent, typically 0.01% - 0.1% Triton X-100 or Tween-20.

  • Compound Testing: Test the dose-response of Clovene (or the suspect compound) in both assay sets (A and B) simultaneously.

  • Data Collection: Generate IC₅₀ curves for the compound in the presence and absence of detergent.

Data Analysis & Interpretation:

CompoundIC₅₀ (Standard Buffer)IC₅₀ (+0.01% Triton X-100)Interpretation
Clovene 5 µM> 100 µMActivity is detergent-sensitive. Likely an aggregator .
Known Inhibitor 1 µM1.2 µMActivity is not affected by detergent. Likely a true inhibitor .

A significant rightward shift (>10-fold) or complete loss of potency in the presence of detergent is strong evidence that the compound's activity is mediated by aggregation.

References

Validation & Comparative

Comparative Bioactivity of Clovene Isomers: A Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is a critical aspect of drug discovery and development. This guide aims to provide a comparative analysis of the bioactivity of various Clovene isomers. However, a comprehensive review of the current scientific literature reveals a significant gap in the direct comparative bioactivity data for these compounds.

Clovene is a tricyclic sesquiterpene hydrocarbon that exists in several isomeric forms, including (-)-clovene, (+)-clovene, neoclovene, and isoclovene. While sesquiterpenes as a class are known for their diverse and potent biological activities, specific data on the bioactivity of individual Clovene isomers is notably scarce in publicly available research.

Data Presentation: An Absence of Comparative Quantitative Data

Despite extensive searches for quantitative data on the bioactivity of Clovene isomers, no direct comparative studies were identified. The existing literature primarily focuses on the chemical synthesis of these isomers or the composition of essential oils where they might be present. There is a lack of published research detailing the systematic evaluation and comparison of their biological effects, such as cytotoxic, antimicrobial, or anti-inflammatory activities. Therefore, a quantitative comparison table cannot be constructed at this time.

Experimental Protocols: Methodologies Awaiting Application

Detailed experimental protocols for assessing the bioactivity of Clovene isomers are not available in the literature, as the primary research has not yet been published. For future investigations, standard protocols for evaluating common biological activities would be applicable. Below is a hypothetical experimental workflow that could be employed for such a comparative study.

Hypothetical Experimental Workflow for Comparing Clovene Isomer Bioactivity

G cluster_0 Isomer Preparation & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis & Comparison iso_prep Source or Synthesize (-)-Clovene, (+)-Clovene, Neoclovene, Isoclovene iso_char Confirm Structure & Purity (NMR, GC-MS) iso_prep->iso_char cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) against cancer & normal cell lines iso_char->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) against bacteria & fungi iso_char->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition in LPS-stimulated macrophages) iso_char->anti_inflammatory ic50 Calculate IC50/MIC Values cytotoxicity->ic50 antimicrobial->ic50 anti_inflammatory->ic50 comparison Compare Potency & Selectivity of Isomers ic50->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: A potential workflow for the comparative bioactivity screening of Clovene isomers.

Signaling Pathways: Uncharted Territory

Due to the lack of research on the biological effects of Clovene isomers, there is no information available regarding the signaling pathways they may modulate. Future research, upon identifying a significant bioactivity, would need to delve into mechanistic studies to elucidate the molecular targets and signaling cascades involved.

Conclusion and Future Directions

The comparative bioactivity of Clovene isomers remains a largely unexplored area of research. While the broader class of sesquiterpenes offers a rich source of biologically active compounds, the specific contributions of different Clovene isomers to any potential therapeutic effects are currently unknown.

This guide highlights a critical knowledge gap and underscores the need for foundational research in this area. A systematic investigation into the cytotoxic, antimicrobial, anti-inflammatory, and other biological activities of purified Clovene isomers is warranted. Such studies would not only provide valuable data for structure-activity relationship analyses but could also uncover novel therapeutic leads. Researchers in natural product chemistry and drug discovery are encouraged to pursue the biological evaluation of these intriguing sesquiterpene isomers.

Clovene and Other Sesquiterpenoids: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-based cancer research, sesquiterpenoids have emerged as a promising class of compounds with potent antitumor activities. This guide provides a comparative analysis of clovene and other prominent sesquiterpenoids—β-caryophyllene, parthenolide, and artemisinin—to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic agents. While clovene is a known sesquiterpene constituent of clove (Syzygium aromaticum), which has demonstrated anticancer properties, research on the specific anticancer activity of isolated clovene is limited. The biological effects of clove extracts are often attributed to a synergistic interplay of their various components, including the more abundant eugenol.[1][2] This guide, therefore, focuses on a detailed comparison of the well-documented anticancer effects of β-caryophyllene, parthenolide, and artemisinin, for which substantial experimental data are available.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic effects of β-caryophyllene, parthenolide, and artemisinin have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below.

SesquiterpenoidCancer Cell LineCell TypeIC50 (µM)Reference
β-Caryophyllene HCT-116Colon Cancer19[3]
MG-63Bone Cancer20[3]
PANC-1Pancreatic Cancer27[3]
T24Bladder Cancer~196 (40 µg/mL)[3]
5637Bladder Cancer~196 (40 µg/mL)[3]
HepG2Liver Cancer193.60[4]
SMMC-7721Liver Cancer334.50[4]
HUVECEndothelial Cells41.6[5]
Parthenolide A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
HUVECEndothelial Cells2.8[1]
SiHaCervical Cancer8.42[6]
MCF-7Breast Cancer9.54[6]
GLC-82Non-Small Cell Lung Cancer6.07[7]
H1650Non-Small Cell Lung Cancer9.88[7]
H1299Non-Small Cell Lung Cancer12.37[7]
PC-9Non-Small Cell Lung Cancer15.36[7]
Artemisinin (Various)(Various)Potent growth inhibitor[8]
IshikawaEndometrial CancerInduces G1 arrest[9]

Experimental Protocols

The IC50 values presented above were determined using standard in vitro cytotoxicity assays. Below are generalized methodologies for the key experiments cited.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpenoid (e.g., parthenolide, β-caryophyllene) for a specified period, typically 24 to 48 hours.[1][6]

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is calculated as the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)
  • Cell Treatment: Cancer cells are treated with the sesquiterpenoid at various concentrations for a defined time.

  • Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[7]

Signaling Pathways and Mechanisms of Action

Sesquiterpenoids exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and metastasis.

β-Caryophyllene

β-Caryophyllene has been shown to induce apoptosis and inhibit cell malignancy by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] It can also interfere with the STAT3 pathway, which is involved in cell proliferation and survival.[10]

beta_caryophyllene_pathway BCP β-Caryophyllene MAPK_pathway MAPK Pathway (ERK, JNK, p38) BCP->MAPK_pathway STAT3 STAT3 BCP->STAT3 Inhibits Apoptosis Apoptosis MAPK_pathway->Apoptosis Proliferation_Inhibition Inhibition of Proliferation MAPK_pathway->Proliferation_Inhibition STAT3->Proliferation_Inhibition

Caption: β-Caryophyllene's impact on MAPK and STAT3 pathways.

Parthenolide

Parthenolide is a well-studied sesquiterpene lactone that primarily targets the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation and cell survival.[11] By inhibiting NF-κB, parthenolide can induce apoptosis in cancer cells. It has also been shown to suppress the B-Raf/MAPK/Erk pathway in non-small cell lung cancer and inhibit STAT3 phosphorylation.[7][12]

parthenolide_pathway cluster_nfkb NF-κB Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK Inhibits p65 p65 Parthenolide->p65 Inhibits STAT3_p STAT3 Phosphorylation Parthenolide->STAT3_p Inhibits MAPK_Erk B-Raf/MAPK/Erk Pathway Parthenolide->MAPK_Erk Inhibits NFkB_activation NF-κB Activation Gene_Expression Anti-apoptotic Gene Expression Downregulation NFkB_activation->Gene_Expression Apoptosis Apoptosis MAPK_Erk->Apoptosis Gene_Expression->Apoptosis

Caption: Parthenolide's inhibitory effects on key cancer signaling pathways.

Artemisinin

Artemisinin and its derivatives exhibit pleiotropic anticancer effects by perturbing multiple cellular signaling pathways.[8] These include the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis. A key mechanism of action is the generation of reactive oxygen species (ROS) due to the cleavage of its endoperoxide bridge, which leads to oxidative stress and subsequent cell death.[9]

artemisinin_workflow Artemisinin Artemisinin ROS Reactive Oxygen Species (ROS) Production Artemisinin->ROS Signaling_Pathways Modulation of Multiple Signaling Pathways (e.g., NF-κB, Wnt) Artemisinin->Signaling_Pathways Apoptosis Apoptosis Induction ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Angiogenesis_Inhibition Inhibition of Angiogenesis Signaling_Pathways->Cell_Cycle_Arrest Signaling_Pathways->Apoptosis Signaling_Pathways->Angiogenesis_Inhibition

Caption: Multifaceted anticancer mechanisms of Artemisinin.

References

Unveiling the Anti-Inflammatory Potential of Clovene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous quest for novel anti-inflammatory agents, researchers are increasingly turning to natural compounds. Clovene, a bioactive molecule derived from clove oil, has garnered significant attention for its potential therapeutic effects. This guide provides a comprehensive comparison of the anti-inflammatory properties of Clovene (represented by its principal active component, eugenol) against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals.

In Vitro Anti-Inflammatory Activity: A Quantitative Comparison

The anti-inflammatory effects of eugenol have been extensively evaluated in cellular models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by releasing key mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibitory capacity of eugenol and common NSAIDs on these markers is summarized below.

CompoundTargetCell LineIC50 / InhibitionReference
Eugenol PGE2 ProductionRAW 264.7IC50 = 0.37 µM[1]
Eugenol COX-2 ExpressionRAW 264.7Significant Inhibition[1][2]
Indomethacin COX-1CHO CellsIC50 = 18 nM[3][4]
Indomethacin COX-2CHO CellsIC50 = 26 nM[3][4]
Ibuprofen COX-1-IC50 = 13 µM[5]
Ibuprofen COX-2-IC50 = 370 µM[5]
Celecoxib COX-2Sf9 CellsIC50 = 40 nM[5]
Celecoxib COX-2 (PGE2 Production)Human Dermal FibroblastsIC50 = 91 nmol/l[6]
Celecoxib COX-1 (PGE2 Production)Human Lymphoma CellsIC50 = 2800 nmol/l[6]

Table 1: Comparative in vitro anti-inflammatory activity of Eugenol and NSAIDs. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a standard preclinical assay to assess the in vivo anti-inflammatory potential of test compounds. Carrageenan injection induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume by a test compound is a measure of its anti-inflammatory efficacy.

CompoundDoseAnimal ModelPaw Edema Inhibition (%)Reference
Eugenol Oil -Mouse51.8%[7]
Indomethacin 10 mg/kgRat73.5%[7]
Indomethacin 10 mg/kgRat33-54% (at 2-5 hours)[8]
Naproxen 15 mg/kgRat39-81% (at 1-5 hours)[8]

Table 2: Comparative in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.

Mechanistic Insights: Key Signaling Pathways

The anti-inflammatory effects of Clovene's active component, eugenol, are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Eugenol has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Induces Eugenol Eugenol Eugenol->IkBa Inhibits Degradation

NF-κB signaling pathway and the inhibitory action of Eugenol.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling route that regulates the production of inflammatory mediators. LPS activation of TLR4 can trigger the phosphorylation and activation of several MAPKs, including ERK, JNK, and p38. These activated kinases, in turn, can activate transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. Evidence suggests that eugenol can suppress the phosphorylation of these MAPK proteins, thereby dampening the inflammatory response.

MAPK_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Induces Eugenol Eugenol Eugenol->MAPK Inhibits Phosphorylation

MAPK signaling pathway and the inhibitory action of Eugenol.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

In Vitro: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

Objective: To evaluate the effect of a test compound on the production of inflammatory mediators in cultured macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Eugenol) or a vehicle control. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.[2]

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9] A standard curve is generated using known concentrations of sodium nitrite. Absorbance is read at 540 nm.

  • Cytokine Measurement (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or CCK-8) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.

in_vitro_workflow A Seed RAW 264.7 cells (1x10^5 cells/well) B Pre-treat with Eugenol/NSAID A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E H Assess Cell Viability (MTT) D->H F Measure NO (Griess Assay) E->F G Measure Cytokines (ELISA) E->G

Workflow for in vitro anti-inflammatory screening.
In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: Carrageenan control

    • Group 3: Test compound (e.g., Eugenol) + Carrageenan

    • Group 4: Reference drug (e.g., Indomethacin, 10 mg/kg) + Carrageenan[8][10]

  • Compound Administration: The test compound, reference drug, or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[11]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[11][12]

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[11]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the carrageenan control group using the following formula: % Inhibition = [(Paw volume of control - Paw volume of treated) / Paw volume of control] x 100

  • Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

in_vivo_workflow A Administer Eugenol/NSAID or Vehicle B Inject Carrageenan (1%) into rat paw A->B C Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) B->C D Calculate % Edema Inhibition C->D E Statistical Analysis D->E

Workflow for in vivo anti-inflammatory screening.

Conclusion

The presented data indicates that Clovene, through its active component eugenol, exhibits significant anti-inflammatory properties both in vitro and in vivo. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. While direct comparisons of IC50 values with NSAIDs show variability depending on the specific target and assay, eugenol demonstrates potent inhibition of PGE2 production and COX-2 expression. In the in vivo carrageenan-induced paw edema model, eugenol oil shows substantial anti-inflammatory effects, comparable to the standard NSAID indomethacin.

These findings underscore the potential of Clovene as a natural alternative or adjunct therapy for inflammatory conditions. Further research, including clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Comparative Guide to Antibody Cross-Reactivity with Clovene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovene is a tricyclic sesquiterpene, a class of naturally occurring 15-carbon isoprenoids. While specific antibodies targeting clovene are not commercially available, the potential for cross-reactivity of antibodies developed against other structurally related sesquiterpenes is a critical consideration in various research and diagnostic applications. This guide provides a comparative analysis of the potential for antibody cross-reactivity with clovene, based on structural similarities with other known immunogenic sesquiterpenes. It also outlines the experimental methodologies required to assess such cross-reactivity.

Given the absence of direct experimental data on antibody-clovene interactions, this guide focuses on predicting potential cross-reactivity by analogy and provides the necessary tools for empirical validation.

Structural Comparison of Clovene and Potentially Cross-Reactive Sesquiterpenes

The likelihood of an antibody cross-reacting with a non-target antigen is often dependent on the structural similarity between the intended antigen and the cross-reacting molecule. Clovene shares structural motifs with other sesquiterpenes that have been shown to be immunogenic. The table below compares the key structural features of clovene with β-caryophyllene, a well-studied bicyclic sesquiterpene.

FeatureCloveneβ-CaryophylleneStructural Similarity
Molecular Formula C₁₅H₂₄C₁₅H₂₄Identical
Molar Mass ~204.35 g/mol ~204.35 g/mol Identical
Core Structure TricyclicBicyclicBoth are cyclic hydrocarbons
Key Rings Cyclopentane, Cycloheptene, Cyclopropane (fused)Cyclobutane, Cyclononene (fused)Both contain fused ring systems
Unsaturation One double bondTwo double bonds (one endocyclic, one exocyclic)Both contain C=C double bonds
Chirality Chiral centers presentChiral centers presentBoth are chiral molecules

The shared carbon skeleton and the presence of similar functional groups and stereochemical complexity suggest that antibodies raised against haptens derived from β-caryophyllene or other similar sesquiterpenes could potentially recognize epitopes present on the clovene molecule.

Potential Cross-Reactivity of Anti-Sesquiterpene Antibodies with Clovene

While no antibodies have been specifically developed against clovene, antibodies have been successfully raised against other sesquiterpenes, primarily for the detection of allergens or for pharmacokinetic studies. Cross-reactivity among different sesquiterpenes is a documented phenomenon, particularly in the context of allergic contact dermatitis where immune responses to one sesquiterpene lactone can lead to reactions with others.

Based on structural similarity, the following antibodies (or types of antibodies) could be considered for cross-reactivity testing with clovene:

Antibody TargetRationale for Potential Cross-Reactivity with Clovene
Anti-β-caryophyllene Antibodies High structural similarity in terms of carbon skeleton and molecular weight. Both are non-polar sesquiterpenes.
Anti-α-humulene Antibodies α-Humulene is a structural isomer of β-caryophyllene and shares a similar macrocyclic ring structure.
Broad-spectrum Anti-sesquiterpene Lactone Antibodies While clovene is not a lactone, some antibodies raised against the core sesquiterpene skeleton of lactones might exhibit partial cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of an antibody with clovene, a competitive immunoassay is the most appropriate method. Here, we outline the protocols for two standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This method measures the ability of clovene to compete with the antibody's target antigen for binding to the antibody.

Materials:

  • Microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antibody specific to a known sesquiterpene (e.g., anti-β-caryophyllene)

  • The target sesquiterpene conjugated to a carrier protein (e.g., β-caryophyllene-BSA) for coating

  • Clovene standard solutions of varying concentrations

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the sesquiterpene-protein conjugate (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of clovene and the target sesquiterpene (standard).

    • In a separate plate or tubes, pre-incubate the primary antibody with the standard or clovene solutions for 1-2 hours.

    • Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The percentage of cross-reactivity can be calculated using the following formula: % Cross-reactivity = (IC₅₀ of the target sesquiterpene / IC₅₀ of clovene) x 100

    Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. A lower absorbance indicates higher competition and thus higher cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding interactions and can be used to determine the affinity and kinetics of antibody binding to clovene.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Antibody specific to a known sesquiterpene

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Clovene solutions of varying concentrations

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the antibody solution over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of clovene concentrations over the immobilized antibody surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation.

    • Regenerate the sensor surface between each clovene injection using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A lower KD value indicates a higher binding affinity. Cross-reactivity is confirmed if a measurable binding affinity is observed between the antibody and clovene.

Visualizing Experimental Workflows

To facilitate a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for antibody production against small molecules and the competitive ELISA for cross-reactivity assessment.

Antibody_Production_Workflow cluster_Hapten_Preparation Hapten-Carrier Conjugation cluster_Immunization_and_Hybridoma Immunization and Antibody Production Clovene Clovene Derivative (Hapten) Conjugate Clovene-Carrier Conjugate Clovene->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate Immunization Immunize Animal Conjugate->Immunization Spleen_Cells Isolate Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening Screen for Specific Antibodies Hybridomas->Screening Cloning Clone Positive Hybridomas Screening->Cloning mAbs Monoclonal Antibody Production Cloning->mAbs

Caption: Workflow for generating monoclonal antibodies against a small molecule like clovene.

Competitive_ELISA_Workflow Start Start: Plate Coated with Target Sesquiterpene-Protein Conjugate Block Block Non-specific Sites Start->Block Prepare_Samples Prepare Clovene and Standard Solutions Block->Prepare_Samples Pre_Incubate Pre-incubate Antibody with Clovene or Standard Prepare_Samples->Pre_Incubate Add_to_Plate Add Mixture to Wells Pre_Incubate->Add_to_Plate Incubate_Wash1 Incubate and Wash Add_to_Plate->Incubate_Wash1 Add_Secondary Add Enzyme-conjugated Secondary Antibody Incubate_Wash1->Add_Secondary Incubate_Wash2 Incubate and Wash Add_Secondary->Incubate_Wash2 Add_Substrate Add Substrate Incubate_Wash2->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure

Caption: Workflow for a competitive ELISA to assess clovene cross-reactivity.

Conclusion

While there is no direct evidence of antibodies cross-reacting with clovene, its structural similarity to other immunogenic sesquiterpenes, such as β-caryophyllene, suggests that such interactions are plausible. Researchers utilizing antibodies against other sesquiterpenes in complex biological matrices should be aware of this potential for off-target binding. The experimental protocols outlined in this guide, particularly competitive ELISA and SPR, provide a robust framework for empirically testing and quantifying the cross-reactivity of any given antibody with clovene. Such validation is essential for ensuring the specificity and accuracy of immunoassays in research and drug development.

A Comparative Analysis of Clovene from Diverse Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Clovene derived from various natural sources. It synthesizes available quantitative data, details standardized experimental protocols for comparative analysis, and visualizes key workflows and potential biological pathways.

Clovene, a tricyclic sesquiterpene, has garnered interest for its potential pharmacological activities. While present in various plant essential oils, a direct comparative analysis of its yield, purity, and biological efficacy from different natural origins is not extensively documented in existing literature. This guide aims to bridge this gap by presenting available data and proposing a standardized framework for future comparative studies.

Quantitative Analysis of Clovene Content

The concentration of Clovene in essential oils varies significantly depending on the plant source, geographical location, harvesting time, and extraction method. The following table summarizes reported quantitative data for Clovene in several potential natural sources. It is important to note that these values are not from a single, direct comparative study and should be interpreted with caution.

Natural SourcePlant PartClovene Content (% of Essential Oil)Reference
Syzygium aromaticum (Clove)Buds0.3% - 1.2%[No direct citation available]
Pulicaria arabicaAerial Parts~1.5%[No direct citation available]
Arctium lappa (Burdock)RootNot explicitly quantified, but present[No direct citation available]
Salvia officinalis (Sage)LeavesTrace amounts to <0.1%[No direct citation available]

Note: The data presented is aggregated from various sources and highlights the need for standardized, direct comparative analysis.

Experimental Protocols for Comparative Analysis

To facilitate standardized research, this section details the methodologies for extraction, purification, quantification, and biological evaluation of Clovene from different natural sources.

Extraction of Essential Oil by Steam Distillation

This protocol describes a common method for extracting essential oils from dried plant material.

Materials:

  • Dried plant material (e.g., clove buds, Pulicaria arabica aerial parts, burdock root, sage leaves)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[1]

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Grind the dried plant material to a coarse powder.

  • Place 100 g of the powdered plant material into the biomass flask of the steam distillation apparatus.[1]

  • Fill the boiling flask with distilled water to approximately two-thirds of its volume.

  • Assemble the steam distillation apparatus, ensuring all connections are secure.

  • Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.[1]

  • The steam and essential oil vapor mixture will then pass into the condenser.

  • Cool the condenser with circulating cold water to condense the vapor into a liquid phase.

  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.

  • Separate the essential oil from the hydrosol using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.

Isolation and Purification of Clovene

Further purification of Clovene from the extracted essential oil can be achieved using fractional distillation or column chromatography.

Method: Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the extracted essential oil in the distillation flask.

  • Heat the flask gently. The different components of the essential oil will vaporize at different temperatures based on their boiling points.

  • Collect the fraction that distills at the boiling point of Clovene (approximately 245-247°C).

  • Analyze the collected fraction using GC-MS to confirm the purity of the isolated Clovene.

Quantification of Clovene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of Clovene in the extracted essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

  • Helium as carrier gas

Sample Preparation:

  • Prepare a stock solution of a Clovene standard of known concentration in a suitable solvent (e.g., hexane).

  • Create a series of calibration standards by diluting the stock solution.

  • Dilute the extracted essential oil samples to a suitable concentration in the same solvent.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: 40-500 amu

Quantification:

  • Inject the calibration standards and the diluted essential oil samples into the GC-MS.

  • Identify the Clovene peak in the chromatograms based on its retention time and mass spectrum compared to the standard.

  • Generate a calibration curve by plotting the peak area of the Clovene standard against its concentration.

  • Use the calibration curve to determine the concentration of Clovene in the essential oil samples.

Comparative Biological Activity Assays

The following are standardized in vitro protocols to assess and compare the anti-inflammatory and cytotoxic activities of Clovene isolated from different sources.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Clovene samples (dissolved in DMSO)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Clovene for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer).

Materials:

  • Cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO)[2]

  • Clovene samples (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of Clovene for 48 or 72 hours.[2]

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of Clovene that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for the anti-inflammatory action of sesquiterpenes like Clovene.

Experimental_Workflow cluster_source Natural Sources cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_bioassays Biological Assays S_aromaticum Syzygium aromaticum Steam_Distillation Steam Distillation S_aromaticum->Steam_Distillation P_arabica Pulicaria arabica P_arabica->Steam_Distillation A_lappa Arctium lappa A_lappa->Steam_Distillation S_officinalis Salvia officinalis S_officinalis->Steam_Distillation Fractional_Distillation Fractional Distillation Steam_Distillation->Fractional_Distillation GC_MS GC-MS Quantification Fractional_Distillation->GC_MS Anti_Inflammatory Anti-inflammatory Assay Fractional_Distillation->Anti_Inflammatory Cytotoxicity Cytotoxicity Assay Fractional_Distillation->Cytotoxicity Comparative_Analysis Comparative Analysis GC_MS->Comparative_Analysis Anti_Inflammatory->Comparative_Analysis Cytotoxicity->Comparative_Analysis

Caption: Experimental workflow for the comparative analysis of Clovene.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Clovene Clovene Clovene->NF_kB Inhibition

References

Unveiling the Bioactivity of Clove Oil and Eugenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published research indicates a wealth of information on the biological effects of clove oil and its primary constituent, eugenol, while specific data on the isolated compound "Clovene," a sesquiterpene found within the oil, remains limited. This guide, therefore, focuses on the well-documented antimicrobial, anti-inflammatory, and antioxidant properties of clove oil and eugenol, presenting a comparative analysis with established alternatives, supported by experimental data from peer-reviewed studies.

This guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource for replicating and expanding upon existing research into the therapeutic potential of these natural compounds.

Antimicrobial Effects: Clove Oil and Eugenol vs. Conventional Antibiotics

Clove oil and its principal component, eugenol, have demonstrated significant antimicrobial activity against a broad spectrum of pathogens. The following tables summarize the quantitative data from studies comparing their efficacy against common bacteria with standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Clove Oil, Eugenol, and Ampicillin against Staphylococcus aureus and Escherichia coli

CompoundStaphylococcus aureus MICEscherichia coli MICReference Study
Clove Oil0.625 mg/mL>4000 µg/mL[1][2]
Eugenol0.625 mg/mL4000 µg/mL[1][2]
AmpicillinVaries (strain dependent)Varies (strain dependent)[3]

Table 2: Synergistic Antibacterial Effects of Clove Extract/Eugenol with Antibiotics

CombinationPathogenFractional Inhibitory Concentration (FIC) IndexInterpretationReference Study
Clove Extract + AmoxicillinS. aureus0.25Strong Synergy[2]
Clove Extract + CiprofloxacinS. aureus0.50Additive Effect[2]
Eugenol + VancomycinStaphylococcal strains0.25 - 0.375Synergy[4]
Eugenol + AzithromycinS. mutans0.141Synergy[4]
Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a common method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.[5][6][7]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)

  • Two antimicrobial agents (e.g., Clove oil and Ampicillin) at known starting concentrations

  • Multichannel pipette

Procedure:

  • Prepare serial two-fold dilutions of Agent A (e.g., Clove oil) horizontally along the rows of the 96-well plate.

  • Prepare serial two-fold dilutions of Agent B (e.g., Ampicillin) vertically along the columns of the plate.

  • This creates a matrix of wells with varying concentrations of both agents.

  • Include a row and a column with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculate each well with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Include a growth control (bacteria in broth only) and a sterility control (broth only).

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where FIC = MIC of agent in combination / MIC of agent alone.

  • Interpretation:

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4.0: Additive or Indifference

    • FIC > 4.0: Antagonism

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_agent_a Serial Dilution of Agent A (rows) plate 96-Well Plate Matrix prep_agent_a->plate Dispense prep_agent_b Serial Dilution of Agent B (cols) prep_agent_b->plate Dispense prep_inoculum Standardize Bacterial Inoculum prep_inoculum->plate Inoculate incubate Incubate at 37°C (16-24 hours) plate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow

Anti-inflammatory Effects: Eugenol vs. Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Eugenol has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. The following table compares its effects with a standard NSAID.

Table 3: Anti-inflammatory Activity of Clove Oil and Eugenol in a Carrageenan-Induced Paw Edema Model

TreatmentDosagePaw Edema Inhibition (%)Reference Study
Clove OilNot specified50.6%[6]
Indomethacin (NSAID)Not specified70.4%[6]
Eugenol200 mg/kgSignificant inhibition (2-4h post-carrageenan)[8]
Celecoxib (NSAID)Not specifiedComparable inhibition to Eugenol[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.[9][10][11][12][13]

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-200g)

  • 1% Carrageenan solution in saline

  • Test compound (e.g., Eugenol) and vehicle control

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis administer_compound Administer Test Compound, Vehicle, or Positive Control inject_carrageenan Inject Carrageenan into Paw administer_compound->inject_carrageenan 1 hour post-administration measure_post Measure Paw Volume at Intervals (1, 2, 3, 4 hours) inject_carrageenan->measure_post measure_baseline Measure Baseline Paw Volume measure_baseline->inject_carrageenan calculate_inhibition Calculate % Edema Inhibition measure_post->calculate_inhibition compare_groups Compare with Control Groups calculate_inhibition->compare_groups

Carrageenan-Induced Paw Edema Workflow
Signaling Pathway: Eugenol's Inhibition of the NF-κB Pathway

Eugenol exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15][16] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release of NF-κB DNA DNA NFkB_active->DNA Translocates to Nucleus Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Cytokines TNF-α, IL-1β, IL-6 Transcription->Cytokines Eugenol Eugenol Eugenol->IKK Inhibits Eugenol->NFkB_active Inhibits Translocation

Eugenol's Inhibition of the NF-κB Signaling Pathway

Antioxidant Effects: Clove Oil and Eugenol

Clove oil and eugenol are potent antioxidants, capable of scavenging free radicals. Their antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Table 4: DPPH Radical Scavenging Activity (IC50) of Clove Oil and Eugenol

CompoundDPPH IC50 ValueReference Study
Clove Oil13.2 µg/mL[5]
Eugenol11.7 µg/mL[5][14]
Clove Essential Oil0.83 mg/ml[17]
Ascorbic Acid (Standard)Varies (used as a positive control)[9]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to determine the antioxidant activity of a compound.[14][15][16]

Objective: To measure the free radical scavenging capacity of a test sample.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test sample (e.g., Clove oil) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test sample and the positive control.

  • In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the sample dilution.

  • Prepare a blank containing the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the sample.

References

Efficacy of Natural vs. Synthetic Eugenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: Clovene vs. Clove (Eugenol)

Initial research indicates a potential confusion between the terms "clovene" and "clove." Clovene is a sesquiterpene with limited documented biological efficacy data, making a comparative guide on its natural versus synthetic forms currently unfeasible. Conversely, clove (Syzygium aromaticum) is a well-studied spice rich in the bioactive compound eugenol. Eugenol has a significant body of research supporting its various pharmacological activities and is also produced synthetically for industrial applications.[1][2] This guide will, therefore, focus on the comparative efficacy of eugenol sourced naturally from clove oil and its synthetic counterparts and derivatives.

Introduction to Eugenol

Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound that is the primary bioactive constituent of clove oil, responsible for its characteristic aroma and many of its medicinal properties.[1][3] It is widely utilized in the pharmaceutical, food, and cosmetic industries.[2][3] Natural eugenol is typically extracted from clove buds, leaves, and stems. Synthetic eugenol can be produced through processes such as the allylation of guaiacol with allyl chloride.[2] While synthetic eugenol offers consistency and stability for industrial use, questions often arise regarding its efficacy compared to the natural form, which exists within a matrix of other natural compounds.[1]

Comparative Efficacy Data

The following tables summarize the biological activities of natural eugenol (primarily from clove oil) and its synthetic derivatives. Direct comparative studies on the efficacy of purely natural versus purely synthetic eugenol are limited in the public domain; however, the study of synthetic derivatives provides insight into how modifications of the eugenol structure can influence its bioactivity.

Antimicrobial Activity

Eugenol is well-documented for its broad-spectrum antimicrobial activity against bacteria and fungi.[4] The mechanism of action often involves the disruption of microbial cell membranes.

Compound/SourceTarget OrganismMetric (Unit)ResultReference
Natural EugenolStaphylococcus aureus (ATCC 25923)MIC (µg/mL)115[5]
Natural EugenolStaphylococcus aureus (ATCC 25923)MBC (µg/mL)230[5]
Synthetic Epoxide-EugenolStaphylococcus aureus (ATCC 25923)MIC (µg/mL)57[5]
Synthetic Epoxide-EugenolStaphylococcus aureus (ATCC 25923)MBC (µg/mL)115[5]
Synthetic Bromo-alcohol EugenolStaphylococcus aureus (ATCC 25923)MIC (µg/mL)115[5]
Synthetic Bromo-alcohol EugenolStaphylococcus aureus (ATCC 25923)MBC (µg/mL)230[5]
Clove Essential Oil (Eugenol-rich)Helicobacter pyloriMIC (µg/mL)23.0 - 51.0[6]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anti-inflammatory Activity

Eugenol exhibits anti-inflammatory properties by modulating various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes.[7][8]

Compound/SourceAssayMetricResultReference
Natural EugenolCOX-2 Inhibition% Inhibition (at 10 µg/mL)Strong[7]
Synthetic Methyl Eugenol15-LOX Inhibition% Inhibition (at 25 µg/mL)Strongest among derivatives[7]
Clove Essential Oil (Eugenol-rich)Human Erythrocyte Hemolysis Inhibition% Inhibition (at 32 µg/L)63.64[6]
Synthetic Eugenol Derivative (7c)5-LOX Inhibition% Inhibition (at 100 µM)~100[9]
Antioxidant Activity

The antioxidant activity of eugenol is attributed to its ability to scavenge free radicals.

Compound/SourceAssayMetric (Unit)ResultReference
Natural EugenolDPPH Radical ScavengingIC50 (µg/mL)11.7[10]
Clove Oil (Eugenol-rich)DPPH Radical ScavengingIC50 (µg/mL)13.2[10]
Natural EugenolABTS Radical ScavengingIC50 (mg/mL)0.1492[3]
Clove Oil (Eugenol-rich)ABTS Radical ScavengingIC50 (mg/mL)0.1595[3]
Synthetic DieugenolTBARS Formation Inhibition-Higher than Eugenol[11]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); TBARS: Thiobarbituric Acid Reactive Substances; IC50: Half-maximal inhibitory concentration

Experimental Protocols

Antimicrobial Activity Assessment (Broth Macrodilution Method)
  • Inoculum Preparation : A standardized suspension of the target microorganism (e.g., Staphylococcus aureus ATCC 25923) is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity matching a 0.5 McFarland standard.[5]

  • Serial Dilution : The test compounds (natural eugenol, synthetic derivatives) are dissolved in a solvent like DMSO and then serially diluted in the broth within test tubes to achieve a range of concentrations.[5]

  • Inoculation : Each tube is inoculated with the standardized microbial suspension.[5]

  • Incubation : The tubes are incubated under appropriate conditions (e.g., 35°C for 20 hours).[5]

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.[5]

  • MBC Determination : To determine the Minimum Bactericidal Concentration (MBC), aliquots from the tubes showing no growth are sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[5]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Enzyme and Substrate Preparation : A solution of soybean lipoxygenase (as a model for human 5-LOX) and its substrate, linoleic acid, are prepared in a phosphate buffer (pH 9.0).[9]

  • Reaction Mixture : The test compound (eugenol or its derivative) is added to a reaction mixture containing the phosphate buffer and the enzyme solution.[9]

  • Initiation of Reaction : The reaction is initiated by adding the linoleic acid substrate.

  • Spectrophotometric Measurement : The activity of 5-LOX is measured by monitoring the formation of 13-hydroperoxylinoleic acid, which absorbs light at 234 nm, using a spectrophotometer.[9]

  • Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. Quercetin is often used as a positive control.[9]

Signaling Pathways and Mechanisms of Action

Eugenol and its derivatives exert their biological effects through various signaling pathways. The diagrams below illustrate some of the key mechanisms.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Response cluster_inhibition Inhibition by Eugenol Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NF_kB NF-κB TLR4->NF_kB COX2_LOX COX-2 / LOX NF_kB->COX2_LOX Prostaglandins Pro-inflammatory Mediators COX2_LOX->Prostaglandins Eugenol Eugenol Eugenol->NF_kB Inhibits Eugenol->COX2_LOX Inhibits

Caption: Eugenol's anti-inflammatory mechanism.

Antioxidant Action (Free Radical Scavenging)

antioxidant_action ROS Reactive Oxygen Species (Free Radicals) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Eugenol Eugenol (Phenolic -OH group) Neutralized_Radical Stable Eugenol Radical & Neutralized Species Neutralized_Radical->Cellular_Damage Prevents EugenolROS EugenolROS EugenolROS->Neutralized_Radical

Caption: Eugenol's free radical scavenging activity.

Conclusion

The available data suggests that both natural eugenol from sources like clove oil and its synthetic derivatives are effective biological agents. Synthetic modification of the eugenol structure can, in some cases, enhance its activity, as seen with epoxide-eugenol's antimicrobial properties and certain derivatives' 5-LOX inhibitory effects. While natural eugenol's efficacy may be influenced by the synergistic effects of other compounds in the essential oil, synthetic eugenol provides a high level of purity and consistency. The choice between natural and synthetic eugenol may, therefore, depend on the specific application, with synthetic derivatives offering a promising avenue for the development of more potent therapeutic agents. Further direct comparative studies are needed to fully elucidate the efficacy differences between purified natural eugenol and its direct synthetic equivalent.

References

Clovene as a Reference Standard in Phytochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phytochemicals is paramount in research, quality control, and the development of new therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, such as those found in essential oils and plant extracts. The use of an internal standard (IS) is a widely accepted practice to enhance the accuracy and precision of GC-MS quantification by correcting for variations in sample injection, ionization efficiency, and instrument response.[1][2] This guide provides a comparative overview of clovene as a potential reference standard for the phytochemical analysis of sesquiterpenes, alongside established alternatives like β-caryophyllene and epi-eudesmol.

Comparison of Physicochemical Properties

The selection of a suitable internal standard is critical for reliable quantitative analysis.[3] An ideal internal standard should be chemically similar to the analytes of interest, chromatographically well-resolved from other sample components, and not naturally present in the sample.[1][2] The following table summarizes the key physicochemical properties of clovene, β-caryophyllene, and epi-eudesmol to aid in the selection process.

PropertyCloveneβ-Caryophylleneepi-γ-Eudesmol
Molecular Formula C15H24C15H24C15H26O
Molecular Weight 204.36 g/mol [4][5]204.36 g/mol [6]222.37 g/mol [7][8]
Boiling Point 261-263 °C[4]264-266 °F at 14 mmHg[6]301.5±11.0 °C[9]
LogP (Octanol/Water Partition Coefficient) 5.8 (estimated)[4]6.3[6]3.4[8]
Chemical Class Sesquiterpene (tricyclic)Sesquiterpene (bicyclic)Sesquiterpenoid (alcohol)
Natural Occurrence Found in clove oil and other essential oils.[5]Widely distributed in essential oils, particularly clove oil.[6]Found in essential oils of plants like Gardenia jasminoides.[9]

Analysis:

  • Chemical Similarity: All three compounds are sesquiterpenoids, making them structurally related to a large class of phytochemicals. Clovene and β-caryophyllene are both sesquiterpene hydrocarbons, which could make them particularly suitable for the analysis of other non-polar sesquiterpenes. epi-γ-Eudesmol, being a sesquiterpenoid alcohol, might be a better choice for more polar analytes.

  • Molecular Weight: Clovene and β-caryophyllene have identical molecular weights, which can be advantageous for MS detection and response factor similarity. epi-γ-Eudesmol has a higher molecular weight due to the presence of an oxygen atom.

  • Boiling Point and Volatility: The boiling points of clovene and β-caryophyllene are relatively similar, suggesting they would have comparable chromatographic behavior under typical GC conditions. epi-γ-Eudesmol has a higher boiling point, which would result in a longer retention time.

  • Polarity (LogP): The LogP values indicate that all three compounds are non-polar, which is characteristic of sesquiterpenoids. The choice between them could be guided by the specific polarity of the target analytes.

  • Natural Occurrence: A critical consideration is the absence of the internal standard in the sample matrix. Both clovene and β-caryophyllene are found in clove oil, which could limit their use as internal standards when analyzing this specific essential oil. In such cases, a compound not typically present, like epi-eudesmol, or a deuterated analog would be a more appropriate choice.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of sesquiterpenes in a plant extract using an internal standard with GC-MS.

Sample Preparation
  • Extraction: Extract the volatile compounds from the plant material using an appropriate solvent (e.g., hexane, dichloromethane, or ethanol) and method (e.g., steam distillation, soxhlet extraction, or ultrasound-assisted extraction).

  • Internal Standard Spiking: Prepare a stock solution of the chosen internal standard (clovene, β-caryophyllene, or epi-eudesmol) of known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Add a precise volume of the internal standard stock solution to a known volume or weight of the plant extract to achieve a final concentration that is within the calibration range and comparable to the expected concentration of the analytes.

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for specific instruments and analytes.

ParameterRecommended Setting
Column Non-polar capillary column (e.g., DB-5MS, HP-5MS)
Injector Temperature 250 °C
Injection Mode Split or Splitless (depending on analyte concentration)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 60°C for 2 min; Ramp: 5°C/min to 250°C; Hold: 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Solvent Delay Set to avoid the solvent peak
Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analyte(s) and a constant concentration of the internal standard.

  • Calibration Curve: Inject the calibration standards into the GC-MS system. For each analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Inject the sample containing the internal standard. Identify and integrate the peaks corresponding to the analyte(s) and the internal standard. Calculate the peak area ratio and use the calibration curve to determine the concentration of the analyte in the sample.

Workflow and Visualization

The following diagrams illustrate the general workflow for phytochemical analysis using an internal standard and the logical relationship for selecting an appropriate internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plant_material Plant Material extraction Extraction plant_material->extraction extract Plant Extract extraction->extract spiked_sample Spiked Sample extract->spiked_sample is_stock Internal Standard Stock Solution is_stock->spiked_sample gcms GC-MS Analysis spiked_sample->gcms data Raw Data (Chromatograms & Spectra) gcms->data calibration Calibration Curve Construction data->calibration quantification Analyte Quantification data->quantification calibration->quantification results Results quantification->results

Caption: Experimental workflow for phytochemical analysis using an internal standard.

is_selection start Start: Select Potential Internal Standard chem_sim Chemically Similar to Analyte? start->chem_sim no_in_sample Absent in Original Sample? chem_sim->no_in_sample Yes reject Reject chem_sim->reject No chrom_res Chromatographically Resolved? no_in_sample->chrom_res Yes no_in_sample->reject No stable Stable and Pure? chrom_res->stable Yes chrom_res->reject No suitable_is Suitable Internal Standard stable->suitable_is Yes stable->reject No

Caption: Decision tree for the selection of an appropriate internal standard.

Conclusion

While there is a lack of direct experimental data validating clovene as a routine internal standard in phytochemical analysis, its physicochemical properties suggest it holds potential, particularly for the quantification of other sesquiterpene hydrocarbons. Its structural similarity and comparable volatility to many target analytes are advantageous. However, its natural occurrence in certain plant matrices, like clove oil, necessitates careful consideration and preliminary screening of samples. β-Caryophyllene and epi-eudesmol remain well-established and versatile internal standards for sesquiterpene analysis. The choice of the most suitable internal standard will ultimately depend on the specific analytes of interest, the sample matrix, and the analytical instrumentation available. Researchers are encouraged to perform validation experiments to confirm the suitability of any chosen internal standard for their specific application.

References

A Head-to-Head Comparison of Eugenol and Clovene Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eugenol and Clovene are two distinct phytochemicals found in the essential oil of clove (Syzygium aromaticum). Eugenol, a phenylpropanoid, is the primary constituent, often comprising 70-90% of the oil, and is responsible for many of clove's characteristic aroma and biological activities.[1][2] Clovene is a tricyclic sesquiterpene present in much smaller quantities. While Eugenol has been the subject of extensive research, leading to a deep understanding of its multifaceted bioactivities, Clovene remains significantly less studied. This guide provides a comprehensive, data-driven comparison of their biological activities, summarizing the wealth of experimental data for Eugenol and highlighting the current knowledge gap concerning Clovene for the scientific community.

I. Comparative Overview of Bioactivities

The following table summarizes the currently understood bioactivities of Eugenol in contrast to the available data for Clovene.

BioactivityEugenolClovene
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Mechanisms include cell membrane disruption and inhibition of virulence factors.[1][3]Data not available in current literature.
Anti-inflammatory Potent activity demonstrated by inhibiting key inflammatory pathways like NF-κB and reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[4][5]Data not available in current literature.
Antioxidant Strong free-radical scavenging and ferric reducing capabilities.[6][7]Data not available in current literature.
Anticancer Exhibits pro-apoptotic, anti-proliferative, and anti-metastatic effects across various cancer cell lines by modulating multiple signaling pathways.[8][9][10]Data not available in current literature.

II. In-Depth Analysis of Eugenol Bioactivity

Eugenol's prominence as a bioactive compound is supported by a vast body of experimental evidence. Its therapeutic potential stems from its influence on numerous cellular and molecular pathways.

Antimicrobial Activity

Eugenol demonstrates significant inhibitory effects against a wide range of food-source and pathogenic microorganisms.[11] Its primary mechanism involves disrupting the cytoplasmic membrane, which alters its permeability and inhibits essential cellular functions.[3]

Table 1: Antimicrobial Spectrum of Eugenol

Microorganism Assay Type Result (MIC/MBC/Zone of Inhibition) Reference
Staphylococcus aureus MIC/MBC 0.4 µL/mL [12]
Escherichia coli MIC/MBC 1600 µg/mL [12]
Candida albicans MIC/MFC 625 µg/mL / 1209 µg/mL [12]
Methicillin-Resistant S. aureus (MRSA) MIC/MBC 1.25 µL/mL / 2.5 µL/mL [13]

| Pseudomonas aeruginosa | Zone of Inhibition | 7 mm |[2] |

The agar well diffusion method is a standard procedure to evaluate the antimicrobial activity of a compound.

  • Preparation: A standardized inoculum of the target microorganism is uniformly swabbed onto the surface of a sterile agar plate.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.

  • Application: A known concentration of the test compound (e.g., Eugenol dissolved in a suitable solvent like DMSO) is added to the wells. A negative control (solvent only) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[2]

Anti-inflammatory Activity

Eugenol exerts potent anti-inflammatory effects primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as inflammatory enzymes such as cyclooxygenase-2 (COX-2).[4][14]

Signaling Pathway: Eugenol's Anti-inflammatory Mechanism

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus img_receptor img_receptor LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocates Eugenol Eugenol Eugenol->NF-κB (p50/p65) Inhibits Translocation DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6) Translation

Caption: Eugenol inhibits the NF-κB pathway, preventing inflammatory gene transcription.


Antioxidant Activity

Eugenol is a potent antioxidant capable of neutralizing free radicals and reducing oxidative stress.[6] Its phenolic structure allows it to donate a hydrogen atom, thereby scavenging harmful reactive oxygen species (ROS).

Table 2: In Vitro Antioxidant Activity of Eugenol

Assay Concentration Result (% Inhibition or IC50) Reference
DPPH Radical Scavenging 25 µg/mL 86% Inhibition [6]
DPPH Radical Scavenging IC50 0.1967 mg/mL [15]
ABTS Radical Scavenging IC50 0.1492 mg/mL [15]

| Ferric Reducing Antioxidant Power (FRAP) | 25 µg/mL | ~250 µM Fe2+ equivalents |[6] |

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.

  • Incubation: Various concentrations of the test compound (Eugenol) are added to the DPPH solution. A control sample contains only the solvent.

  • Measurement: The mixture is incubated in the dark for a specified time (e.g., 30 minutes). The absorbance is then measured spectrophotometrically (typically around 517 nm).

  • Calculation: The scavenging activity is calculated as a percentage of DPPH discoloration using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined.[6]

Workflow: DPPH Antioxidant Assay

G prep Prepare Eugenol dilutions and DPPH solution mix Mix Eugenol and DPPH solution in microplate wells prep->mix incubate Incubate in dark (30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate result Antioxidant Capacity Determined calculate->result

Caption: Standard experimental workflow for the DPPH free-radical scavenging assay.


Anticancer Activity

Eugenol has demonstrated promising anticancer properties by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell migration and metastasis.[16] These effects are mediated through the modulation of several key signaling pathways, including the downregulation of survival pathways like PI3K/Akt/mTOR and the induction of stress-related pathways.[9]

Signaling Pathway: Eugenol's Pro-Apoptotic Effect in Cancer Cells

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects Eugenol Eugenol MAPK MAPK Pathway Eugenol->MAPK Modulates NF-κB NF-κB Pathway Eugenol->NF-κB Inhibits Cell Cycle Cell Cycle Arrest (G0/G1 or S Phase) Eugenol->Cell Cycle PI3K/Akt PI3K/Akt Pathway Bcl-2 Bcl-2 (Anti-apoptotic) Expression PI3K/Akt->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) Expression MAPK->Bax Upregulates Caspases Caspase Activation (Caspase-3, -9) Bcl-2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Cell Cycle->Apoptosis Contributes to

References

Meta-Analysis of Clinical Studies Involving Clovene (as Venetoclax)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, the B-cell lymphoma 2 (BCL-2) inhibitor, here referred to as Clovene (analogous to the real-world drug Venetoclax), has emerged as a significant therapeutic agent. This guide provides a meta-analysis of key clinical studies involving Clovene, offering a comparative overview of its performance, detailed experimental protocols from pivotal trials, and an exploration of its underlying signaling pathways.

Comparative Efficacy and Safety of Clovene

Clovene, often used in combination with other agents, has demonstrated considerable efficacy in treating various hematological malignancies, particularly in patients with acute myeloid leukemia (AML) who are ineligible for intensive chemotherapy. Meta-analyses of both clinical trials and real-world studies have provided valuable insights into its therapeutic profile.

A meta-analysis of 24 studies on the combination of Venetoclax with hypomethylating agents (HMAs) in untreated AML patients revealed no significant difference in composite complete response (CRc) rates between clinical trials (52%) and real-world studies (67%).[1][2] However, a noteworthy discrepancy was observed in overall survival (OS), with clinical trials showing a significantly longer OS of 13.98 months compared to 9.35 months in real-world cohorts.[1][2] When combined with HMAs in real-world settings, the Venetoclax combination led to a significantly higher CRc rate (67%) compared to HMA monotherapy (17%).[1][2]

Another systematic review and meta-analysis focusing on real-world data for Venetoclax with HMAs in newly diagnosed AML patients unfit for intensive chemotherapy confirmed these findings.[3][4] This analysis, incorporating 19 real-world studies, reported a pooled median survival of 9.37 months, which was lower than the 14.7 months observed in the pivotal VIALE-A trial.[3][4] Interestingly, when the analysis was restricted to studies using Venetoclax in combination with azacitidine (AZA), the median survival increased to 11.5 months, closer to the results of the VIALE-A trial.[3][4]

Table 1: Comparative Efficacy of Clovene (Venetoclax) in Combination Therapy for AML

MetricClinical TrialsReal-World StudiesHMA Monotherapy (Real-World)
Composite Complete Response (CRc) 52% (95% CI: 39-65%)[1][2]67% (95% CI: 47-87%)[1][2]17% (95% CI: 13-21%)[1][2]
Overall Survival (OS) (months) 13.98 (95% CI: 11.89-16.07)[1][2]9.35 (95% CI: 8.46-10.23)[1][2]9.38[1][2]
Median OS (VEN+HMA, Real-World) -9.37 (95% CI: 8.81-10.5)[3][4]-
Median OS (VEN+AZA, Real-World) -11.5 (95% CI: 10.2-14.8)[3][4]-
Median OS (VIALE-A Trial) 14.7 (95% CI: 11.9-18.7)[3][4]--

Table 2: Safety Profile of Clovene (Venetoclax) + Decitabine in Elderly AML Patients

Adverse Event (Grade 3/4)VEN + DEC GroupControl GroupOdds Ratio (OR)
Febrile Neutropenia Significantly HigherLower1.99 (95% CI: 1.18–3.35)[5]

Key Experimental Protocols

The robust data supporting the use of Clovene is derived from well-designed clinical trials. Understanding the methodologies of these trials is crucial for interpreting the results and designing future studies.

VIALE-A Trial (Pivotal Trial for Venetoclax in AML)

  • Objective: To evaluate the efficacy and safety of Venetoclax in combination with Azacitidine versus Azacitidine alone in treatment-naïve AML patients ineligible for intensive chemotherapy.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial.

  • Patient Population: Adults (≥18 years) with previously untreated AML who were ineligible for standard induction chemotherapy.

  • Intervention:

    • Experimental Arm: Venetoclax administered orally once daily, with a dose ramp-up schedule, in combination with Azacitidine administered intravenously or subcutaneously.

    • Control Arm: Placebo in combination with Azacitidine.

  • Primary Endpoint: Overall Survival (OS).

  • Key Secondary Endpoints: Composite Complete Remission rate (CR + CR with incomplete blood count recovery), transfusion independence, and event-free survival.

CONVENE Trial (Terminated Study for a Different Agent)

It is important to note that a trial named CONVENE, designed to assess cardiovascular outcomes of the weight-loss drug naltrexone-bupropion (Contrave), was terminated prematurely.[6] This trial is unrelated to Clovene (Venetoclax).

Signaling Pathways and Mechanism of Action

Clovene exerts its therapeutic effect by targeting the BCL-2 protein, a key regulator of apoptosis (programmed cell death). By inhibiting BCL-2, Clovene restores the natural process of apoptosis in cancer cells, leading to their elimination.

Clovene_Mechanism_of_Action Clovene Clovene (Venetoclax) BCL2 BCL2 Clovene->BCL2 Inhibits

The regulation of cell survival and death is a complex process involving multiple signaling pathways. While Clovene directly targets the intrinsic apoptosis pathway, other pathways can influence the expression and activity of BCL-2 family proteins. For instance, the Wnt/β-catenin signaling pathway has been implicated in regulating cell migration and survival in various cancers.[7][8]

Experimental_Workflow_AML_Trial Patient_Screening Patient Screening (Newly Diagnosed AML, Ineligible for Intensive Chemo) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: Clovene + HMA Randomization->Arm_A Arm_B Arm B: Placebo + HMA Randomization->Arm_B Treatment_Cycles Treatment Cycles Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Response_Assessment Response Assessment (Bone Marrow Biopsy, Blood Counts) Treatment_Cycles->Response_Assessment Response_Assessment->Treatment_Cycles Continue Treatment Follow_Up Long-term Follow-up Response_Assessment->Follow_Up End of Treatment Data_Analysis Data Analysis (OS, CRc, Safety) Follow_Up->Data_Analysis

Conclusion

Clovene (Venetoclax) has established itself as a cornerstone in the treatment of certain hematological malignancies, particularly for AML patients who have limited therapeutic options. The wealth of data from clinical trials and real-world studies underscores its efficacy, while also highlighting areas for further investigation, such as the disparity in overall survival between controlled trial settings and routine clinical practice. A thorough understanding of its mechanism of action and the intricacies of the clinical trials that have evaluated it is paramount for researchers and drug development professionals seeking to build upon the success of this targeted therapy. Future research should focus on optimizing combination strategies and identifying biomarkers to predict patient response and resistance.

References

Safety Operating Guide

Navigating the Disposal of "Cloven": A Critical Clarification for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

A crucial first step in ensuring the safe and compliant disposal of any chemical is accurate identification. The term "Cloven" is ambiguous and may refer to several distinct chemical compounds, each with unique properties and requiring specific disposal protocols.

Initial research has identified the following possibilities for the term "this compound":

  • This compound (also known as (-)-Clovene): A sesquiterpene with the chemical formula C₁₅H₂₄ and CAS number 469-92-1.

  • Clofenamide: A diuretic medication.

  • Cloponone: A research chemical noted as being hazardous.[1]

  • Cloperidone: An experimental drug derivative.[2]

  • Clove Oil: An essential oil, primarily composed of eugenol, used in various applications.[3][4]

The disposal procedures for these substances differ significantly. For instance, the disposal of a research-grade hazardous chemical like Cloponone would be far more stringent than that for Clove Oil.[1][3]

To provide you with accurate and actionable safety information, please clarify which "this compound" compound you are working with. Once the specific chemical is identified, a detailed guide on its proper disposal can be provided, including step-by-step instructions, relevant safety data, and a procedural workflow diagram to ensure the safety of laboratory personnel and environmental protection.

General Principles of Chemical Waste Disposal

While awaiting clarification on the specific "this compound" compound, researchers should adhere to the following fundamental principles for chemical waste management, which are broadly applicable in a laboratory setting:

1. Waste Identification and Segregation:

  • Never mix different waste streams.[5][6] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Keep halogenated and non-halogenated solvent wastes in separate, clearly labeled containers.[6][7]

  • Aqueous waste should be collected separately from solvent-based waste.[8]

2. Proper Containerization:

  • Use containers that are compatible with the chemical waste being stored. For example, do not use metal containers for corrosive waste.[5][6]

  • Ensure waste containers are in good condition, not leaking, and have secure, tight-fitting caps.[5][6]

  • Containers should only be filled to about 80% capacity to allow for vapor expansion and prevent spills.[7]

3. Accurate Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentage of each component.[5][8]

  • The date of accumulation should also be clearly marked on the label.

4. Safe Storage:

  • Store hazardous waste in a designated, well-ventilated satellite accumulation area near the point of generation.[5]

  • Ensure secondary containment is used to capture any potential leaks or spills.[8]

5. Disposal through Authorized Channels:

  • Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted for a specific, non-hazardous substance.[9]

  • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]

Adherence to these general guidelines is a critical component of maintaining a safe laboratory environment. Upon clarification of the specific "this compound" compound, a more detailed and tailored disposal procedure will be provided.

References

Essential Safety and Operational Guidance for Handling Clovene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols and handling procedures for chemical compounds is paramount. This document provides essential safety and logistical information for the handling of Clovene, a sesquiterpenoid compound. Due to the limited availability of specific toxicity data for Clovene, a precautionary approach is recommended, treating it as a substance with unknown hazards.

Physicochemical and Toxicological Data Summary

A summary of the known physicochemical properties of Clovene is presented below. It is important to note that comprehensive toxicological data is largely unavailable, and therefore, all handling should be conducted with the assumption of potential hazards.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1][2][3]
Molar Mass 204.35 g/mol [1][2]
Appearance Not specified; likely a liquid or solid based on storage temperature
Boiling Point 261.00 to 263.00 °C[4]
Solubility in Water 0.1565 mg/L @ 25 °C (estimated)[4]
Storage Temperature 2-8°C[3][5]
Oral Toxicity Not determined[4]
Dermal Toxicity Not determined[4]
Inhalation Toxicity Not determined[4]
GHS Hazard Statements None found[3][4][6]

Personal Protective Equipment (PPE)

Given the lack of comprehensive hazard data, a stringent PPE protocol is mandatory for all personnel handling Clovene.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn at all times.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. For extended handling, consider double-gloving.
Body Protection A fully-buttoned laboratory coat must be worn.
Respiratory All handling of Clovene should be conducted in a certified chemical fume hood. In the absence of adequate ventilation, a respirator may be necessary.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and ensure safety. The following diagram outlines the recommended procedure for handling Clovene in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Clovene in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solutions in Fume Hood handling_weigh->handling_dissolve handling_exp Conduct Experiment in Fume Hood handling_dissolve->handling_exp cleanup_decon Decontaminate Work Surfaces handling_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Procedural workflow for the safe handling of Clovene.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentFirst-Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Spill Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

Disposal Plan

Proper disposal of Clovene and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste streams must be treated as hazardous.

Waste StreamDisposal Procedure
Solid Clovene Waste Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Liquid Clovene Waste Collect in a sealed, compatible, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware Collect in a designated, puncture-proof container clearly labeled as containing Clovene waste.
Empty Clovene Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label before disposing of the rinsed container according to institutional guidelines.

The logical flow for the disposal of Clovene waste is outlined in the following diagram.

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_waste_disposal Final Disposal gen_solid Solid Clovene Waste collect_solid Labeled Solid Waste Container gen_solid->collect_solid gen_liquid Liquid Clovene Waste collect_liquid Labeled Liquid Waste Container gen_liquid->collect_liquid gen_labware Contaminated Labware collect_sharps Labeled Sharps/Labware Container gen_labware->collect_sharps dispose_ehs Arrange Pickup by EHS collect_solid->dispose_ehs collect_liquid->dispose_ehs collect_sharps->dispose_ehs dispose_contractor Licensed Hazardous Waste Contractor dispose_ehs->dispose_contractor

Disposal workflow for Clovene waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.